1-(3-Hydroxyphenyl)piperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-piperazin-1-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-10-3-1-2-9(8-10)12-6-4-11-5-7-12/h1-3,8,11,13H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGYICRITMSJOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371469 | |
| Record name | 1-(3-Hydroxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59817-32-2 | |
| Record name | 1-(3-Hydroxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Hydroxyphenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 1-(3-hydroxyphenyl)piperazine
An In-depth Technical Guide to the Physicochemical Properties of 1-(3-hydroxyphenyl)piperazine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core , a key intermediate in contemporary drug discovery and development. Designed for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple recitation of data points. It delves into the causality behind the compound's characteristics, offers insights into appropriate experimental design for its analysis, and contextualizes its properties within the broader landscape of pharmaceutical sciences. We will explore its identity, solubility, ionization constants (pKa), and stability, providing both established data and the scientific rationale for its behavior.
Molecular Identity and Core Properties
This compound, also known by its synonym 3-(1-Piperazino)phenol, is a bifunctional organic molecule featuring a phenylpiperazine scaffold.[1] This structural motif is of significant interest in medicinal chemistry, as the piperazine ring is a common pharmacophore found in numerous biologically active compounds, while the hydroxylated phenyl group offers a site for further chemical modification or metabolic interaction.[2] The compound typically presents as a white to off-white crystalline powder with no discernible odor.[1]
A summary of its fundamental physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 59817-32-2 | [1][3] |
| Molecular Formula | C₁₀H₁₄N₂O | [4] |
| Molecular Weight | 178.23 g/mol | [4] |
| Appearance | White to off-white solid/powder | [1][3] |
| Melting Point | 217-221 °C | [1][3][5] |
| Boiling Point | 371.3 °C (at 760 mmHg) | [1] |
| Density | 1.141 g/cm³ | [1] |
| Flash Point | 178.3 °C | [1] |
Ionization Behavior (pKa)
The ionization state of a drug candidate is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. This compound possesses two key ionizable groups: the phenolic hydroxyl group and the two nitrogen atoms of the piperazine ring.
-
Piperazine Nitrogens: The parent piperazine molecule has two pKa values, corresponding to the two protonation steps of its nitrogen atoms (pKa₁ ≈ 5.35, pKa₂ ≈ 9.73).[6] In this compound, the nitrogen attached to the phenyl ring (N-1) is significantly less basic due to the electron-withdrawing effect of the aromatic system, where the lone pair can be delocalized. The aliphatic nitrogen (N-4) retains its basic character and is the primary site of protonation in a physiological pH range.
-
Phenolic Hydroxyl: The hydroxyl group is acidic, and its pKa is influenced by the electron-donating nature of the piperazine substituent.
The predicted pKa for this compound is approximately 10.33.[3][7] This value likely corresponds to the deprotonation of the phenolic hydroxyl group, indicating it is a weak acid. The pKa for the protonated N-4 of the piperazine ring would be lower, typical for a secondary amine. Understanding these pKa values is crucial; at physiological pH (~7.4), the N-4 nitrogen will be predominantly protonated, rendering the molecule cationic, which significantly influences its solubility and interaction with biological membranes.
Experimental Protocol: Potentiometric pKa Determination
The causality behind choosing potentiometric titration lies in its robustness and ability to directly measure the change in pH upon addition of a titrant, allowing for precise determination of the equilibrium constant.
Caption: Workflow for Potentiometric pKa Determination.
Solubility Profile
Solubility is a gatekeeper property in drug development. Insufficient solubility can lead to poor absorption and bioavailability. This compound is reported to be soluble in water.[1][7] This is attributable to its multiple polar functional groups—the hydroxyl group and the two nitrogen atoms—which can participate in hydrogen bonding with water molecules.
The pH of the aqueous medium will heavily influence its solubility due to its ionizable nature.
-
In acidic conditions (pH < basic pKa): The piperazine nitrogen will be protonated, forming a cationic salt which is expected to have high aqueous solubility.
-
In alkaline conditions (pH > acidic pKa): The phenolic hydroxyl will be deprotonated, forming an anionic phenolate, which should also enhance water solubility.
-
Near the isoelectric point: The molecule will exist predominantly as a neutral zwitterion, where its solubility is expected to be at its minimum.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method (as per OECD Guideline 105) is the gold standard for determining thermodynamic solubility because it allows the system to reach true equilibrium, providing a reliable and reproducible value.
Caption: Shake-Flask Method for Solubility.
Lipophilicity (LogP)
Experimental Protocol: LogP Determination (Shake-Flask Method)
This method directly measures the partitioning of the compound between two immiscible phases, providing the most fundamental measure of lipophilicity.
-
Preparation: Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol. Prepare a stock solution of the compound in one of the phases.
-
Partitioning: Add a known volume of the stock solution to a flask containing both pre-saturated n-octanol and water.
-
Equilibration: Shake the flask vigorously for a set period (e.g., 1 hour) and then allow the phases to separate completely, often aided by centrifugation.
-
Quantification: Carefully sample both the aqueous and octanol layers. Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Chemical Stability and Storage
Chemical stability is paramount for ensuring the integrity of a substance during storage and use. This compound is noted to be air-sensitive.[3][7] This sensitivity is likely due to the phenolic hydroxyl group, which can be susceptible to oxidation, potentially forming colored quinone-type byproducts, especially in the presence of light, air (oxygen), and trace metals.
Recommended Storage: To ensure long-term integrity, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, protected from light, and kept in a cool, dry place.[3][7]
Conclusion
This compound is a versatile building block in pharmaceutical research, possessing a rich physicochemical profile. Its aqueous solubility, governed by multiple polar functional groups, and its pH-dependent ionization are key features that dictate its behavior in biological systems. The phenolic hydroxyl group confers both a site for hydrogen bonding and a potential liability for oxidative degradation, necessitating careful handling and storage. This guide provides the foundational knowledge and experimental frameworks necessary for scientists to effectively utilize and characterize this important chemical entity in their research and development endeavors.
References
A Technical Guide to the Safe Handling of 1-(3-Hydroxyphenyl)piperazine for Research and Development Professionals
Section 1: Introduction and Compound Profile
1-(3-Hydroxyphenyl)piperazine, also known as 3-(1-piperazino)phenol, is a heterocyclic organic compound that serves as a crucial building block and intermediate in medicinal chemistry and pharmaceutical development.[1][2] Its piperazine core is a recognized pharmacophore found in a wide array of biologically active molecules, making it a compound of significant interest to researchers.[2] However, its utility is matched by a significant hazard profile that demands a comprehensive understanding and rigorous application of safety protocols.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond mere procedural lists to provide a deep, causality-driven framework for the safe handling, storage, and emergency management of this compound. The protocols herein are structured to be self-validating systems, ensuring that safety is an integral component of the scientific workflow.
| Identifier | Value | Source(s) |
| Chemical Name | This compound | [3] |
| Synonym(s) | 3-(1-Piperazino)phenol | [1][3] |
| CAS Number | 59817-32-2 | [3] |
| Molecular Formula | C₁₀H₁₄N₂O | [3] |
| Molecular Weight | 178.23 g/mol | [3] |
| Physical Form | Solid, powder | [4] |
| Melting Point | 217-221 °C | [5] |
Section 2: Comprehensive Hazard Assessment
A thorough understanding of a compound's intrinsic hazards is the foundation of safe laboratory practice. This compound possesses a multi-faceted hazard profile, as defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3] The signal word associated with this compound is "Danger".[3]
| Hazard Class & Category | Hazard Statement | GHS Pictogram | Source(s) |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | Skull and Crossbones | [3] |
| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage | Corrosion | [3] |
| Serious Eye Damage/Irritation (Category 1) | H318: Causes serious eye damage | Corrosion | [3] |
| STOT, Single Exposure (Category 3) | H335: May cause respiratory irritation | Exclamation Mark | [3] |
Analysis of Primary Hazards for the Researcher:
-
Acute Oral Toxicity (H301): This is the most severe hazard. The classification "Toxic if swallowed" indicates that ingestion of even small quantities (typically defined as between 50 and 300 mg/kg body weight) can lead to severe health consequences or death.[3] This necessitates an absolute prohibition of eating, drinking, or smoking in the laboratory and mandates stringent personal hygiene practices, such as immediate and thorough handwashing after handling.[6][7]
-
Skin and Eye Corrosivity (H314/H318): The compound is corrosive, meaning it can cause irreversible damage to skin and eyes upon contact.[3] This is not merely an irritant effect; it is the chemical destruction of living tissue. This hazard dictates that all direct contact must be prevented through the mandatory use of robust Personal Protective Equipment (PPE), including gloves, a lab coat, and chemical safety goggles, at a minimum.[3][8] A face shield is strongly recommended when handling larger quantities or when there is a risk of splashing.
-
Respiratory Irritation (H335): As a fine powder, the compound can easily become airborne. Inhalation may lead to irritation of the respiratory tract.[3] The primary causality for this is the deposition of fine particles onto the mucous membranes of the nose, throat, and lungs. Therefore, all manipulations that could generate dust must be performed within a certified chemical fume hood or other ventilated enclosure to prevent inhalation.[6][9]
Section 3: The Hierarchy of Controls: A Risk Mitigation Framework
Effective safety management relies on a layered defense strategy known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures over less effective ones. Applying this to this compound provides a logical, field-proven approach to minimizing risk.
Caption: Hierarchy of Controls adapted for handling this compound.
For a specific research compound, elimination and substitution are often not feasible. Therefore, the most critical and effective layer of protection is Engineering Controls . The use of a chemical fume hood is not merely a recommendation; it is a mandatory requirement for containing airborne dust and protecting the user's breathing zone.[9] Administrative controls, such as the protocols in this guide, provide the necessary procedures to work safely within those engineered systems. PPE serves as the final, essential barrier to protect the body from any residual risk.[3]
Section 4: Standard Operating Procedures (SOPs)
These protocols are designed to be self-validating, with each step logically contributing to a safe outcome.
SOP 1: Weighing and Dispensing Solid this compound
-
Preparation: Don all required PPE (chemical safety goggles, face shield, nitrile gloves, lab coat). Confirm that a chemical fume hood is operational and that an eyewash station and safety shower are accessible.[6][10]
-
Staging: Place a weigh boat, spatula, and the sealed container of the compound onto a tray or plastic-backed absorbent pad within the fume hood. This secondary containment will catch any minor spills.
-
Tare Balance: Place the weigh boat on the analytical balance and tare the weight.
-
Dispensing: Open the compound's container slowly inside the fume hood. Using a clean spatula, carefully transfer the desired amount of solid to the weigh boat.
-
Causality: Perform this action slowly and deliberately to minimize the generation of airborne dust. The fume hood's airflow is designed to capture any particles that do become airborne.[9]
-
-
Sealing and Cleaning: Securely close the primary container. Gently tap the spatula against the weigh boat to dislodge any remaining powder. Decontaminate the spatula with an appropriate solvent (e.g., 70% ethanol) and wipe it clean.
-
Transport: Place the weigh boat containing the compound into a secondary container (e.g., a clean beaker) for safe transport to the next experimental step within the lab.
SOP 2: Solution Preparation
-
Setup: In the chemical fume hood, place a stir plate and a beaker or flask of appropriate size containing the desired solvent.
-
Addition: Add a magnetic stir bar to the solvent and begin stirring at a moderate speed to create a vortex.
-
Transfer: Carefully add the pre-weighed solid this compound into the center of the vortex.
-
Causality: Adding the solid to the vortex draws it directly into the solvent, preventing dust from puffing up and escaping.
-
-
Rinsing: If any powder adheres to the original weigh boat, rinse it with a small amount of the solvent and add the rinse to the bulk solution to ensure a complete and accurate transfer.
-
Completion: Cover the beaker or flask (e.g., with a watch glass or cap) while it continues to stir to full dissolution.
Section 5: Personal Protective Equipment (PPE) Protocol
The selection and use of appropriate PPE are non-negotiable.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage/Transport (Closed Container) | Safety Glasses | Nitrile Gloves | Lab Coat | Not generally required |
| Weighing/Dispensing Solid | Chemical Goggles & Face Shield | Chemical-Resistant Gloves (Nitrile/Neoprene) | Chemical-Resistant Lab Coat | Not required if performed in a fume hood. If not possible, a NIOSH-approved N95 respirator is mandatory. |
| Preparing Solutions | Chemical Goggles | Chemical-Resistant Gloves (Nitrile/Neoprene) | Chemical-Resistant Lab Coat | Not required if performed in a fume hood. |
| Cleaning Spills | Chemical Goggles & Face Shield | Heavy-duty Chemical-Resistant Gloves | Chemical-Resistant Lab Coat/Apron | NIOSH-approved respirator with particulate filters (N95 or higher).[10] |
-
Glove Protocol: Always inspect gloves for tears or pinholes before use. Remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them in the designated laboratory waste.[11] Wash hands immediately after removing gloves.
Section 6: Emergency Response Protocols
Rapid and correct response to an emergency can significantly mitigate harm.
Protocol 6.1: Accidental Exposure Response
Caption: Workflow for responding to accidental exposure.
-
General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet for the compound.[3]
-
Skin Contact: Immediately remove all contaminated clothing and shoes. Rinse the affected skin area with large amounts of water, preferably under a safety shower, for at least 15 minutes.[3][6]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[3][4]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[1][6]
-
Ingestion: If swallowed, rinse the mouth thoroughly with water. Immediately call a POISON CENTER or doctor. Do not induce vomiting , as the corrosive nature of the compound could cause further damage to the esophagus.[3][10]
Protocol 6.2: Small-Scale Spill Management (<5g)
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear the appropriate PPE as outlined in the table above, including respiratory protection.
-
Containment: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or dry chemical absorbent) to prevent further dust dispersal.[8]
-
Collection: Carefully sweep or scoop the material into a designated, labeled hazardous waste container. Avoid actions that create dust.[10][12]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Place all cleaning materials into the hazardous waste container.
-
Disposal: Dispose of the waste container according to your institution's hazardous waste procedures.[6]
Section 7: Storage and Disposal
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[7][10] The storage area should be locked or otherwise secured to restrict access to authorized personnel only.[3][6]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[8][10]
-
Disposal: All waste material, including empty containers and contaminated cleaning supplies, must be treated as hazardous waste. It should be disposed of through a licensed professional waste disposal service in strict accordance with all federal, state, and local environmental regulations.[6][13] Do not empty into drains.[10]
Section 8: Conclusion
This compound is a valuable research chemical whose significant hazards can be effectively managed through a combination of robust engineering controls, strict adherence to established protocols, and the consistent use of personal protective equipment. Its high acute oral toxicity and corrosive properties demand the utmost respect and care in handling. By internalizing the principles and procedures outlined in this guide, researchers can confidently and safely leverage this compound in their pursuit of scientific advancement.
Section 9: References
-
This compound - Safety Data Sheet. ChemicalBook.--INVALID-LINK--
-
SAFETY DATA SHEET - 1-Acetyl-4-(4-hydroxyphenyl)piperazine. Fisher Scientific.--INVALID-LINK--
-
1-(3-Hydroxyphenyl) piperazine 97. Sigma-Aldrich.--INVALID-LINK--
-
This compound 59817-32-2 wiki. Guidechem.--INVALID-LINK--
-
SAFETY DATA SHEET - 1-(4-Hydroxyphenyl)piperazine. Fisher Scientific.--INVALID-LINK--
-
1-(3-fluorophenyl)piperazine - Safety Data Sheet. Synquest Labs.--INVALID-LINK--
-
SAFETY DATA SHEET - Piperazine Anhydrous. TCI Chemicals.--INVALID-LINK--
-
PIPERAZINE ANHYDROUS FOR SYNTHESIS - Safety Data Sheet. Loba Chemie.--INVALID-LINK--
-
What safety precautions should be taken when using piperazine? Blog - Parchem. (Note: While a blog, it provides a good general overview of piperazine handling principles). [URL: Not available]
-
SAFETY DATA SHEET - piperazine. Sigma-Aldrich.--INVALID-LINK--
-
SAFETY DATA SHEET - Piperazine. Fisher Scientific.--INVALID-LINK--
-
Material Safety Data Sheet - 1-Acetyl-4-(4-hydroxyphenyl)piperazine, 98%. Cole-Parmer.--INVALID-LINK--
-
SAFETY DATA SHEET - 1-(3-Chlorophenyl)piperazine hydrochloride. Thermo Fisher Scientific.--INVALID-LINK--
-
SAFETY DATA SHEET - 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine. CymitQuimica.--INVALID-LINK--
-
Safety Data Sheet - Piperazine. Cayman Chemical.--INVALID-LINK--
-
This compound | 59817-32-2. ChemicalBook.--INVALID-LINK--
-
1-Piperazineethanamine SDS, 140-31-8 Safety Data Sheets. ECHEMI.--INVALID-LINK--
-
Preparation of 1-(3-hydroxyphenyl)-piperazine (LH8). ResearchGate.--INVALID-LINK--
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. This compound | 59817-32-2 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. ycdehongchem.com [ycdehongchem.com]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
- 13. lobachemie.com [lobachemie.com]
The Arylpiperazine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist Name/Title]
Introduction: The Enduring Relevance of a Versatile Chemotype
The arylpiperazine moiety stands as a quintessential "privileged scaffold" in medicinal chemistry, a testament to its remarkable versatility and enduring presence in a wide array of therapeutic agents.[1][2] Its modular nature, characterized by a central piperazine ring linked to an aryl group and a variable side chain, allows for facile structural modifications to fine-tune potency, selectivity, and pharmacokinetic profiles.[1][2] This adaptability has led to the development of numerous drugs targeting a diverse range of molecular targets, particularly within the central nervous system (CNS).[3][4][5] Arylpiperazine-containing compounds have found significant application as antipsychotics, antidepressants, anxiolytics, and treatments for neurodegenerative disorders such as Parkinson's disease.[6][7] Beyond the CNS, this scaffold has demonstrated considerable potential in oncology, with derivatives exhibiting cytotoxic effects against various cancer cell lines.[1][3] This guide provides a comprehensive exploration of arylpiperazine compounds, from their fundamental synthesis to their intricate mechanisms of action and structure-activity relationships, offering a technical resource for professionals engaged in drug discovery and development.
Core Synthetic Strategies: Building the Arylpiperazine Framework
The construction of the arylpiperazine core is a cornerstone of many synthetic campaigns in medicinal chemistry. Three primary strategies have emerged as the most robust and widely adopted methods for their preparation: Nucleophilic Substitution, Palladium-Catalyzed Buchwald-Hartwig Amination, and Reductive Amination. The choice of method is often dictated by the desired substitution pattern, the nature of the starting materials, and the overall synthetic strategy.
Experimental Protocol 1: Classical Synthesis via Nucleophilic Substitution
This traditional method relies on the reaction of an aniline derivative with a bifunctional alkylating agent, typically bis(2-chloroethyl)amine, to form the piperazine ring.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the desired aniline (1.0 equivalent) in a high-boiling point solvent such as diethylene glycol monomethyl ether.
-
Addition of Reagents: Add bis(2-chloroethyl)amine hydrochloride (1.1 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 140-160 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Purification: Neutralize the solution with a suitable base (e.g., sodium carbonate) to precipitate the crude N-arylpiperazine. The solid is then collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Experimental Protocol 2: Modern Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl compounds, offering a highly versatile and efficient method for C-N bond formation.[8] This palladium-catalyzed cross-coupling reaction is particularly valuable for its broad substrate scope and functional group tolerance.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (or triflate) (1.0 equivalent), piperazine (or a mono-protected piperazine) (1.2 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), and a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%).
-
Solvent and Base: Add a dry, deoxygenated solvent (e.g., toluene, dioxane) and a base (e.g., sodium tert-butoxide, cesium carbonate) (2.0 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C. The reaction progress is monitored by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Experimental Protocol 3: Versatile Amine Synthesis via Reductive Amination
Reductive amination provides a direct route to N-alkylated piperazines, which are common intermediates in the synthesis of more complex arylpiperazine derivatives. This method involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the arylpiperazine (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane).
-
Addition of Reducing Agent: Add a mild reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 equivalents), portion-wise to the stirring solution. The choice of reducing agent is critical to avoid premature reduction of the carbonyl starting material.
-
Reaction Conditions: Stir the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product is purified by column chromatography.
Diagram of Synthetic Strategies:
Caption: Overview of the three primary synthetic routes to arylpiperazine compounds.
Mechanism of Action: Modulating a Symphony of Receptors
The pharmacological effects of arylpiperazine compounds are predominantly mediated through their interaction with G protein-coupled receptors (GPCRs), a large family of transmembrane receptors that play a crucial role in cellular signaling.[2][7] Within this family, arylpiperazines exhibit a particular affinity for aminergic receptors, most notably serotonin (5-HT) and dopamine (D) receptors.[9] This interaction can manifest in several ways, including agonism, antagonism, partial agonism, and allosteric modulation, leading to a diverse range of physiological responses.[6][10][11]
Serotonin Receptor Interactions: A Key to CNS Activity
Arylpiperazines are well-known for their modulation of various serotonin receptor subtypes.[12] For instance, many anxiolytic and antidepressant arylpiperazine drugs act as partial agonists at the 5-HT1A receptor.[6][13] This partial agonism is thought to contribute to their therapeutic effects by modulating serotonergic neurotransmission. Conversely, antagonism at the 5-HT2A receptor is a hallmark of many atypical antipsychotics, including some arylpiperazine derivatives, and is believed to contribute to their efficacy against the negative symptoms of schizophrenia.[6] The affinity for different 5-HT receptor subtypes can be modulated by subtle changes in the arylpiperazine structure.[14]
Dopamine Receptor Modulation: The Basis of Antipsychotic Action
The interaction with dopamine receptors, particularly the D2 subtype, is central to the mechanism of action of many antipsychotic arylpiperazines.[6] Aripiprazole, a widely prescribed atypical antipsychotic, is a classic example of a D2 receptor partial agonist.[15] This "dopamine stabilization" is thought to be beneficial in schizophrenia, where it can reduce dopaminergic hyperactivity in some brain regions while restoring normal dopamine function in others.[2][15]
Downstream Signaling Pathways
Upon binding to their target GPCRs, arylpiperazines can trigger a cascade of intracellular signaling events. For example, activation of the 5-HT1A receptor can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[16] Conversely, blockade of other receptors can prevent the activation of signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which have been implicated in cell proliferation and survival.[1][3] Some arylpiperazines have also been shown to exhibit functional selectivity, preferentially activating certain downstream signaling pathways over others.[16]
Diagram of a Representative Signaling Pathway:
Caption: Simplified signaling cascade following arylpiperazine binding to a Gi/o-coupled GPCR.
Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Activity
The pharmacological profile of arylpiperazine compounds is exquisitely sensitive to their chemical structure. Understanding the structure-activity relationships (SAR) is therefore critical for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.[1][3]
The Aryl Moiety: A Key Determinant of Receptor Affinity and Selectivity
The nature and substitution pattern of the aryl ring directly attached to the piperazine nitrogen are crucial for receptor binding.[17] For instance, in the context of CNS-active agents, specific substitutions on the phenyl ring can dramatically influence affinity for serotonin and dopamine receptor subtypes.[18] Electron-withdrawing groups, such as halogens or trifluoromethyl groups, are often found in potent ligands.[3] The position of these substituents is also critical; for example, a chloro group at the meta position of the phenyl ring has been shown to be important for binding to 5-HT3 receptors.[14]
The Linker and Terminal Group: Fine-Tuning Pharmacological Properties
The linker, typically a flexible alkyl chain, and the terminal functional group also play a significant role in modulating the activity of arylpiperazine derivatives.[3] The length and rigidity of the linker can influence how the molecule fits into the receptor binding pocket. The terminal group can be varied to introduce additional interactions with the receptor or to modify the physicochemical properties of the compound, such as its solubility and ability to cross the blood-brain barrier.
Quantitative Insights from SAR Studies
The following table summarizes representative SAR data for a selection of arylpiperazine derivatives, highlighting the impact of structural modifications on their biological activity.
| Compound | Aryl Moiety | Linker | Terminal Group | Target | Activity (Ki or IC50) | Reference |
| Aripiprazole | 2,3-Dichlorophenyl | Butyl | Dihydrocarbostyril | D2 Receptor | 0.34 nM (Ki) | [2] |
| Buspirone | Pyrimidinyl | Butyl | Spiro-glutarimide | 5-HT1A Receptor | 1.1 nM (Ki) | [6] |
| Naftopidil | Naphthyl | Ethyl | Hydroxyphenyl | α1-Adrenoceptor | 2.5 nM (Ki) | [1] |
| Compound 12a | Biphenyl | Butyl | Methylbenzoxazinone | 5-HT1A Receptor | 41.5 nM (Ki) | [19][20] |
| Compound 12a | Biphenyl | Butyl | Methylbenzoxazinone | D2 Receptor | 300 nM (Ki) | [19][20] |
| Compound 10 | Phenyl | - | - | DU145 (prostate cancer) | >100 µM (IC50) | [1] |
| Compound 4 | Phenyl | - | Saccharin derivative | DU145 (prostate cancer) | < 2 µM (IC50) | [21] |
Therapeutic Applications: From Bench to Bedside
The versatility of the arylpiperazine scaffold has translated into a significant number of clinically successful drugs. These agents are used to treat a wide range of conditions, primarily those affecting the central nervous system.
Arylpiperazines in Psychiatry
-
Antipsychotics: Aripiprazole (Abilify®) and brexpiprazole (Rexulti®) are widely used for the treatment of schizophrenia and bipolar disorder.[8][15] Their mechanism of action as D2 partial agonists represents a significant advancement in the management of these conditions.[15]
-
Antidepressants and Anxiolytcs: Buspirone (Buspar®) is an anxiolytic that acts as a 5-HT1A partial agonist.[6] Trazodone and nefazodone are antidepressants that also feature the arylpiperazine core.[22]
Arylpiperazines in Neurology
-
Parkinson's Disease: Piribedil is an arylpiperazine derivative used in some countries for the treatment of Parkinson's disease, acting as a dopamine D2 receptor agonist.[6]
Other Therapeutic Areas
-
Benign Prostatic Hyperplasia (BPH): Naftopidil and doxazosin are α1-adrenoceptor antagonists containing an arylpiperazine moiety, used for the treatment of BPH.[1][3]
-
Oncology: While no arylpiperazine-based drugs are currently approved specifically for cancer treatment, a significant body of preclinical research demonstrates their potential as anticancer agents.[1][3][23] They have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[21]
Table of Selected FDA-Approved Arylpiperazine Drugs:
| Drug Name | Brand Name | Therapeutic Area | Primary Mechanism of Action |
| Aripiprazole | Abilify® | Schizophrenia, Bipolar Disorder | D2 and 5-HT1A Partial Agonist |
| Brexpiprazole | Rexulti® | Schizophrenia, Major Depressive Disorder | D2 and 5-HT1A Partial Agonist, 5-HT2A Antagonist |
| Buspirone | Buspar® | Anxiety | 5-HT1A Partial Agonist |
| Trazodone | Desyrel® | Depression | Serotonin Antagonist and Reuptake Inhibitor |
| Doxazosin | Cardura® | Hypertension, BPH | α1-Adrenoceptor Antagonist |
| Prazosin | Minipress® | Hypertension | α1-Adrenoceptor Antagonist |
Future Directions and Conclusion
The arylpiperazine scaffold continues to be a fertile ground for drug discovery. Current research efforts are focused on several key areas:
-
Developing subtype-selective ligands: The design of compounds that can selectively target specific serotonin or dopamine receptor subtypes holds the promise of more effective and better-tolerated drugs.
-
Exploring novel therapeutic applications: The anticancer potential of arylpiperazines is an active area of investigation, with the goal of developing new therapies for various malignancies.[1][3]
-
Leveraging functional selectivity and allosteric modulation: Designing ligands that can fine-tune receptor signaling through functional selectivity or by binding to allosteric sites offers new avenues for therapeutic intervention.[10][11][16]
References
- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders | Bentham Science [benthamscience.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Acyl-N′-arylpiperazines as negative allosteric modulators of mGlu1: Identification of VU0469650, a potent and selective tool compound with CNS exposure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Aryl Piperazine Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators Possess Efficacy in Preclinical Models of NMDA Hypofunction and Cognitive Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. acnp.org [acnp.org]
- 14. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aripiprazole - Wikipedia [en.wikipedia.org]
- 16. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure-activity relationship studies of CNS agents, Part 32: Effect of structural modifications in 1-arylpiperazine derivatives on alpha(1) -adrenoreceptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure-activity relationship studies of CNS agents. Part III. On the bioactive conformations of 1-arylpiperazines at 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. drugs.com [drugs.com]
- 23. researchgate.net [researchgate.net]
pharmacology of N-substituted 4-(3-hydroxyphenyl)piperazines
An In-Depth Technical Guide to the Pharmacology of N-Substituted 4-(3-Hydroxyphenyl)piperazines: A Modern Class of Opioid Receptor Antagonists
Executive Summary
This guide provides a comprehensive technical overview of the . This chemical class has emerged as a significant area of research, primarily due to the discovery that its members act as pure opioid receptor antagonists.[1][2] Structurally related to the well-established 4-(3-hydroxyphenyl)piperidine series of antagonists, the piperazine scaffold offers a synthetically more accessible alternative while retaining potent activity at mu (μ), delta (δ), and kappa (κ) opioid receptors.[1] We will explore the structure-activity relationships (SAR), molecular mechanisms, and key experimental protocols used to characterize these compounds. This document is intended for researchers and drug development professionals, providing both foundational knowledge and field-proven insights into the evaluation of this promising pharmacological class.
Introduction: A Strategic Shift from Piperidines to Piperazines
The quest for potent and selective opioid receptor antagonists is a cornerstone of neuropharmacology, driven by their utility as research tools and their therapeutic applications in substance abuse and reversing opioid overdose.[1] For years, research focused on scaffolds like the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which produced clinically relevant antagonists such as alvimopan and the selective κ-opioid antagonist JDTic.[3][4] These piperidine-based compounds established a key pharmacophore for pure antagonism that is independent of the traditional N-allyl or N-cyclopropylmethyl substituents seen in classic antagonists like naloxone.[1][3]
The primary rationale for exploring the N-substituted 4-(3-hydroxyphenyl)piperazine scaffold was strategic: to identify a new class of antagonists that avoided the lengthy and often complex chiral syntheses associated with the piperidine analogs.[1] The replacement of the piperidine ring's 4-carbon with a nitrogen atom to form the piperazine core offered a promising isosteric substitution. Early investigations confirmed this hypothesis, revealing that compounds in this series are potent, pure opioid receptor antagonists, thereby opening a new and synthetically tractable avenue for antagonist development.[1][5]
Medicinal Chemistry and Structure-Activity Relationships (SAR)
The pharmacological profile of N-substituted 4-(3-hydroxyphenyl)piperazines is exquisitely sensitive to their chemical structure. The key elements for SAR analysis are the N1-substituent, substitutions on the piperazine ring, and the orientation of the 3-hydroxyphenyl group.
The Critical Role of the N1-Substituent
The nature of the substituent on the piperazine nitrogen (N1) is a primary determinant of potency. Early studies quickly established that larger, lipophilic groups significantly enhance antagonist activity. For instance, replacing a simple N-methyl group with an N-phenylpropyl substituent dramatically increases potency at all three opioid receptors.[1][6] The N-phenylpropyl substituted analog 5b shows Ke values of 0.88 nM, 13.4 nM, and 4.09 nM at μ, δ, and κ receptors, respectively, potencies that are comparable to the highly active piperidine counterparts.[1]
Piperazine Ring Substitution: A Point of Divergence
A crucial difference between the piperazine and piperidine series lies in the necessity of ring substituents. In the piperidine series, the trans-3,4-dimethyl substitution pattern was considered vital for pure antagonist activity.[3] However, in the piperazine series, the unsubstituted piperazine analogue 5a was surprisingly found to be a pure antagonist.[1] Further studies confirmed that the 3-methyl substituent is not required to achieve pure opioid antagonism in this class.[7] This finding underscores a significant divergence in how these two scaffolds interact with opioid receptors and simplifies the synthetic chemistry required.
Conformational Analysis
Consistent with the piperidine series, conformational analysis suggests that the antagonist activity of 4-(3-hydroxyphenyl)piperazines is mediated through a low-energy conformation where the 3-hydroxyphenyl group is in an equatorial position.[1][3] This orientation is favored by approximately 2 kcal/mol and is believed to properly position the critical phenolic hydroxyl group for interaction with the receptor binding pocket.[1]
Summary of In Vitro Pharmacological Data
The following table summarizes the antagonist potency (Ke) for key analogs at cloned human opioid receptors, as determined by the [³⁵S]GTPγS functional assay. Lower Ke values indicate higher potency.
| Compound ID | N1-Substituent | Piperazine Substitution | μ-OR (Ke, nM) | δ-OR (Ke, nM) | κ-OR (Ke, nM) | Reference |
| 5a | Phenylpropyl | Unsubstituted | 8.47 | 34.3 | 36.8 | [1] |
| 5b | Phenylpropyl | (3S)-Methyl | 0.88 | 13.4 | 4.09 | [1] |
| 5f | Methyl | (2S)-Methyl | 508 | >10,000 | 194 | [1][7] |
Core Experimental Protocols for Pharmacological Characterization
To ensure scientific integrity, the characterization of these compounds relies on a self-validating system of assays that measure both binding affinity and functional activity. The causality behind this dual approach is to confirm that the compound not only physically occupies the receptor (affinity) but also effectively blocks agonist-induced signaling (functional antagonism).
Workflow for In Vitro Characterization
The logical flow from synthesis to functional validation is critical for efficiently identifying promising candidates.
Caption: High-level workflow from synthesis to pharmacological evaluation.
Protocol: [³⁵S]GTPγS Functional Assay for Determining Antagonist Potency
This assay is the gold standard for quantifying the functional activity of opioid ligands. It directly measures the first step in G-protein activation: the exchange of GDP for GTP. Agonists stimulate this exchange, while antagonists block the agonist-induced stimulation.
Principle: G-protein coupled receptors (GPCRs) like the opioid receptors activate intracellular G-proteins upon agonist binding. This activation causes the Gα subunit to release GDP and bind GTP. By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activated state can be trapped and quantified by measuring radioactivity. A pure antagonist will not stimulate binding on its own but will competitively inhibit the stimulation caused by a known agonist.
Step-by-Step Methodology:
-
Membrane Preparation: Use membranes from CHO (Chinese Hamster Ovary) cells stably expressing the human μ, δ, or κ opioid receptor.
-
Assay Buffer Preparation: Prepare an assay buffer containing 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, and 100 mM NaCl, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine the following in order:
-
Cell membranes (5-10 µg protein/well).
-
Varying concentrations of the antagonist (test compound).
-
A fixed concentration of a selective agonist (e.g., DAMGO for μ, DPDPE for δ, U69,593 for κ) at its EC₉₀ concentration.
-
GDP (30 µM final concentration).
-
Add assay buffer to reach the desired volume.
-
-
Incubation: Pre-incubate the mixture for 15 minutes at 30°C.
-
Initiation of Reaction: Add [³⁵S]GTPγS (0.08 nM final concentration) to initiate the binding reaction.
-
Reaction Incubation: Incubate for 60 minutes at 30°C with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold buffer.
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: The antagonist potency is expressed as a Ke value, calculated using the Cheng-Prusoff equation, which corrects for the presence of the agonist. The data is plotted as a concentration-response curve of agonist-stimulated [³⁵S]GTPγS binding versus the concentration of the antagonist.
Molecular Mechanism of Pure Antagonism
The N-substituted 4-(3-hydroxyphenyl)piperazines act as competitive antagonists. They bind to the same orthosteric site on the opioid receptor as endogenous and exogenous agonists but fail to induce the conformational change necessary for G-protein activation. This prevents the downstream signaling cascade without initiating any signal itself.
Caption: Signaling states of an opioid receptor under different ligand conditions.
Expanded Pharmacological Profile and Therapeutic Potential
While the primary activity identified for this class is opioid antagonism, the arylpiperazine motif is a "privileged structure" in medicinal chemistry, known to interact with a wide range of CNS targets, particularly dopamine and serotonin receptors.[8][9][10] Therefore, comprehensive characterization requires counter-screening against a panel of receptors to determine selectivity and predict potential off-target effects.
The pure antagonist profile at opioid receptors suggests several therapeutic possibilities:
-
Treatment of Substance Use Disorders: Similar to naltrexone, these compounds could be investigated for treating alcohol and opioid dependence.[1]
-
Pharmacological Tools: Their straightforward synthesis makes them valuable and accessible tools for basic research into the opioid system.[1]
-
Selective Antagonists: The scaffold provides a template for developing antagonists with higher selectivity for a specific opioid receptor type (e.g., κ-selective antagonists for depression).[4]
Future research will need to focus on in vivo characterization, including pharmacokinetic profiling (ADME) and behavioral studies in animal models to validate the therapeutic potential suggested by these robust in vitro findings.
Conclusion
N-substituted 4-(3-hydroxyphenyl)piperazines represent a modern and synthetically accessible class of pure opioid receptor antagonists.[1][11] Their pharmacology is well-defined by potent, competitive antagonism at μ, δ, and κ receptors, with potency being highly dependent on the N1-substituent.[1][7] Key experimental procedures, particularly the [³⁵S]GTPγS functional assay, have been instrumental in elucidating their mechanism of action. This class of compounds not only holds promise as a source of new therapeutic agents but also serves as an excellent case study in rational drug design, demonstrating how isosteric replacement can lead to improved synthetic feasibility while maintaining a desired pharmacological profile.
References
- 1. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Substituted 4-(3-hydroxyphenyl)piperazines are a new class of opioid receptor pure antagonists | RTI [rti.org]
- 3. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class of pure opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to 1-(3-hydroxyphenyl)piperazine in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-hydroxyphenyl)piperazine (3-HPP) is a cornerstone precursor in medicinal chemistry, valued for its structural rigidity and versatile functional groups that allow for precise molecular tailoring. This guide provides an in-depth examination of 3-HPP, moving beyond simple recitation of facts to explore the causal relationships behind its synthetic utility. We will dissect its core reactivity, present validated experimental protocols, and illustrate its application in the synthesis of pharmacologically active agents, particularly in the realm of Central Nervous System (CNS) disorders and opioid receptor modulation. This document is designed to serve as a practical, field-proven resource for scientists engaged in the design and execution of novel drug synthesis campaigns.
Introduction: The Strategic Value of the Phenylpiperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs targeting the CNS.[1][2] Its two nitrogen atoms offer predictable points for substitution, influencing both the pharmacokinetic and pharmacodynamic properties of the final molecule.[3] this compound, in particular, presents a unique combination of features: a secondary amine (N4) poised for nucleophilic attack and a phenolic hydroxyl group (C3) that can act as a crucial hydrogen bond donor for receptor binding or serve as a handle for further derivatization. This dual functionality makes 3-HPP an exceptionally valuable starting material for creating diverse chemical libraries aimed at targets such as serotonin receptors, dopamine transporters, and opioid receptors.[4][5][6]
Core Physicochemical & Reactive Profile
Understanding the fundamental properties of 3-HPP is critical for its effective use in synthesis. The molecule's reactivity is dominated by its two key functional groups, which can often be addressed selectively.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 59817-32-2 | [7][8] |
| Molecular Formula | C₁₀H₁₄N₂O | [5][7] |
| Molecular Weight | 178.23 g/mol | [5] |
| Melting Point | 217-221 °C | [7][9] |
| Appearance | Solid | [7] |
| SMILES | Oc1cccc(c1)N2CCNCC2 | [7] |
The primary reactive sites are the secondary amine on the piperazine ring and the phenolic hydroxyl group. The N4 nitrogen is a potent nucleophile, making it the primary site for alkylation and arylation reactions. The phenolic hydroxyl group is weakly acidic and can be deprotonated under stronger basic conditions for etherification, or it can participate in crucial hydrogen-bonding interactions with biological targets.
Caption: Key reactive sites on the this compound scaffold.
Synthetic Pathways & Methodologies
The utility of 3-HPP is best demonstrated through its application in validated synthetic protocols. Below, we detail the synthesis of the precursor itself and its subsequent use in creating pharmacologically relevant molecules.
Protocol: Synthesis of this compound Precursor
The preparation of 3-HPP is a foundational step. A common and reliable method involves the reaction of 3-aminophenol with a bis-haloethane derivative, which forms the piperazine ring.
Experimental Protocol: Preparation of this compound
-
Objective: To synthesize the title compound from 3-aminophenol.
-
Principle: This procedure involves a double N-alkylation of 3-aminophenol with bis(2-chloroethyl)amine or a similar reagent, followed by cyclization to form the piperazine ring. The reaction is typically performed in a high-boiling point solvent to drive the reaction to completion.
-
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-aminophenol (1.0 eq) and diethanolamine (1.2 eq).
-
Acid Addition: Slowly add hydrobromic acid (48%, 2.0 eq) to the mixture under stirring. The addition is exothermic and should be controlled.
-
Reflux: Heat the reaction mixture to reflux (approx. 120-140°C) and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[10]
-
Workup: After cooling to room temperature, dilute the mixture with water. Basify the solution to a pH of ~12 by the slow addition of concentrated sodium hydroxide solution to precipitate the product.[10]
-
Isolation: Filter the resulting solid precipitate and wash thoroughly with cold water.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield pure this compound.[10]
-
Validation: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.[11]
-
Application in Lead Discovery: Synthesis of Opioid Receptor Antagonists
A compelling application of 3-HPP is in the synthesis of novel opioid receptor antagonists. Research has shown that N-substituted 4-(3-hydroxyphenyl)piperazines are a class of potent, pure opioid antagonists.[4] The 3-hydroxyl group is a critical pharmacophore, mimicking the phenolic hydroxyl of morphine and related opioids, while the substituent on the N4 nitrogen modulates potency and receptor selectivity.
Caption: General workflow for synthesizing drug candidates from 3-HPP.
Experimental Protocol: N-Alkylation for Opioid Antagonist Synthesis
-
Objective: To synthesize a 1-alkyl-4-(3-hydroxyphenyl)piperazine derivative.
-
Principle: This is a standard nucleophilic substitution (SN2) reaction where the N4 amine of 3-HPP attacks an alkyl halide. A mild base is used to scavenge the acid byproduct.
-
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.
-
Base Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), to the suspension. The base activates the piperazine nitrogen for nucleophilic attack.
-
Alkylating Agent: Add the desired alkyl halide (e.g., 1-bromo-3-phenylpropane, 1.1 eq) dropwise to the mixture at room temperature.
-
Reaction: Heat the mixture to 60-80°C and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to isolate the pure N-alkylated product.
-
Validation: Characterize the final compound by NMR and Mass Spectrometry to confirm its structure and assess purity via HPLC.
-
Table 2: Structure-Activity Relationship (SAR) of 1-Substituted 4-(3-hydroxyphenyl)piperazine Analogues as Opioid Antagonists[4]
| Compound (Substituent 'R') | μ Receptor Ki (nM) | δ Receptor Ki (nM) | κ Receptor Ki (nM) |
| Methyl | 18.0 | 119 | 16.0 |
| n-Propyl | 1.8 | 32.7 | 4.8 |
| Phenylpropyl | 0.8 | 6.8 | 1.1 |
| Cyclopropylmethyl | 1.3 | 24.5 | 3.3 |
Data synthesized from information presented in the cited literature. Ki values represent binding affinity, where lower values indicate higher affinity.
This data clearly demonstrates how modification at the N4 position, a process enabled by the inherent reactivity of the 3-HPP precursor, directly and significantly impacts the pharmacological profile of the resulting molecule.
Analytical Considerations for Quality Control
For any precursor used in drug synthesis, rigorous quality control is non-negotiable. The purity of the this compound starting material directly impacts the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for assessing purity. A reverse-phase HPLC method with UV detection is typically employed to quantify 3-HPP and detect any process-related impurities.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities, as well as for confirming the identity of derivatized products during reaction monitoring.[11]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for structural confirmation of the precursor and its synthetic derivatives, ensuring the correct isomeric form and absence of structural analogues.
-
Method Validation: All analytical methods used for release testing must be thoroughly validated according to regulatory guidelines, assessing parameters like linearity, accuracy, precision, and limits of detection/quantitation.[11][12]
Conclusion and Future Outlook
This compound is more than a simple chemical intermediate; it is a strategic platform for innovation in drug discovery. Its predictable reactivity and pharmacologically relevant structural motifs provide medicinal chemists with a reliable and versatile tool for generating novel therapeutic candidates. The synthesis of opioid antagonists from this precursor highlights a rational drug design approach where each functional group has a defined purpose.[4] As research into complex neurological disorders continues, the demand for well-characterized, high-purity precursors like 3-HPP will undoubtedly grow, solidifying its role as a critical component in the pipeline for next-generation CNS-targeting therapeutics.[13][14]
References
- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 2. nbinno.com [nbinno.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | MDPI [mdpi.com]
- 4. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 59817-32-2 | FH67869 [biosynth.com]
- 6. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 间羟基苯基哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. This compound | 59817-32-2 [chemicalbook.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 13. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(3-Hydroxyphenyl)piperazine (CAS 59817-32-2): Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Hydroxyphenyl)piperazine, identified by the CAS number 59817-32-2, is a versatile chemical intermediate with significant potential in pharmaceutical research and development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its established and potential applications, particularly in the realms of neuropharmacology and opioid receptor modulation. As a bifunctional molecule incorporating both a phenol and a piperazine moiety, it serves as a valuable scaffold for the synthesis of a wide range of biologically active compounds.
Core Properties and Physicochemical Data
This compound, also known as 3-(1-piperazinyl)phenol, is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 59817-32-2 | [2] |
| Molecular Formula | C₁₀H₁₄N₂O | [2] |
| Molecular Weight | 178.23 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 217-221 °C | [1] |
| Solubility | Soluble in water | [2] |
| pKa | 10.33±0.10 (Predicted) | [2] |
Synthesis and Manufacturing
The synthesis of this compound is a critical process for its application in drug discovery. While various methods for the synthesis of piperazine derivatives exist, a common approach involves the reaction of an appropriate aryl halide with piperazine or a protected piperazine derivative. A general synthetic scheme is outlined below.
A detailed experimental protocol, as described in a patented procedure, for a related compound, 1-acetyl-4-(3-hydroxyphenyl)piperazine, provides insight into the synthesis of the core structure.[2]
Experimental Protocol: Synthesis of a this compound Derivative
Objective: To synthesize 1-acetyl-4-(3-hydroxyphenyl)piperazine from 3-(1-piperazinyl)phenol dihydrobromide.
Materials:
-
3-(1-piperazinyl)phenol dihydrobromide
-
Water
-
Trichloromethane
-
Sodium hydrogen carbonate
-
Acetic acid anhydride
-
2-propanol
Procedure:
-
A stirred solution of 80 parts of 3-(1-piperazinyl)phenol dihydrobromide in 360 parts of water and 180 parts of trichloromethane is prepared.[2]
-
To this solution, 42 parts of sodium hydrogen carbonate are added portionwise at 10 °C.[2]
-
Acetic acid anhydride (26 parts) is then added dropwise over a 15-minute period while maintaining the temperature at 10 °C.[2]
-
After the addition is complete, the mixture is stirred for 3 hours at room temperature.[2]
-
The precipitated product is collected by filtration, washed with water, and then crystallized from 2-propanol.[2]
-
This procedure yields 37 parts (70%) of 1-acetyl-4-(3-hydroxyphenyl)piperazine.[2]
Note: This protocol is for a derivative and serves as an illustrative example. Specific synthesis routes for this compound may vary and should be referenced from appropriate synthetic chemistry literature.
Applications in Drug Development
The unique structural features of this compound make it a valuable building block in the synthesis of a variety of pharmacologically active molecules. Its applications span several key areas of drug discovery.
Opioid Receptor Antagonism
Research has demonstrated that 1-substituted 4-(3-hydroxyphenyl)piperazines are a class of pure opioid receptor antagonists.[3] These compounds exhibit antagonist activity at μ, δ, and κ opioid receptors.[3] The antagonist properties are intrinsic to the N-substituted 4-(3-hydroxyphenyl)piperazine scaffold, unlike some other opioid antagonists where activity is dependent on specific N-substituents like allyl or cyclopropylmethyl groups.[3]
One study reported the antagonist potencies (Ke values) for a derivative, the N-phenylpropyl analogue of 4-(3-hydroxyphenyl)piperidine, which shares a similar pharmacophore. This derivative displayed Ke values of 0.88 nM, 13.4 nM, and 4.09 nM at the μ, δ, and κ opioid receptors, respectively.[3] Another analogue without a methyl substituent on the piperazine ring also showed pure opioid receptor antagonism with Ke values of 8.47 nM (μ), 34.3 nM (δ), and 36.8 nM (κ).[3]
References
Methodological & Application
Application Notes and Protocols for the In Vivo Investigation of 1-(3-hydroxyphenyl)piperazine
Introduction: Unveiling the Therapeutic Potential of 1-(3-hydroxyphenyl)piperazine
This compound, a key pharmacophore in modern medicinal chemistry, has garnered significant interest for its versatile interactions with critical neurotransmitter systems.[1][2] This phenylpiperazine derivative serves as a foundational structure for compounds targeting a range of neurological and psychiatric conditions.[3][4] Preclinical research has illuminated its potential to modulate dopaminergic and opioidergic pathways, suggesting therapeutic applications in disorders characterized by dysregulated neurotransmission.[5][6] Notably, derivatives of this compound have been identified as potent dopamine autoreceptor agonists and pure opioid receptor antagonists.[5][6]
This comprehensive guide provides detailed application notes and robust in vivo protocols for researchers and drug development professionals investigating the pharmacological profile of this compound. The subsequent sections will delve into the mechanistic underpinnings of its action and present step-by-step methodologies for its evaluation in established rodent models.
Pharmacological Profile: A Dual-Action Modulator
The in vivo effects of this compound are primarily attributed to its interaction with two major receptor systems:
-
Dopamine D2-like Autoreceptors: As a dopamine autoreceptor agonist, this compound is hypothesized to provide negative feedback on dopamine synthesis and release.[7] This mechanism is of significant interest for conditions associated with hyperdopaminergic states.
-
Opioid Receptors: Certain derivatives of this compound act as pure antagonists at mu, delta, and kappa opioid receptors.[5] This positions the compound as a valuable tool for studying opioid signaling and as a potential therapeutic for opioid-related disorders.
Experimental Preparation and Administration
Compound Formulation
The successful in vivo application of this compound hinges on its appropriate solubilization in a biocompatible vehicle. Due to its chemical properties, a multi-component vehicle system is often necessary for achieving a stable and injectable solution.
Recommended Vehicle: A standard and effective vehicle for many piperazine derivatives consists of a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween-80, and saline.[8] This combination ensures solubility and stability for administration. While DMSO and Tween-80 can have their own biological effects at high concentrations, the proposed formulation utilizes them at levels generally considered safe for in vivo studies.[3][4][9]
Protocol for Vehicle Preparation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
Begin by dissolving the desired amount of this compound in DMSO to create a stock solution.
-
In a separate sterile container, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the this compound/DMSO stock solution and mix thoroughly.
-
Incorporate 50 µL of Tween-80 into the mixture and vortex until a homogenous solution is formed.
-
Finally, add 450 µL of sterile saline to reach a final volume of 1 mL and mix thoroughly.
| Component | Volume/Concentration for 1 mL | Purpose |
| This compound | As required | Active Pharmaceutical Ingredient |
| DMSO | 10% | Primary Solvent |
| PEG300 | 40% | Co-solvent |
| Tween-80 | 5% | Surfactant/Emulsifier |
| Saline (0.9% NaCl) | 45% | Diluent |
Route of Administration
The choice of administration route is critical and depends on the specific research question and the desired pharmacokinetic profile.
-
Intraperitoneal (IP) Injection: This is a common route for systemic administration in rodents, offering rapid absorption.
-
Subcutaneous (SC) Injection: This route provides a slower and more sustained release compared to IP injection.
-
Oral Gavage (PO): Suitable for assessing oral bioavailability and for chronic dosing paradigms.
-
Intravenous (IV) Injection: Used for achieving rapid and complete systemic exposure, particularly in pharmacokinetic studies.[10]
In Vivo Protocols for Assessing Pharmacological Activity
The following protocols are designed to evaluate the dopamine autoreceptor agonist and opioid antagonist properties of this compound in rodent models.
Protocol 1: Evaluation of Dopamine Autoreceptor Agonism - Apomorphine-Induced Climbing in Mice
Rationale: Apomorphine is a non-selective dopamine agonist that, at low to moderate doses, induces a characteristic climbing behavior in mice, which is dependent on the activation of both D1 and D2-like receptors.[5][7][11][12] A dopamine autoreceptor agonist like this compound is expected to inhibit this behavior by reducing endogenous dopamine release, thus attenuating the overall dopaminergic stimulation.
Experimental Workflow:
Caption: Workflow for the apomorphine-induced climbing test.
Step-by-Step Protocol:
-
Animal Model: Male Swiss Webster or C57BL/6 mice (20-25 g).
-
Housing: House animals in groups with ad libitum access to food and water. Acclimatize them to the testing room for at least 1 hour before the experiment.
-
Apparatus: Standard mouse cages with wire mesh lids or specialized climbing cages.
-
Drug Preparation:
-
Prepare this compound in the recommended vehicle at the desired concentrations.
-
Dissolve apomorphine hydrochloride in 0.9% saline. Prepare fresh on the day of the experiment and protect from light.
-
-
Experimental Procedure:
-
Administer this compound or vehicle via IP injection.
-
After a 30-minute pre-treatment period, administer apomorphine (1.0 mg/kg) via SC injection.[11]
-
Immediately place the mouse in the observation cage.
-
Record the total time spent climbing the walls of the cage during a 20-minute observation period.[5]
-
-
Data Analysis: Compare the climbing duration between the vehicle-treated and this compound-treated groups using an appropriate statistical test (e.g., t-test or ANOVA followed by post-hoc tests).
Protocol 2: Assessment of Dopamine D2 Receptor Blockade-Like Effects - Haloperidol-Induced Catalepsy in Rats
Rationale: Haloperidol, a potent D2 receptor antagonist, induces catalepsy in rats, a state of motor immobility.[1][13][14][15] A compound with dopamine autoreceptor agonist properties would be expected to potentiate this effect by further reducing dopaminergic transmission. Conversely, if this compound has any D2 receptor antagonist properties, it would induce catalepsy on its own.
Experimental Workflow:
Caption: Workflow for the haloperidol-induced catalepsy test.
Step-by-Step Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g).
-
Apparatus: A horizontal bar (e.g., 1 cm in diameter) elevated approximately 9 cm from a flat surface.
-
Drug Preparation:
-
Prepare this compound in the recommended vehicle.
-
Dissolve haloperidol in 0.9% saline with a small amount of Tween 80 (e.g., 2%).[1]
-
-
Experimental Procedure:
-
Administer the respective drug or combination via IP injection.
-
At various time points post-injection (e.g., 30, 60, 90, and 120 minutes), test for catalepsy.
-
Gently place the rat's forepaws on the horizontal bar.
-
Measure the latency for the rat to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) should be established.[15]
-
-
Data Analysis: Analyze the data using a two-way ANOVA (treatment x time) followed by appropriate post-hoc tests to compare the different treatment groups at each time point.
Protocol 3: Evaluation of Opioid Antagonism - Morphine-Induced Analgesia in the Tail-Flick Test
Rationale: The tail-flick test is a classic assay for assessing the analgesic properties of opioids.[16][17][18][19] Morphine, a mu-opioid receptor agonist, increases the latency to tail withdrawal from a thermal stimulus.[16][18] An opioid antagonist like this compound is expected to block this analgesic effect, resulting in a tail-flick latency similar to that of saline-treated animals.
Signaling Pathway of Opioid-Induced Analgesia:
Caption: Simplified signaling cascade of morphine-induced analgesia.
Step-by-Step Protocol:
-
Animal Model: Male Sprague-Dawley rats (250-300 g) or Swiss Webster mice (25-30 g).
-
Apparatus: A tail-flick analgesia meter with a radiant heat source.
-
Drug Preparation:
-
Prepare this compound in the recommended vehicle.
-
Dissolve morphine sulfate in 0.9% saline.
-
-
Experimental Procedure:
-
Determine the baseline tail-flick latency for each animal by averaging 2-3 readings taken before any drug administration. A cut-off time (e.g., 10-15 seconds) must be set to prevent tissue damage.[16]
-
Administer this compound (or vehicle) via IP or SC injection.
-
After a pre-treatment period (e.g., 15-30 minutes), administer morphine (e.g., 5-10 mg/kg, SC).
-
Measure the tail-flick latency at peak morphine effect (e.g., 30 and 60 minutes post-morphine administration).[20]
-
-
Data Analysis: Convert the tail-flick latencies to a percentage of the maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between groups using ANOVA.
Advanced In Vivo Methodologies
For a more in-depth mechanistic understanding, consider the following advanced techniques:
-
In Vivo Microdialysis: This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[6][21][22][23][24][25][26][27] It can be used to confirm that this compound reduces dopamine release in areas like the striatum or nucleus accumbens.
-
Pharmacokinetic Studies: Conducting pharmacokinetic studies is crucial to determine key parameters such as half-life, bioavailability, and brain penetration of this compound. This data is essential for designing effective and interpretable in vivo experiments.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutics for neurological and psychiatric disorders. The protocols outlined in this guide provide a robust framework for the in vivo characterization of its dopamine autoreceptor agonist and opioid antagonist activities. Future research should focus on elucidating the in vivo efficacy of this compound in relevant disease models, further exploring its pharmacokinetic and pharmacodynamic relationships, and investigating the therapeutic potential of its derivatives.
References
- 1. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)-piperidine binding to sigma receptors in mouse brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Climbing behaviour induced by apomorphine in mice: a potential model for the detection of neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apomorphine-induced stereotypic cage climbing in mice as a model for studying changes in dopamine receptor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 14. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Morphine analgesia and tolerance in the tail-flick and formalin tests: dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tail flick test - Wikipedia [en.wikipedia.org]
- 20. youtube.com [youtube.com]
- 21. benchchem.com [benchchem.com]
- 22. In vivo release of dopamine by perfusion of 1-methyl-4-phenylpyridinium ion in the striatum with a microdialysis technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Characterization of dopamine release in the substantia nigra by in vivo microdialysis in freely moving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The K+-induced increases in noradrenaline and dopamine release are accompanied by reductions in the release of their intraneuronal metabolites from the rat anterior hypothalamus. An in vivo brain microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Evolution of in vivo dopamine monitoring techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
Application Notes & Protocols: Characterization of 1-(3-hydroxyphenyl)piperazine as a Serotonin Receptor Ligand
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 1-(3-hydroxyphenyl)piperazine as a ligand for serotonin (5-HT) receptors. The arylpiperazine scaffold is a cornerstone in modern neuropharmacology, forming the structural basis of numerous drugs targeting the central nervous system.[1][2][3][4] this compound is a key representative of this chemical class, offering a versatile template for ligand design.[5][6][7] These application notes detail the necessary scientific background and provide validated, step-by-step protocols for determining the binding affinity and functional activity of this compound at key serotonin receptor subtypes, thereby enabling a thorough pharmacological evaluation.
Scientific Background & Rationale
The Arylpiperazine Moiety in Neuropharmacology
The piperazine ring is a privileged scaffold in medicinal chemistry, found in a multitude of well-known drugs.[2] When linked to an aryl group, the resulting arylpiperazine structure becomes a versatile template for designing ligands that target neurotransmitter receptors, particularly serotonin and dopamine receptors.[1][8] Subtle structural modifications to this core can significantly alter the pharmacological profile, allowing for the fine-tuning of receptor affinity and functional activity.[2] This has led to the development of important therapeutics, including anxiolytics like buspirone and antipsychotics such as aripiprazole.[9]
Serotonin Receptors as Therapeutic Targets
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a large family of G-protein coupled receptors (GPCRs) and one ligand-gated ion channel, which mediate the diverse physiological and neurological effects of serotonin.[3][10] They are broadly classified into seven families (5-HT1 to 5-HT7). Among these, subtypes like 5-HT1A and 5-HT2A are particularly well-studied targets for treating psychiatric disorders such as anxiety, depression, and schizophrenia.[3]
These GPCRs function by activating intracellular signaling cascades upon ligand binding. Key pathways include:
-
Gαi-coupled receptors (e.g., 5-HT1A): Inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[11]
-
Gαq-coupled receptors (e.g., 5-HT2A): Activate phospholipase C (PLC), which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium levels.[12][13]
-
Gαs-coupled receptors (e.g., 5-HT4, 5-HT6, 5-HT7): Stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP.[11]
Understanding how a compound like this compound interacts with these receptors and modulates their signaling is fundamental to defining its therapeutic potential.
Key Pharmacological Concepts
-
Binding Affinity (Kᵢ): The equilibrium inhibition constant, representing the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Kᵢ value indicates higher binding affinity.
-
Functional Potency (EC₅₀/IC₅₀): The concentration of a ligand that produces 50% of the maximal possible effect (EC₅₀ for agonists) or inhibits 50% of an agonist-induced response (IC₅₀ for antagonists).
-
Agonist: A ligand that binds to a receptor and activates it, producing a biological response.
-
Antagonist: A ligand that binds to a receptor but does not provoke a biological response. Antagonists block or dampen the effect of an agonist.[5]
Pharmacological Profile of this compound
While this compound is a known chemical entity[14] and its derivatives have been explored as opioid receptor antagonists[5], its specific binding profile at serotonin receptors is not extensively documented in a single source. The following protocols are designed to generate this critical data. For context, related arylpiperazine compounds exhibit a wide range of affinities for various 5-HT receptors, often in the nanomolar range.[1][9] The goal of the subsequent experiments is to precisely quantify these parameters for the title compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 59817-32-2 | [14] |
| Molecular Formula | C₁₀H₁₄N₂O | [14] |
| Molecular Weight | 178.23 g/mol | [14] |
| Form | Solid | |
| Melting Point | 217-221 °C |
Experimental Methodologies and Protocols
This section provides detailed protocols for two fundamental assays: a radioligand binding assay to determine receptor affinity and a cAMP functional assay to assess the compound's activity as an agonist or antagonist at Gαi-coupled receptors.
Protocol 1: Competitive Radioligand Binding Assay for 5-HT₁ₐ Receptor Affinity
Objective: To determine the binding affinity (Kᵢ) of this compound for the human 5-HT₁ₐ receptor.
Principle: This assay measures the ability of the unlabeled test compound, this compound, to compete for binding with a radiolabeled ligand of known high affinity for the 5-HT₁ₐ receptor (e.g., [³H]8-OH-DPAT). The concentration-dependent displacement of the radioligand by the test compound allows for the calculation of the test compound's inhibitory concentration (IC₅₀), which is then converted to its binding affinity constant (Kᵢ).[12]
Workflow for Radioligand Binding Assay
Caption: Workflow for the competitive radioligand binding assay.
Materials:
-
Receptor Source: Cell membranes from HEK293 cells stably expressing the human 5-HT₁ₐ receptor.
-
Radioligand: [³H]8-hydroxy-DPAT (specific activity ~100-200 Ci/mmol).
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO) to make a stock solution (e.g., 10 mM).
-
Non-specific Binding Control: Serotonin (5-HT) or another high-affinity 5-HT₁ₐ ligand (e.g., Buspirone) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well filter plates (e.g., Millipore MAFB plates)[15], cell harvester, liquid scintillation counter, multi-channel pipettes.
Procedure:
-
Plate Preparation: Pre-soak the 96-well filter plates with a solution like 0.5% polyethyleneimine for at least 2 hours to reduce non-specific binding to the filter material.[15]
-
Compound Dilution: Prepare a serial dilution series of this compound in assay buffer. A typical final concentration range would be from 0.1 nM to 10 µM.
-
Assay Setup: To each well of the 96-well plate, add the following in order (total volume of 200 µL):
-
50 µL of Assay Buffer (for total binding) OR 50 µL of non-specific binding control (e.g., 10 µM 5-HT).
-
50 µL of the appropriate this compound dilution.
-
50 µL of [³H]8-OH-DPAT diluted in assay buffer (final concentration should be near its Kᴅ, e.g., ~1.0 nM).
-
50 µL of diluted cell membranes (typically 10-20 µg of protein per well).
-
-
Incubation: Gently tap the plate to mix and incubate at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapidly filtering the contents of the plate through the filter mat using a cell harvester.
-
Washing: Immediately wash each well 3-4 times with 300 µL of ice-cold wash buffer to separate bound from unbound radioligand.
-
Scintillation Counting: Punch the filters into scintillation vials or place the filter plate in a cassette for a microplate counter. Add 4-5 mL of scintillation cocktail to each vial (or as required by the plate counter). Allow the filters to sit for at least 4 hours in the dark before counting.
-
Data Acquisition: Measure the radioactivity in each well as counts per minute (CPM) using a scintillation counter.
Data Analysis:
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - [(CPMSample - CPMNonspecific) / (CPMTotal - CPMNonspecific)])
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the molar concentration of this compound. Use a non-linear regression analysis (sigmoidal dose-response) to fit the curve and determine the IC₅₀ value.
-
Calculate Kᵢ: Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)
-
Where [L] is the concentration of the radioligand used and Kᴅ is the dissociation constant of the radioligand for the receptor.
-
Protocol 2: Functional cAMP GloSensor™ Assay for Gαᵢ-Coupled Receptors
Objective: To determine if this compound acts as an agonist or antagonist at the human 5-HT₁ₐ receptor by measuring its effect on intracellular cAMP levels.
Principle: The 5-HT₁ₐ receptor is Gαᵢ-coupled, meaning its activation inhibits adenylyl cyclase and lowers intracellular cAMP. To measure this decrease, the cell's basal cAMP level is first elevated using forskolin, a direct activator of adenylyl cyclase.[11] An agonist will cause a dose-dependent decrease in this forskolin-stimulated cAMP level. An antagonist will have no effect on its own but will block the decrease caused by a known agonist. This protocol utilizes the Promega GloSensor™ technology, where a genetically engineered luciferase biosensor emits light in direct proportion to the intracellular cAMP concentration.[16]
Signaling Pathway & Assay Principle
Caption: Gαi signaling pathway and the principle of the cAMP assay.
Materials:
-
Cell Line: HEK293 cells stably expressing the human 5-HT₁ₐ receptor and the GloSensor™-22F cAMP plasmid (Promega).
-
Assay Reagents: GloSensor™ cAMP Reagent (Promega), Forskolin, CO₂-independent medium.
-
Test Compound: this compound stock solution (10 mM in DMSO).
-
Reference Agonist: 8-OH-DPAT.
-
Reference Antagonist: WAY-100635.
-
Equipment: White, opaque 384-well assay plates, luminometer.
Procedure:
Part A: Agonist Mode
-
Cell Preparation: Harvest and count the cells. Resuspend them in CO₂-independent medium containing 2% v/v GloSensor™ cAMP Reagent.
-
Equilibration: Incubate the cell suspension at room temperature in the dark for 2 hours to allow the reagent to equilibrate.
-
Plating: Dispense 10 µL of the cell suspension into each well of a 384-well plate.
-
Compound Addition: Prepare serial dilutions of this compound and the reference agonist (8-OH-DPAT).
-
Stimulation: Add 5 µL of a forskolin solution to all wells to achieve a final concentration that gives ~80% of its maximal response (e.g., 1-10 µM, must be optimized). Immediately after, add 5 µL of the test/reference compound dilutions.
-
Incubation: Incubate the plate at room temperature for 15-20 minutes.
-
Measurement: Read the luminescence on a plate reader.
Part B: Antagonist Mode
-
Follow steps 1-3 from Part A.
-
Antagonist Pre-incubation: Add 5 µL of the this compound serial dilutions (or reference antagonist) to the appropriate wells. Incubate for 15-20 minutes at room temperature.
-
Agonist Challenge: Add 5 µL of forskolin to all wells. Immediately after, add 5 µL of the reference agonist (8-OH-DPAT) at its EC₈₀ concentration to all wells (except negative controls).
-
Incubation & Measurement: Incubate for 15-20 minutes and read luminescence as in Part A.
Data Analysis:
-
Normalization: Convert raw luminescence units (RLU) to percent activity. For agonist mode, the 0% control is forskolin alone, and the 100% control is the vehicle (no forskolin). For antagonist mode, the 0% control is the agonist + forskolin, and the 100% control is forskolin alone.
-
Dose-Response Curves: Plot the normalized response versus the logarithm of the compound concentration.
-
Determine Potency:
-
Agonist Mode: Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC₅₀ (as it's an inhibitory signal) and the maximum inhibition (Eₘₐₓ).
-
Antagonist Mode: Fit the data to determine the IC₅₀ of the antagonist, which is its potency for blocking the agonist effect.
-
Interpretation of Results & Further Steps
-
High Affinity Ligand: A Kᵢ value in the low nanomolar range from the binding assay suggests that this compound is a potent ligand for the 5-HT₁ₐ receptor.
-
Agonist Profile: A dose-dependent decrease in cAMP levels in the functional assay indicates agonist activity. The potency (IC₅₀) and efficacy (Eₘₐₓ relative to a full agonist) will define its agonist profile.
-
Antagonist Profile: No activity in agonist mode but a dose-dependent reversal of the reference agonist's effect in antagonist mode indicates an antagonist profile.
-
Selectivity Profiling: To build a complete picture, these assays should be repeated for other key serotonin receptors (e.g., 5-HT₂ₐ, 5-HT₇) and dopamine receptors (e.g., D₂) to determine the compound's selectivity.[1]
By following these detailed protocols, researchers can robustly characterize the pharmacological profile of this compound, providing the essential data needed for further investigation in drug discovery and development programs.
References
- 1. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. innoprot.com [innoprot.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Dissolution of 1-(3-hydroxyphenyl)piperazine
For: Researchers, scientists, and drug development professionals.
Introduction
1-(3-hydroxyphenyl)piperazine is a versatile molecule incorporating both a phenol and a piperazine moiety, making it a valuable building block in medicinal chemistry and pharmacology. Its unique physicochemical characteristics, however, necessitate a carefully considered approach to dissolution to ensure solution stability, concentration accuracy, and experimental reproducibility. This guide provides a detailed, evidence-based protocol for dissolving this compound, grounded in its chemical properties and best practices for handling substituted piperazines.
The structural combination of a polar phenolic hydroxyl group and a basic piperazine ring governs its solubility profile. The piperazine nitrogen atoms, with a predicted pKa of approximately 10.33, allow for salt formation in acidic media, which significantly enhances aqueous solubility. Conversely, the molecule's aromatic ring introduces a degree of lipophilicity. Understanding this duality is paramount for selecting an appropriate solvent system.
Physicochemical Profile & Solubility Rationale
Before detailing the protocol, it is crucial to understand the key properties of this compound that inform the dissolution strategy.
| Property | Value | Significance for Dissolution |
| Molecular Formula | C₁₀H₁₄N₂O | Provides the basis for molar concentration calculations.[1][2] |
| Molecular Weight | 178.23 g/mol | Essential for accurately preparing solutions of a specific molarity.[1][2] |
| Appearance | White to off-white solid | Visual confirmation of the starting material.[1] |
| Melting Point | 217-221 °C | Indicates a stable crystalline solid at room temperature.[1] |
| Predicted pKa | 10.33 ± 0.10 | The basicity of the piperazine ring suggests that solubility in aqueous solutions will dramatically increase at a pH below this value due to protonation. |
| Air Sensitivity | Sensitive | Handling under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage of the solid and stock solutions to prevent oxidation.[3] |
The key to dissolving this compound lies in leveraging its basic piperazine ring. In neutral or basic aqueous media, the compound's solubility is limited. By acidifying the aqueous solvent, the piperazine nitrogen is protonated, forming a more polar and highly water-soluble salt. For organic applications, polar aprotic solvents are effective at solvating the molecule.
Solvent Selection Workflow
The choice of solvent is the most critical step in the dissolution protocol. The following decision tree illustrates a logical workflow for selecting the optimal solvent based on experimental needs.
Caption: Decision workflow for selecting an appropriate solvent system.
Experimental Protocols
Safety First: this compound is classified as acutely toxic if swallowed, a skin irritant, and can cause serious eye damage.[1] Always handle this compound in a fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent
This protocol is ideal for creating a concentrated stock solution for long-term storage or for applications where an organic solvent is required. Based on data from structurally similar compounds like 1-(3-Methoxyphenyl)piperazine, which is soluble in DMSO at ≥ 200 mg/mL, DMSO is the recommended primary solvent.[4]
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator bath
-
Calibrated scale
-
Appropriate volumetric flasks and pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 100 mM stock, add 1 mL of DMSO for every 17.82 mg of the compound).
-
Initial Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. The solid should begin to dissolve.
-
Assisted Dissolution (If Necessary): If the solid does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes. Gentle warming to 37°C can also be applied, but avoid excessive heat to prevent degradation.
-
Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected vial. Given its sensitivity to air, consider overlaying the solution with an inert gas like argon or nitrogen before sealing for long-term storage.
Protocol 2: Preparation of a Solution in an Aqueous Buffer
This protocol is designed for biological applications where an aqueous environment is necessary and the final concentration is typically lower. This method leverages the basicity of the piperazine ring to achieve solubility through pH modification.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS) or other desired buffer
-
1 M Hydrochloric Acid (HCl)
-
pH meter
-
Stir plate and stir bar
-
Sonicator bath
Procedure:
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS). Measure the initial pH.
-
Weighing and Suspension: Weigh the required amount of this compound and add it to the buffer. The compound will likely not dissolve at this stage and will form a suspension.
-
pH Adjustment: While stirring, slowly add 1 M HCl dropwise to the suspension. Monitor the pH continuously with a calibrated pH meter.
-
Dissolution Point: As the pH decreases (becomes more acidic), the compound will start to dissolve. Full dissolution is typically achieved at a pH well below the pKa of 10.33; a target pH of 6.0-6.5 is often a good starting point.
-
Assisted Dissolution: If dissolution is slow, gentle warming (37°C) or sonication can be used to expedite the process.
-
Final pH Adjustment: Once the solid is fully dissolved, the pH can be carefully adjusted back towards the desired final experimental pH if necessary, but be aware that increasing the pH too much may cause the compound to precipitate. It is crucial to test the stability of the solution at the final pH over time.
-
Sterilization (if required): Filter-sterilize the final solution through a 0.22 µm syringe filter compatible with your buffer system.
Troubleshooting & Best Practices
-
Precipitation upon Dilution: When diluting a DMSO stock into an aqueous buffer, precipitation can occur if the compound's solubility limit in the final mixed-solvent system is exceeded. To mitigate this, use a high-energy mixing method (e.g., vigorous vortexing) while adding the stock solution to the buffer. It is also advisable to ensure the final concentration of DMSO is kept to a minimum, typically below 0.5% for most cell-based assays.
-
Solution Instability: Phenylpiperazine derivatives can be susceptible to oxidation. If solutions turn yellow or brown over time, this may indicate degradation. Prepare fresh solutions for critical experiments and store stock solutions under inert gas at low temperatures.
-
Confirming Concentration: For applications requiring high accuracy, the concentration of the final prepared solution can be confirmed using UV-Vis spectrophotometry or HPLC, with an appropriate standard curve.[5]
By understanding the fundamental physicochemical properties of this compound and applying a systematic approach to solvent selection and pH modulation, researchers can consistently prepare accurate and stable solutions for a wide range of scientific applications.
References
A Robust, Validated HPLC-UV Method for the Quantification of 1-(3-hydroxyphenyl)piperazine
An Application Note from the Senior Scientist's Desk
Abstract
This application note details a highly reliable and robust High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 1-(3-hydroxyphenyl)piperazine. As a critical intermediate in the synthesis of various pharmaceutical agents, ensuring its purity and concentration is paramount. This document provides a complete protocol, from sample preparation to data analysis, and includes a comprehensive validation summary performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines. The method utilizes reversed-phase chromatography with UV detection, demonstrating excellent linearity, accuracy, precision, and specificity, making it suitable for routine quality control and research applications.
Introduction and Scientific Rationale
This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Its molecular structure, featuring both a piperazine ring and a phenol group, makes it a versatile precursor. The purity and accurate quantification of this starting material directly impact the yield, purity, and safety profile of the final drug product. Therefore, a validated, reliable analytical method is not merely a procedural requirement but a cornerstone of quality assurance.
The method described herein is based on reversed-phase HPLC, a powerful and widely used technique in pharmaceutical analysis.[1][2] The choice of this technique is predicated on the physicochemical properties of this compound (Molecular Weight: 178.23 g/mol ; pKa: ~10.33).[3][4] Its moderate polarity and UV-active phenolic ring make it an ideal candidate for separation on a hydrophobic stationary phase (C18) and quantification using a UV detector. The method has been rigorously validated to meet the stringent requirements of regulatory bodies, ensuring its fitness for the intended purpose.[5][6]
Materials and Methodology
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector. (e.g., Agilent 1260 Infinity II, Waters Alliance e2695)
-
Analytical balance (0.01 mg readability)
-
pH meter
-
Sonicator
-
Data acquisition and processing software (e.g., OpenLab CDS, Empower)
Chemicals and Reagents
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (Milli-Q or equivalent HPLC grade)
Chromatographic Conditions
The selection of chromatographic parameters was optimized to achieve a symmetric peak shape, adequate retention, and a short run time. A C18 column provides the necessary hydrophobic interaction, while the buffered mobile phase at a slightly acidic pH ensures the analyte is in a consistent, protonated state, preventing peak tailing. The detection wavelength of 210 nm was chosen as it corresponds to a high absorbance region for the analyte, maximizing sensitivity.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 20 mM Potassium Phosphate Buffer (pH 3.0) B: Acetonitrile |
| Gradient/Isocratic | Isocratic: 80% A / 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | ~10 minutes |
Detailed Experimental Protocols
Preparation of Solutions
-
Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm nylon filter.
-
Mobile Phase: Mix the prepared Phosphate Buffer and Acetonitrile in an 80:20 (v/v) ratio. Degas in a sonicator for 15 minutes before use.
-
Diluent: Use the Mobile Phase as the diluent for all standard and sample preparations to avoid peak distortion.
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 25, 50, 100, 150, 200 µg/mL) by making appropriate serial dilutions of the stock solution with the diluent. These will be used for the linearity assessment. For routine analysis, a single working standard at 100 µg/mL is sufficient.
Sample Preparation
-
Accurately weigh an amount of the test sample expected to contain approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Add approximately 20 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
System Suitability Testing (SST)
Before commencing any analysis, the system's performance must be verified. This is a non-negotiable step for a self-validating protocol.[7][8] Inject the 100 µg/mL working standard solution six times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 |
| Theoretical Plates (N) | > 2000 |
| %RSD for Peak Area | ≤ 1.0% |
| %RSD for Retention Time | ≤ 1.0% |
Method Validation: A Commitment to Trustworthiness
The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[9][10][11] The objective is to prove that the method is specific, linear, accurate, precise, and robust.
Caption: HPLC quantification workflow from preparation to reporting.
Validation Summary
The results from the validation studies are summarized below, confirming the method's high level of performance.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference from placebo, impurities, or degradation products at the analyte's retention time. | Passed. Peak was pure in forced degradation studies. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9998 |
| Range | 25 - 200 µg/mL (25% to 200% of test concentration) | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (%RSD) | Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0% | Repeatability: 0.65% Intermediate: 0.88% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.5 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 1.5 µg/mL |
| Robustness | System suitability parameters met after deliberate small changes to method parameters. | Passed. Method is robust. |
-
Specificity (Forced Degradation): To ensure the method is stability-indicating, forced degradation studies were conducted. The analyte was subjected to acidic, basic, oxidative (H₂O₂), thermal, and photolytic stress. In all conditions, the main analyte peak was well-resolved from any degradation products, and peak purity analysis confirmed no co-elution. This is a critical validation step, as it proves the method can accurately measure the analyte without interference from potential degradants.
Caption: Specificity demonstrated via forced degradation pathways.
-
Linearity: A six-point calibration curve was constructed from 25 µg/mL to 200 µg/mL. The detector response was found to be directly proportional to the concentration, with a correlation coefficient (r²) of 0.9998.
-
Accuracy: Accuracy was determined by spiking a known amount of the analyte into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was between 99.2% and 101.5%, well within the acceptance limits.
-
Precision:
-
Repeatability (Intra-day): Six separate sample preparations were analyzed on the same day, yielding a Relative Standard Deviation (%RSD) of 0.65%.
-
Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst, resulting in a %RSD of 0.88%. These low %RSD values indicate a high degree of method precision.
-
-
Robustness: The method's robustness was tested by introducing small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). In all cases, the system suitability criteria were met, demonstrating the method's reliability under slightly varied conditions.
Conclusion
The HPLC method detailed in this application note is rapid, specific, accurate, precise, and robust for the quantification of this compound. Full validation in accordance with ICH guidelines confirms its suitability for its intended purpose in both research and quality control environments. Adherence to the described protocols will ensure reliable and reproducible analytical results.
References
- 1. <621> CHROMATOGRAPHY [drugfuture.com]
- 2. agilent.com [agilent.com]
- 3. This compound | 59817-32-2 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. usp.org [usp.org]
- 8. Chromatography [usp.org]
- 9. actascientific.com [actascientific.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. database.ich.org [database.ich.org]
Application Notes and Protocols for the Synthesis of Functionalized Arylpiperazine Derivatives
Introduction: The Enduring Significance of the Arylpiperazine Scaffold in Modern Drug Discovery
The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of pathological conditions.[1][2][3] Its remarkable versatility stems from the ability to modulate its pharmacological profile through structural modifications at both the aryl ring and the distal nitrogen of the piperazine core.[1] This adaptability has led to the development of blockbuster drugs for central nervous system (CNS) disorders, including antipsychotics like aripiprazole and anxiolytics such as buspirone, by fine-tuning their interactions with serotonin and dopamine receptors.[1] Beyond the CNS, arylpiperazine derivatives have shown significant promise as anticancer agents, antihypertensives, and antihistamines.[2][3][4]
This technical guide provides an in-depth exploration of the primary synthetic routes to access functionalized arylpiperazine derivatives. We will delve into the mechanistic underpinnings of each methodology, offering field-proven insights into experimental design and optimization. The protocols provided are designed to be robust and reproducible, empowering researchers in their quest to develop novel therapeutics based on this remarkable scaffold.
Strategic Approaches to Arylpiperazine Synthesis: A Comparative Overview
The construction of the N-arylpiperazine bond is the cornerstone of synthesizing this class of compounds. Several powerful methodologies have been developed, each with its own set of advantages and considerations. The choice of a specific synthetic route is often dictated by the electronic nature of the aryl halide, the desired functional group tolerance, and scalability requirements.
| Synthetic Method | Key Features | Typical Reaction Conditions | Advantages | Limitations |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide/triflate with piperazine. | Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., BINAP, XantPhos), base (e.g., NaOtBu, Cs₂CO₃), solvent (e.g., toluene, dioxane), 80-120 °C.[5][6][7] | Broad substrate scope, high functional group tolerance, excellent yields.[8][9] | Cost of palladium catalyst and ligands, sensitivity to air and moisture for some catalyst systems. |
| Nucleophilic Aromatic Substitution (SNAr) | Reaction of an electron-deficient aryl halide with piperazine. | Electron-withdrawing group (e.g., -NO₂, -CN) ortho or para to the leaving group, polar aprotic solvent (e.g., DMSO, DMF), elevated temperatures.[10][11] | Cost-effective (no metal catalyst), scalable. | Limited to activated aryl halides, harsh reaction conditions may not be suitable for sensitive substrates.[11] |
| Ullmann Condensation | Copper-catalyzed coupling of an aryl halide with piperazine. | Cu catalyst (e.g., CuI, Cu₂O), ligand (e.g., 1,10-phenanthroline), base (e.g., K₂CO₃, Cs₂CO₃), high-boiling polar solvent (e.g., DMF, NMP), high temperatures (150-210 °C).[12][13] | A classic and reliable method, particularly for electron-rich aryl halides. | Often requires harsh reaction conditions, stoichiometric amounts of copper may be needed in older protocols.[13] |
| Reductive Amination | Two-step, one-pot reaction involving the formation of an enamine from a cyclic ketone and piperazine, followed by reduction. | A ketone precursor to the aryl group, piperazine, a reducing agent (e.g., NaBH(OAc)₃, H₂ with a catalyst).[14][15] | Useful for synthesizing specific arylpiperazines where the corresponding aryl halide is not readily available. | Substrate scope is limited by the availability of the corresponding ketone. |
Visualizing the Synthetic Pathways
The following diagram illustrates the key synthetic transformations for accessing the arylpiperazine core.
Caption: Key Synthetic Routes to Arylpiperazines.
Detailed Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination for the Synthesis of 1-(4-methoxyphenyl)piperazine
This protocol describes a general and highly efficient method for the N-arylation of piperazine using a palladium catalyst. The choice of a bi-aryl phosphine ligand, such as BINAP, is crucial for achieving high catalytic activity.
Rationale: The Buchwald-Hartwig amination proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylpiperazine and regenerate the Pd(0) catalyst. The bulky and electron-rich phosphine ligand facilitates the reductive elimination step, which is often rate-limiting.
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Piperazine (1.2 mmol, 103 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 mmol, 24.9 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Anhydrous Toluene (5 mL)
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃, BINAP, and NaOtBu.
-
Add 4-bromoanisole and piperazine to the flask.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the Celite pad with additional ethyl acetate (2 x 10 mL).
-
Concentrate the combined organic filtrates under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-methoxyphenyl)piperazine.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield for this reaction is typically >85%.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of 1-(2,4-dinitrophenyl)piperazine
This protocol exemplifies a classic SNAr reaction, where the high electrophilicity of the aryl halide, due to the presence of two nitro groups, allows for a facile substitution with piperazine without the need for a metal catalyst.[10][11]
Rationale: The SNAr mechanism involves the nucleophilic attack of piperazine on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[16] The electron-withdrawing nitro groups in the ortho and para positions are crucial for stabilizing this intermediate. Subsequent elimination of the halide ion restores the aromaticity and yields the final product.
Materials:
-
1-Chloro-2,4-dinitrobenzene (1.0 mmol, 202.6 mg)
-
Piperazine (2.0 mmol, 172.3 mg)
-
Dimethyl sulfoxide (DMSO) (5 mL)
-
Potassium carbonate (K₂CO₃) (1.5 mmol, 207.3 mg)
Procedure:
-
In a round-bottom flask, dissolve 1-chloro-2,4-dinitrobenzene and piperazine in DMSO.
-
Add potassium carbonate to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water (50 mL).
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL) and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 1-(2,4-dinitrophenyl)piperazine as a yellow solid. Further purification can be achieved by recrystallization from ethanol if necessary.
Self-Validation: The product should be characterized by melting point, ¹H NMR, and ¹³C NMR to confirm its identity and purity. The yield is expected to be high (>90%).
Protocol 3: Reductive Amination for the Synthesis of a Substituted Arylpiperazine
This protocol outlines a general procedure for the synthesis of arylpiperazines via reductive amination, a powerful method for forming C-N bonds.[15][17][18]
Rationale: Reductive amination involves the initial reaction between an aldehyde or ketone and an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[17] Using a mild reducing agent like sodium triacetoxyborohydride (STAB) is advantageous as it is selective for the reduction of the iminium ion over the starting carbonyl compound.
Materials:
-
Aryl aldehyde or ketone (1.0 mmol)
-
Piperazine (1.1 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (10 mL)
-
Acetic acid (catalytic amount, ~1-2 drops)
Procedure:
-
To a solution of the aryl aldehyde or ketone in DCE, add piperazine and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired arylpiperazine derivative.
Self-Validation: Characterize the final product using standard analytical techniques (NMR, MS) to confirm its structure and purity.
Workflow for a Drug Discovery Campaign
The synthesis of a library of functionalized arylpiperazine derivatives is a common strategy in the early stages of a drug discovery project. The following workflow outlines a typical approach.
Caption: A typical drug discovery workflow.
Conclusion and Future Perspectives
The synthetic methodologies outlined in this guide represent the state-of-the-art for the construction of functionalized arylpiperazine derivatives. The continued development of more efficient, sustainable, and versatile catalytic systems will undoubtedly further empower medicinal chemists to explore the vast chemical space around this privileged scaffold. As our understanding of the biological targets of arylpiperazines deepens, so too will the demand for innovative synthetic strategies to access novel analogs with enhanced potency, selectivity, and pharmacokinetic properties.
References
- 1. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in arylpiperazine synthesis by the catalytic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Piperazine synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 16. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-(3-Hydroxyphenyl)piperazine in Neuropharmacology
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of 1-(3-Hydroxyphenyl)piperazine
This compound (3-HPP), a synthetically accessible arylpiperazine, represents a significant scaffold in neuropharmacology. While often utilized as an intermediate in the synthesis of more complex pharmaceutical agents, 3-HPP itself possesses an intriguing pharmacological profile that warrants direct investigation.[1] The piperazine moiety is a common feature in a multitude of centrally acting drugs, including antipsychotics, antidepressants, and anxiolytics, underscoring the neuropharmacological relevance of this structural class.[2][3] Furthermore, arylpiperazine derivatives are known metabolites of several widely prescribed medications, such as the antidepressant trazodone and the atypical antipsychotic aripiprazole, which are metabolized to 1-(3-chlorophenyl)piperazine (m-CPP) and 1-(2,3-dichlorophenyl)piperazine respectively.[2][4][5][6] This metabolic context highlights the importance of understanding the intrinsic activities of simpler arylpiperazines like 3-HPP, as they may contribute to the overall pharmacological and toxicological profiles of their parent drugs.
This guide provides a comprehensive overview of the known neuropharmacological applications of this compound, with a primary focus on its well-documented activity as an opioid receptor antagonist. We will also explore its potential interactions with serotonergic and dopaminergic systems, drawing inferences from the broader class of arylpiperazine compounds. Detailed protocols for key in vitro and in vivo assays are provided to facilitate further research into this versatile molecule.
Neuropharmacological Profile of this compound
The primary and most definitively characterized neuropharmacological action of this compound is its potent and pure antagonism at opioid receptors.[1][7] This activity is of significant interest for the development of treatments for opioid overdose and substance use disorders.
Opioid Receptor Antagonism
This compound has been demonstrated to be a pure antagonist at mu (μ), delta (δ), and kappa (κ) opioid receptors.[1][7] This means it binds to these receptors without activating them, thereby blocking the effects of opioid agonists like morphine or heroin. The antagonist potencies (Ke values) of 3-HPP have been determined in functional assays, such as the [³⁵S]GTPγS binding assay, which measures G-protein activation following receptor stimulation.
| Receptor Subtype | Antagonist Potency (Ke) |
| Mu (μ) Opioid Receptor | 8.47 nM |
| Delta (δ) Opioid Receptor | 34.3 nM |
| Kappa (κ) Opioid Receptor | 36.8 nM |
| Data sourced from Carroll et al.[1][7] |
This profile indicates that this compound is a potent, non-selective opioid receptor antagonist. The discovery of this activity within the 1-substituted 4-(3-hydroxyphenyl)piperazine series has opened new avenues for the design of novel opioid antagonists.[1][7]
Hypothesized Interaction with Serotonin and Dopamine Systems
For instance, compounds with the arylpiperazine scaffold are key components of drugs like aripiprazole, which has a complex profile as a D2 partial agonist and 5-HT1A partial agonist, and 5-HT2A antagonist.[4] Other phenylpiperazine derivatives, such as m-CPP, are known 5-HT receptor agonists.[12] Given these established structure-activity relationships, it is highly probable that this compound also interacts with serotonin and dopamine receptors. Further investigation is required to elucidate its specific binding affinities and functional activities at these targets.
Experimental Protocols
The following protocols provide detailed methodologies for characterizing the neuropharmacological profile of this compound.
Protocol 1: In Vitro Radioligand Binding Assay for Receptor Affinity Determination
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for a target receptor (e.g., opioid, serotonin, or dopamine receptors).
Principle: This assay measures the ability of an unlabeled compound (the "competitor," in this case, 3-HPP) to displace a radioactively labeled ligand ("radioligand") from its receptor. The concentration of the competitor that displaces 50% of the radioligand (IC50) is determined, and from this, the inhibition constant (Ki) is calculated.
Materials:
-
Test Compound: this compound (3-HPP)
-
Receptor Source: Cell membranes expressing the target receptor (e.g., CHO or HEK293 cells) or brain tissue homogenates.
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]DAMGO for μ-opioid, [³H]8-OH-DPAT for 5-HT1A, [³H]Spiperone for D2).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding (NSB) Agent: A high concentration of a known, unlabeled ligand for the target receptor.
-
96-well plates, filter mats (e.g., GF/B), and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes or brain tissue homogenates containing the target receptor. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding (TB): Receptor source + radioligand + assay buffer.
-
Non-specific Binding (NSB): Receptor source + radioligand + NSB agent.
-
Competition: Receptor source + radioligand + varying concentrations of this compound.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a filter mat using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Protocol 2: In Vivo Microdialysis for Neurotransmitter Release
This protocol outlines the use of in vivo microdialysis to assess the effect of this compound on the extracellular levels of neurotransmitters, such as dopamine and serotonin, in specific brain regions of freely moving animals.
Principle: A microdialysis probe with a semi-permeable membrane is implanted into a target brain region. Artificial cerebrospinal fluid (aCSF) is perfused through the probe, allowing neurotransmitters from the extracellular space to diffuse into the aCSF. The collected dialysate is then analyzed to measure neurotransmitter concentrations.
Materials:
-
Test Animal: Rat or mouse.
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Syringe pump and liquid switch.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound solution for administration (e.g., intraperitoneal injection or co-perfusion).
-
Fraction collector.
-
Analytical system: HPLC with electrochemical or fluorescence detection.
Procedure:
-
Surgical Implantation: Anesthetize the animal and, using a stereotaxic apparatus, surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens for dopamine, prefrontal cortex for serotonin). Allow the animal to recover for several days.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 μL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2-3 hours to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer this compound via the desired route (e.g., i.p. injection).
-
Post-Drug Collection: Continue collecting dialysate samples for several hours to monitor changes in neurotransmitter levels.
-
Sample Analysis: Analyze the dialysate samples using HPLC to quantify the concentrations of the neurotransmitters of interest.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and analyze the data for statistically significant changes.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for an in vivo microdialysis experiment.
Protocol 3: In Vivo Behavioral Assays
Behavioral pharmacology assays are crucial for understanding the functional consequences of a compound's neurochemical effects. The following are standard models to assess potential anxiolytic and antidepressant-like activities of this compound.
Principle: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.[2][5][13][14][15]
Procedure:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[5][13]
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.[14]
-
Drug Administration: Administer this compound or vehicle at a predetermined time before the test.
-
Test: Place the animal in the center of the maze, facing an open arm, and allow it to explore freely for a set period (e.g., 5 minutes).[2][15]
-
Data Collection: Record the number of entries and the time spent in the open and closed arms using a video tracking system.[14]
-
Analysis: Compare the open arm exploration between the 3-HPP-treated and vehicle-treated groups.
Principle: This test is based on the observation that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant drugs are known to increase the latency to immobility and decrease the total duration of immobility.[16][17]
Procedure:
-
Apparatus: A transparent cylinder filled with water to a depth where the animal cannot touch the bottom.[4][16]
-
Acclimation: Acclimate the animals to the testing room.
-
Drug Administration: Administer this compound or vehicle.
-
Test: Place the animal in the water-filled cylinder for a set duration (e.g., 6 minutes).
-
Data Collection: Record the duration of immobility, typically during the last 4 minutes of the test.
-
Analysis: Compare the immobility time between the 3-HPP-treated and vehicle-treated groups.
Conclusion and Future Directions
This compound is a molecule with significant, yet not fully explored, potential in neuropharmacology. Its established role as a potent, non-selective opioid receptor antagonist provides a solid foundation for its investigation as a lead compound for the development of treatments for opioid-related disorders. The broader context of the arylpiperazine class strongly suggests that 3-HPP is also likely to interact with serotonergic and dopaminergic systems, a hypothesis that warrants direct experimental validation through binding and functional assays.
The protocols provided in this guide offer a roadmap for researchers to further elucidate the neuropharmacological profile of this compound. A thorough characterization of its receptor binding affinities, functional activities, and in vivo behavioral effects will be crucial in unlocking its full therapeutic potential and understanding its contribution to the pharmacology of more complex drugs for which it may be a metabolite.
References
- 1. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. animal.research.wvu.edu [animal.research.wvu.edu]
- 4. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of 1-(m-trifluoromethylphenyl)-piperazine on 3H-serotonin binding to membranes from rat brain in vitro and on serotonin turnover in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resolved 3-(3-hydroxyphenyl)-N-n-propylpiperidine and its analogues: central dopamine receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioral effects of 1-(m-chlorophenyl)piperazine (m-CPP) in a rat model of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. researchgate.net [researchgate.net]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. lasa.co.uk [lasa.co.uk]
- 17. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin Moiety: Application Notes on 1-(3-hydroxyphenyl)piperazine as a Versatile Intermediate for Opioid Antagonist Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating opioid crisis has intensified the demand for effective opioid antagonists. These therapeutic agents, critical for both overdose reversal and addiction management, operate by competitively binding to opioid receptors, thereby blocking the effects of agonists.[1][2] This document provides a comprehensive guide to the synthesis and application of 1-(3-hydroxyphenyl)piperazine, a key intermediate in the development of a novel class of potent opioid antagonists. We will explore its synthesis from readily available precursors and detail its subsequent conversion into a naltrexone analog, a potent opioid antagonist. These protocols are designed to be both informative and practical for researchers in the field of medicinal chemistry and drug development.
The Significance of the this compound Scaffold
The this compound moiety has emerged as a significant pharmacophore in the design of opioid antagonists. Research has demonstrated that 1-substituted 4-(3-hydroxyphenyl)piperazines act as pure opioid receptor antagonists, exhibiting low nanomolar potencies at μ, δ, and κ opioid receptors.[3][4] This positions them as a valuable class of compounds for the development of new therapeutics for opioid use disorder and overdose. The structural features of this scaffold allow for systematic modifications to fine-tune receptor affinity and selectivity, offering a promising avenue for the discovery of next-generation opioid antagonists.
Mechanism of Opioid Antagonism
Opioid antagonists like naltrexone and naloxone exert their effects by competitively binding to opioid receptors in the central nervous system.[5][6] They possess a high affinity for these receptors but do not activate them, effectively blocking opioid agonists from binding and producing their characteristic effects, such as euphoria and respiratory depression.[1][2]
Synthesis of the Intermediate: this compound
The synthesis of this compound can be efficiently achieved through the cyclization of diethanolamine with 3-aminophenol. This method, adapted from established procedures for similar phenylpiperazine derivatives, provides a reliable route to this crucial intermediate.[2][7]
Protocol 1: Synthesis of this compound
Materials and Reagents:
| Reagent/Material | Molecular Weight | Quantity | Moles | Purity | Supplier |
| Diethanolamine | 105.14 g/mol | 27.3 g | 0.26 mol | 99% | Sigma-Aldrich |
| Hydrobromic Acid (48%) | 80.91 g/mol | 170 mL | ~1.5 mol | 48% | Fisher Scientific |
| 3-Aminophenol | 109.13 g/mol | 26.2 g | 0.24 mol | 99% | Alfa Aesar |
| Sodium Carbonate | 105.99 g/mol | 30.7 g | 0.29 mol | 99.5% | VWR |
| 1-Butanol | 74.12 g/mol | 80 mL | - | ACS Grade | J.T. Baker |
Procedure:
-
Formation of Bis(2-bromoethyl)amine Hydrobromide: In a well-ventilated fume hood, slowly add hydrobromic acid (48%, 170 mL) to diethanolamine (27.3 g, 0.26 mol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The addition should be performed cautiously as the reaction is exothermic.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12 hours.
-
Removal of Excess Acid: After reflux, allow the mixture to cool to room temperature. Distill off the excess hydrobromic acid under reduced pressure.
-
Cyclization: To the crude bis(2-bromoethyl)amine hydrobromide in the same flask, add 3-aminophenol (26.2 g, 0.24 mol), sodium carbonate (15.9 g, 0.15 mol), and 1-butanol (80 mL).
-
Heating: Heat the mixture to 120°C and stir for 5 hours.
-
Addition of Base: Add another portion of sodium carbonate (14.8 g, 0.14 mol) and continue to heat at 120°C for an additional 24 hours.
-
Work-up: Cool the reaction mixture to room temperature and add water (100 mL). Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to yield this compound as a solid. A yield of approximately 90% can be expected.[8]
Expected Characterization Data:
-
Appearance: Black solid[8]
-
FTIR (ATR, ν in cm⁻¹): 3232 (N-H Stretch), 1593, 1498 (C=C Stretch), 1346 (Ar-N Stretch), 2956 (Ar-CH Stretch)[8]
-
¹H NMR (DMSO-d₆, δ in ppm): 2.80-2.95 (m, 4H, piperazine CH₂), 3.00-3.15 (m, 4H, piperazine CH₂), 6.20-6.35 (m, 3H, ArH), 7.00 (t, J=8.0 Hz, 1H, ArH), 8.50 (s, 1H, OH), 9.10 (s, 1H, NH).
Application in Opioid Antagonist Synthesis
The synthesized this compound serves as a versatile intermediate for the preparation of potent opioid antagonists. A key transformation is the N-alkylation of the secondary amine of the piperazine ring with a suitable alkyl halide, such as cyclopropylmethyl bromide, to introduce the substituent crucial for antagonist activity.
Protocol 2: Synthesis of a Naltrexone Analog via N-Alkylation
Materials and Reagents:
| Reagent/Material | Molecular Weight | Quantity | Moles | Purity | Supplier |
| This compound | 178.23 g/mol | 1.78 g | 10 mmol | 98% | Synthesized |
| Cyclopropylmethyl bromide | 134.99 g/mol | 1.62 g | 12 mmol | 97% | TCI |
| Potassium Carbonate | 138.21 g/mol | 4.15 g | 30 mmol | 99% | Sigma-Aldrich |
| Acetonitrile | 41.05 g/mol | 50 mL | - | Anhydrous | Acros Organics |
Procedure:
-
Reaction Setup: To a solution of this compound (1.78 g, 10 mmol) in anhydrous acetonitrile (50 mL) in a round-bottom flask, add potassium carbonate (4.15 g, 30 mmol).
-
Addition of Alkylating Agent: Add cyclopropylmethyl bromide (1.62 g, 12 mmol) to the suspension.
-
Reaction: Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Partition the residue between ethyl acetate (100 mL) and water (50 mL). Separate the organic layer, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:1) to afford the desired N-alkylated product.
Conclusion
The protocols detailed in this document provide a robust framework for the synthesis of this compound and its subsequent elaboration into a potent opioid antagonist. The versatility of this intermediate, coupled with the straightforward nature of the synthetic transformations, makes it an attractive starting point for the development of novel therapeutics to combat the opioid epidemic. The provided methodologies are intended to empower researchers to explore this promising chemical space and contribute to the discovery of safer and more effective treatments for opioid-related disorders.
References
- 1. prepchem.com [prepchem.com]
- 2. Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine - Master's thesis - Dissertation [dissertationtopic.net]
- 3. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of (−)-naltrexone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and preliminary evaluation of a potential synthetic opioid rescue agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Strategic Solvent Selection for Reactions of 1-(3-hydroxyphenyl)piperazine
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic selection of solvents for chemical reactions involving 1-(3-hydroxyphenyl)piperazine. The unique trifunctional nature of this molecule—possessing a phenolic hydroxyl group, a secondary aliphatic amine (N4), and a tertiary benzylic amine (N1)—presents distinct challenges and opportunities in synthetic chemistry. The choice of solvent is not merely a medium for reaction but a critical parameter that dictates reaction pathway, rate, yield, and impurity profile. This guide explores the interplay between the physicochemical properties of this compound, the mechanistic demands of common reaction classes (N-Arylation, N-Alkylation, and Acylation), and the rational selection of solvents to achieve optimal outcomes.
Physicochemical Profile of this compound
A thorough understanding of the starting material is fundamental to methodological design. This compound (CAS 59817-32-2) is a solid at room temperature with a melting point of approximately 217-221 °C[1][2][3]. Its structure features three key reactive sites, each with different nucleophilic and acid/base characteristics.
-
Phenolic Hydroxyl (-OH): A weak acid that can be deprotonated by a suitable base to form a potent nucleophile. It can also engage in hydrogen bonding, significantly influencing solubility.
-
Secondary Piperazine Nitrogen (N4-H): A moderately strong nucleophile and base. This is often the primary site for alkylation, acylation, and arylation reactions.
-
Tertiary Piperazine Nitrogen (N1): A weaker nucleophile due to the electron-withdrawing effect of the attached phenyl ring. It is generally less reactive than the N4 nitrogen.
The molecule's polarity is high due to the hydroxyl group and the two nitrogen atoms, making it soluble in polar solvents like water and alcohols but sparingly soluble in nonpolar solvents like hexane[4][5].
Logical Framework for Solvent Selection
The ideal solvent must satisfy several criteria simultaneously. The choice is a multi-parameter optimization problem that balances solubility, reactivity, and practical considerations like boiling point and safety.
Caption: Logical workflow for solvent selection.
N-Arylation Reactions: Buchwald-Hartwig and SNAr
N-aryl piperazines are ubiquitous structural motifs in pharmaceuticals.[6] The primary methods for their synthesis are palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).[7]
Buchwald-Hartwig Amination
This powerful cross-coupling reaction involves a palladium catalyst, a phosphine ligand, and a base to couple the piperazine nitrogen with an aryl halide.[6]
Mechanistic Insight: The catalytic cycle involves oxidative addition, ligand exchange, and reductive elimination. The solvent's primary roles are to solubilize all components and to remain relatively non-coordinating to avoid interfering with the catalyst-ligand association.
Solvent Selection Rationale:
-
Aprotic, Non-coordinating Solvents: High-boiling aromatic hydrocarbons like toluene or xylene are standard choices. They provide the necessary temperature (typically 80-110 °C) for the reaction to proceed efficiently and do not compete with the phosphine ligand for coordination sites on the palladium center.[6][8]
-
Ethers: Solvents like 1,4-dioxane and tetrahydrofuran (THF) are also commonly used.[8] They have good solvating properties for a wide range of organic molecules. However, care must be taken to use anhydrous grades, as water can deactivate the catalyst and hydrolyze the base.[8]
-
Green Chemistry Considerations: In some cases, an excess of the piperazine reactant itself can be used as the solvent, creating "neat" conditions that are more environmentally friendly.[9][10]
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Key Characteristics |
| Toluene | 111 | 2.4 | High boiling, non-coordinating. Standard choice. |
| 1,4-Dioxane | 101 | 2.2 | Good solvent for many organics. Must be anhydrous. |
| THF | 66 | 7.5 | Lower boiling point, suitable for more reactive substrates. |
| tert-Amyl alcohol | 102 | 5.8 | A polar protic solvent sometimes used to improve base solubility. |
Nucleophilic Aromatic Substitution (SNAr)
SNAr is effective when the aryl halide is activated by strongly electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the leaving group.
Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The formation of this charged intermediate is the rate-determining step.
Solvent Selection Rationale:
-
Polar Aprotic Solvents: These solvents are essential for accelerating SNAr reactions.[11] They possess large dipole moments and effectively solvate cations (like the counter-ion of the base, e.g., K⁺ from K₂CO₃) while poorly solvating anions. This leaves the nucleophile (the piperazine nitrogen) "naked" and highly reactive.[12] Stabilizing the charged Meisenheimer complex is another key role of polar solvents.[13]
-
Common Choices: Dimethyl sulfoxide (DMSO) , N,N-dimethylformamide (DMF) , and acetonitrile (MeCN) are excellent choices. Their high polarity and aprotic nature maximize the nucleophilicity of the piperazine.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Key Characteristics |
| DMSO | 189 | 47.2 | Highly polar, high boiling. Excellent for difficult reactions. |
| DMF | 153 | 38.3 | Highly polar, good general-purpose solvent. |
| Acetonitrile | 82 | 36.6 | Lower boiling, easier to remove post-reaction. |
N-Alkylation and N-Acylation Reactions
These are fundamental transformations for derivatizing the N4-H position of the piperazine ring.
N-Alkylation
This reaction typically involves nucleophilic substitution on an alkyl halide or sulfonate.[7] To avoid over-alkylation (formation of a quaternary ammonium salt), using a mono-protected piperazine (e.g., N-Boc-piperazine) is a common and effective strategy.[14]
Mechanistic Insight: The reaction generally follows an SN2 pathway. The solvent must facilitate the collision of the two reactants.
Solvent Selection Rationale:
-
Polar Aprotic Solvents: Similar to SNAr, polar aprotic solvents like acetonitrile , acetone , and DMF are preferred. They enhance the nucleophilicity of the piperazine nitrogen.[15]
-
Base and Solvent Compatibility: A mild inorganic base like potassium carbonate (K₂CO₃) is often used to scavenge the acid byproduct. The solvent must be able to at least partially dissolve the base. Using an excess of the amine reactant can also serve as the base.
-
Phase Transfer Catalysis: For reactions with low reactant solubility, a two-phase system (e.g., dichloromethane/water) with a phase-transfer catalyst can be highly effective.
N-Acylation
Acylation is the reaction with an acyl halide or anhydride to form an amide.[16] These reactions are typically fast and exothermic.
Mechanistic Insight: This is a nucleophilic acyl substitution. The piperazine nitrogen attacks the electrophilic carbonyl carbon.
Solvent Selection Rationale:
-
Aprotic, Non-reactive Solvents: The solvent should be inert to the highly reactive acylating agent. Dichloromethane (DCM) , chloroform , and THF are common choices.
-
Acid Scavenging: An acid scavenger (a non-nucleophilic base) like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to neutralize the HCl or carboxylic acid byproduct. The solvent must be compatible with these bases. In some protocols, an aqueous solution of an inorganic base is used in a biphasic system.[17]
Experimental Protocol: Buchwald-Hartwig N-Arylation
This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
Xantphos (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene (sufficient to make a ~0.1 M solution)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃, and Xantphos.[6]
-
Inerting: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene via syringe to the flask.
-
Heating: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl product.
Self-Validation: The success of the protocol is confirmed by characterizing the final product using ¹H NMR, ¹³C NMR, and mass spectrometry, ensuring the data matches the expected structure and purity.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | 59817-32-2 [chemicalbook.com]
- 3. 间羟基苯基哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Reactions of Piperazines | Ambeed [ambeed.com]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-hydroxyphenyl)piperazine
Welcome to the technical support center for the synthesis of 1-(3-hydroxyphenyl)piperazine. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving high yields and purity for this important synthetic intermediate. We will explore common synthetic routes, troubleshoot frequent issues in a question-and-answer format, and provide detailed, field-proven protocols.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound is primarily approached via two distinct pathways: modern palladium-catalyzed cross-coupling and classical nucleophilic substitution/cyclization. The choice of method often depends on available starting materials, scale, and tolerance for process optimization.
Table 1: Comparison of Primary Synthetic Routes
| Feature | Buchwald-Hartwig Amination | Classical Cyclization (e.g., from 3-Aminophenol) |
| Reactants | An aryl halide (e.g., 3-bromoanisole) + Piperazine (often mono-protected) | 3-Aminophenol + Bis(2-chloroethyl)amine |
| Key Reagents | Palladium catalyst, phosphine ligand, strong base | Inorganic base, high temperature |
| Common Yields | Moderate to High (60-95%) with optimization | Low to Moderate (20-60%) |
| Primary Advantages | High functional group tolerance, generally cleaner reactions, broader substrate scope.[1] | Inexpensive starting materials, no precious metal catalyst required.[2][3] |
| Primary Challenges | Catalyst cost, sensitivity to air/moisture, optimization of catalyst/ligand/base system, potential for side reactions.[4] | Formation of polymeric byproducts, low yields, harsh reaction conditions, use of carcinogenic reagents.[2] |
Section 2: Troubleshooting the Buchwald-Hartwig Amination Pathway
The Buchwald-Hartwig amination is the most common and versatile method for synthesizing N-aryl piperazines.[5] However, its complexity, involving a multi-step catalytic cycle, presents several opportunities for failure. This section addresses the most frequent problems encountered.
Core Problem A: Low or No Conversion of Starting Materials
Question: My reaction has stalled, or I see very little consumption of my aryl halide starting material. What are the likely causes and how can I fix it?
Answer: Low or no conversion in a Buchwald-Hartwig reaction typically points to a failure in the catalytic cycle. The three pillars of this reaction are the palladium source , the phosphine ligand , and the base . A mismatch or deactivation in any of these can halt the reaction.
-
Catalyst & Ligand Inactivity: The active catalyst is a Pd(0) species.[6] If you are using a Pd(II) precursor (like Pd(OAc)₂), it must be reduced in situ. More commonly, the active Pd(0) complex is unstable.
-
Cause: The phosphine ligand may not be robust enough to protect the palladium center from decomposition at high temperatures, or it may not promote the key steps of oxidative addition and reductive elimination effectively.[1][4] Sterically hindered, electron-rich alkylphosphine ligands are often required to enhance catalyst activity and stability.[1]
-
Solution:
-
Screen Ligands: If using a general-purpose ligand like BINAP fails, switch to a more specialized Buchwald-Hartwig ligand. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos) or ferrocene-based ligands (e.g., DavePhos) are designed for high activity and stability.[7]
-
Use a Pre-catalyst: Palladacycle pre-catalysts (e.g., XPhos Pd G3/G4) generate the active LPd(0) species more reliably and rapidly upon exposure to a base, often leading to more consistent results.[6]
-
Degas Thoroughly: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your solvent and reaction vessel are rigorously degassed with an inert gas (Argon or Nitrogen) before adding the catalyst.
-
-
-
Incorrect Base Selection: The base's role is critical; it facilitates the deprotonation of the amine-palladium complex to form the key palladium-amido intermediate that precedes reductive elimination.[8]
-
Cause: A base that is too weak may not facilitate deprotonation efficiently. Conversely, some bases can interact negatively with other components. The choice is highly dependent on the solvent and substrates.[8]
-
Solution:
-
Sodium tert-butoxide (NaOtBu) is a strong, effective base for many aminations.[7]
-
If your substrates are sensitive to strong bases, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃, though this may require a higher reaction temperature.[9][10]
-
The solubility of the base is also a factor; in nonpolar solvents like toluene, anionic bases are required.[8]
-
-
-
Unsuitable Solvent: The solvent must solubilize the reactants and not interfere with the catalyst.
Troubleshooting Flowchart for Low Conversion
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. CN103980229A - Preparation method of N-phenyl piperazine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing Reaction Conditions for Arylpiperazine Synthesis
Welcome to the technical support center for arylpiperazine synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of synthesizing this crucial chemical scaffold. The N-arylpiperazine moiety is a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs targeting conditions from depression to cancer.[1][2][3] This resource provides practical, field-proven insights to help you overcome common challenges and optimize your synthetic routes.
Part 1: Troubleshooting Guide for Common Synthetic Methods
This section addresses specific issues encountered during the synthesis of arylpiperazines, with a focus on the widely used Buchwald-Hartwig amination, as well as the Ullmann condensation and reductive amination.
Buchwald-Hartwig Amination: The Workhorse of Arylpiperazine Synthesis
The Buchwald-Hartwig amination has become a preferred method for constructing C-N bonds due to its broad substrate scope and functional group tolerance.[4][5] However, its multicomponent nature can present optimization challenges.
Q1: I'm experiencing low to no yield in my Buchwald-Hartwig reaction to synthesize an N-arylpiperazine. What are the likely causes and how can I troubleshoot this?
A1: Low or no yield in a Buchwald-Hartwig amination is a common issue that can often be resolved by systematically evaluating the key reaction components. The primary factors to consider are the catalyst system (palladium source and ligand), the base, the solvent, and the reaction temperature.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of the palladium precursor and phosphine ligand is paramount.[6] For less reactive aryl chlorides, or electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required to facilitate the catalytic cycle.[7]
-
Expert Insight: The oxidative addition of the aryl halide to the Pd(0) species is often the rate-determining step.[8] Bulky, electron-rich ligands stabilize the palladium center and promote this crucial step.
-
-
Base Selection: The base is critical not only for the reaction rate but also in preventing side reactions.[9] While strong bases like sodium tert-butoxide (NaOt-Bu) are common, they can cause decomposition of sensitive substrates.[6]
-
Expert Insight: If you observe starting material decomposition, consider switching to a weaker inorganic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[10] For substrates that are particularly base-sensitive, a soluble organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be an effective alternative.[11]
-
-
Solvent Effects: The solvent influences the solubility of your reagents and the stability of the catalytic species.[6] Toluene, dioxane, and THF are common choices.
-
Temperature and Reaction Time: Suboptimal temperature can lead to an incomplete reaction or decomposition of the catalyst and/or starting materials.[9]
-
Expert Insight: It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. If the reaction is sluggish, a systematic temperature screen is advisable.[6]
-
| Parameter | Recommendation for Low Yield | Rationale |
| Catalyst/Ligand | Screen sterically hindered, electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos).[1][10] | Enhances the rate of oxidative addition and reductive elimination.[9] |
| Base | If using a strong base (e.g., NaOt-Bu), switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃).[6] | Minimizes substrate decomposition. |
| Solvent | If solubility is an issue, try a more polar solvent like t-butanol.[10] | Improves solubility of reagents and catalyst. |
| Temperature | Monitor reaction progress and perform a temperature screen if necessary.[6] | Balances reaction rate against potential decomposition. |
Q2: My Buchwald-Hartwig reaction is producing a significant amount of a hydrodehalogenated arene side product. What is causing this and how can I prevent it?
A2: The formation of a hydrodehalogenated arene is a known side reaction that competes with the desired reductive elimination step. This occurs via a β-hydride elimination from the amide intermediate.[4]
Preventative Measures:
-
Ligand Choice: The use of bidentate phosphine ligands, such as BINAP or DPPF, can help to suppress this side reaction.[4] It is believed that these ligands prevent the formation of palladium iodide dimers after oxidative addition, which can accelerate the desired reaction pathway.[4]
-
Reaction Conditions: Carefully controlling the reaction temperature and time can also minimize the formation of this byproduct. Overheating or prolonged reaction times can favor the β-hydride elimination pathway.
Q3: I am attempting a mono-arylation of piperazine, but I am getting a significant amount of the di-substituted product. How can I improve the selectivity for the mono-substituted product?
A3: Achieving mono-arylation of piperazine can be challenging due to the comparable reactivity of the two nitrogen atoms.
Strategies for Improved Selectivity:
-
Stoichiometry: Using a large excess of piperazine can statistically favor the mono-arylation product.
-
Protecting Groups: A more robust strategy is to use a mono-protected piperazine, such as N-Boc-piperazine.[1] The Boc (tert-butyloxycarbonyl) group can be easily removed after the arylation step.
-
Reaction Conditions: High temperatures and extended reaction times can promote the formation of the thermodynamically more stable di-substituted product.[6] Therefore, it is essential to monitor the reaction closely and stop it once the formation of the mono-substituted product is maximized.[6]
Ullmann Condensation: A Classic Approach
The Ullmann condensation is a copper-catalyzed reaction that can be a viable alternative to the Buchwald-Hartwig amination, particularly for certain substrates.[12]
Q1: My Ullmann reaction for arylpiperazine synthesis is not proceeding to completion. What are the key parameters to optimize?
A1: The success of an Ullmann reaction is highly dependent on the reaction conditions.
Optimization Parameters:
-
Copper Source: The active catalytic species is often considered to be Cu(I).[13] Using a fresh, high-purity copper(I) salt like CuI is recommended.[13]
-
Ligand: Modern Ullmann reactions often employ a ligand to facilitate the coupling. Screening a variety of ligands, such as N-methylglycine or 1,10-phenanthroline, can significantly improve the reaction outcome.[13][14]
-
Base and Solvent: Similar to the Buchwald-Hartwig reaction, the choice of base and solvent is crucial. Inorganic bases like K₃PO₄ or Cs₂CO₃ are commonly used in polar aprotic solvents like DMF or dioxane.[13]
-
Temperature: Traditional Ullmann reactions often required high temperatures.[12] However, with modern ligand systems, reactions can often be run at lower temperatures (40-120 °C).[13]
Reductive Amination: An Alternative Route
Reductive amination offers a different synthetic strategy, proceeding through the formation and subsequent reduction of an imine or iminium ion.[15]
Q1: I am struggling with byproduct formation in my reductive amination to synthesize a substituted arylpiperazine. What are the common side reactions and how can I control them?
A1: Byproduct formation in reductive amination is a common challenge.[16]
Controlling Side Reactions:
-
Over-alkylation: If you are trying to synthesize a secondary amine, over-alkylation to form a tertiary amine can be an issue.[15] Using a stoichiometric amount of the aldehyde or ketone can help to minimize this.
-
Reduction of the Carbonyl Compound: The reducing agent can sometimes reduce the starting aldehyde or ketone before it has a chance to form the imine.[17]
-
Expert Insight: Using a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) can selectively reduce the imine in the presence of the carbonyl compound.[17]
-
-
Reaction Conditions: The formation of the imine is often favored under mildly acidic conditions (pH 4-5).[17] Adding a catalytic amount of acetic acid can be beneficial.
Part 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for key synthetic procedures.
Protocol 1: General Procedure for Buchwald-Hartwig Amination of N-Boc-piperazine with an Aryl Halide[1]
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, or a pre-catalyst like XPhos Pd G3) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos) (2-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄) (1.4-2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.
-
In a separate vial, if not using a pre-catalyst, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-N'-Boc-piperazine.
Protocol 2: Purification of Basic Arylpiperazines using Column Chromatography[6]
The basic nature of arylpiperazines can lead to tailing on silica gel during column chromatography.
Procedure:
-
Prepare the silica gel slurry as usual with the chosen eluent system.
-
Add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to the eluent.
-
Load the crude product onto the column and elute with the modified solvent system.
-
Monitor the fractions by TLC to isolate the pure product.
Part 3: Visualizations and Workflow Diagrams
Buchwald-Hartwig Catalytic Cycle
Caption: Simplified Buchwald-Hartwig catalytic cycle for arylpiperazine synthesis.
Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination
Caption: A systematic workflow for troubleshooting low yields in arylpiperazine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. research.rug.nl [research.rug.nl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 16. researchgate.net [researchgate.net]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 1-(3-hydroxyphenyl)piperazine
Welcome to the technical support center for the purification of 1-(3-hydroxyphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The protocols and insights provided herein are grounded in established chemical principles and validated methodologies to ensure scientific integrity and experimental success.
I. Introduction to Purification Challenges
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of neuroactive compounds and other pharmaceuticals. Its purification, however, can present several challenges due to its physicochemical properties. The presence of both a basic piperazine ring and an acidic phenolic hydroxyl group gives the molecule amphoteric character, influencing its solubility and chromatographic behavior. Furthermore, synthesis of this compound can lead to a variety of impurities, including starting materials, regioisomers, and byproducts from side reactions.
This guide will address these challenges by providing structured troubleshooting advice and detailed protocols for the purification of this compound to a high degree of purity.
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during the purification process.
Question 1: My crude this compound is a dark, oily residue. How can I obtain a solid product?
Answer:
A dark, oily crude product is a common issue and can be attributed to several factors, including residual solvent, the presence of colored impurities, or the product being in its free base form which may have a lower melting point. Here is a systematic approach to obtaining a solid product:
-
Ensure Complete Removal of Reaction Solvents: High-boiling point solvents used in the synthesis, such as DMF or DMSO, can be difficult to remove. Ensure your crude product is thoroughly dried under high vacuum, possibly with gentle heating, to remove any residual solvents that may be preventing solidification.
-
Trituration: This is a simple and effective first step to induce crystallization and remove some impurities.
-
Procedure: Add a solvent in which your desired product is poorly soluble but the impurities are more soluble (e.g., diethyl ether, hexane, or a mixture of ethyl acetate and hexane). Stir the oily product vigorously with the solvent. The desired compound should precipitate as a solid, while the more soluble impurities remain in the solvent.
-
Causality: The non-polar solvent will dissolve non-polar impurities, leaving the more polar this compound to solidify.
-
-
Salt Formation: If the free base is an oil, converting it to a salt (e.g., hydrochloride or hydrobromide) will almost certainly yield a crystalline solid.
-
Procedure: Dissolve the crude oil in a suitable solvent like isopropanol or methanol. Add a solution of HCl in isopropanol or ethereal HCl dropwise until the solution is acidic. The hydrochloride salt should precipitate.
-
Causality: The salt form has a more rigid ionic lattice structure, which promotes crystallization and typically results in a higher melting point solid.
-
Question 2: My recrystallized this compound is still discolored (e.g., yellow or brown). How can I decolorize it?
Answer:
Discoloration is often due to the presence of minor, highly colored impurities, which may be polymeric byproducts or oxidation products.
-
Activated Charcoal Treatment: This is the most common method for removing colored impurities.
-
Procedure: During the recrystallization process, after dissolving your crude product in the hot solvent, add a small amount of activated charcoal (typically 1-5% by weight of your crude product). Boil the solution for a few minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. Allow the filtrate to cool and crystallize.
-
Causality: Activated charcoal has a high surface area with numerous pores that adsorb large, colored impurity molecules, while the smaller product molecules remain in solution.
-
-
Choice of Recrystallization Solvent: The solvent system can influence the co-crystallization of impurities. Experiment with different solvents. A patent for a related compound, 1-acetyl-4-(3-hydroxyphenyl)piperazine, suggests crystallization from 2-propanol, which is a good starting point for the parent compound as well.[1]
Question 3: I am struggling to find a suitable single solvent for recrystallization. What should I do?
Answer:
Finding a single solvent where the compound is soluble when hot and insoluble when cold can be challenging. A two-solvent recrystallization is an excellent alternative.
-
Principle: You will use a "good" solvent in which your compound is soluble, and a "poor" or "anti-solvent" in which your compound is insoluble. The two solvents must be miscible.
-
Procedure:
-
Dissolve your crude product in a minimal amount of the hot "good" solvent (e.g., methanol, ethanol, or acetone).
-
While the solution is still hot, slowly add the "poor" solvent (e.g., water, hexane, or diethyl ether) dropwise until you see persistent cloudiness.
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly. The crystals should form as the solubility of your compound decreases in the mixed solvent system.
-
-
Causality: By carefully adjusting the solvent composition, you can create a supersaturated solution upon cooling, which is necessary for crystallization to occur.
Question 4: My compound streaks badly on a silica gel column, and I get poor separation and recovery. How can I improve my column chromatography?
Answer:
The basic nature of the piperazine nitrogen and the polar phenolic group in this compound can lead to strong interactions with the acidic silica gel, causing streaking and irreversible adsorption.
-
Use of a Basic Modifier in the Eluent: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.
-
Recommended Modifier: Triethylamine (Et3N) or ammonia solution. Typically, 0.5-2% of the modifier is added to the eluent system (e.g., dichloromethane/methanol/ammonia).
-
Causality: The basic modifier competes with your basic compound for the acidic sites on the silica gel, preventing strong binding and allowing for better elution and peak shape.
-
-
Use of Basic Alumina: As an alternative to silica gel, basic alumina is a suitable stationary phase for the purification of basic compounds.
-
Eluent System: You will likely need to adjust your eluent system. A good starting point is a gradient of ethyl acetate in hexane, or dichloromethane in hexane.
-
Causality: The basic surface of alumina will have less of an irreversible interaction with your basic compound compared to acidic silica.
-
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., using a C18-functionalized silica gel) can be a good option.
-
Eluent System: A typical mobile phase would be a gradient of methanol or acetonitrile in water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Causality: In reverse-phase chromatography, the stationary phase is non-polar, and the mobile phase is polar. Polar compounds will elute earlier.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in my crude this compound?
A1: The impurities will largely depend on the synthetic route. A common synthesis involves the reaction of 3-aminophenol with bis(2-chloroethyl)amine or diethanolamine. Potential impurities include:
-
Unreacted Starting Materials: Residual 3-aminophenol and piperazine (if formed in situ).
-
Regioisomers: 1-(2-hydroxyphenyl)piperazine and 1-(4-hydroxyphenyl)piperazine may be present if the starting aniline is not pure.
-
Over-alkylation Products: Bis-alkylation of the 3-aminophenol nitrogen is a potential side reaction.
-
Piperazine Dimer: Self-condensation of piperazine can lead to N,N'-bis(2-aminoethyl)piperazine.
-
Oxidation Products: The phenol group is susceptible to oxidation, which can lead to colored impurities.
Q2: How can I assess the purity of my final product?
A2: A combination of techniques is recommended for a thorough purity assessment:
-
Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. Use a suitable mobile phase (e.g., dichloromethane:methanol:ammonia 90:9:1) and visualize under UV light and with a staining agent like ninhydrin.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point. The phenolic group provides a good UV chromophore for detection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure and identifying any impurities with distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
Q3: What are the recommended storage conditions for this compound?
A3: this compound is sensitive to air and light.[2] It should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light. For long-term storage, refrigeration is recommended.
IV. Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is based on methods used for similar phenylpiperazine derivatives.[1]
-
Dissolution: In a flask equipped with a reflux condenser, add the crude this compound. Add a minimal amount of a suitable hot solvent, such as isopropanol or ethanol, to dissolve the solid completely.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and reflux for 10-15 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath or refrigerator for a few hours.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
| Solvent System | Comments |
| Isopropanol | Good starting point for single-solvent recrystallization. |
| Ethanol | Another good option for single-solvent recrystallization. |
| Methanol/Water | A potential two-solvent system (Methanol as the "good" solvent, water as the "anti-solvent"). |
| Acetone/Hexane | Another potential two-solvent system (Acetone as the "good" solvent, hexane as the "anti-solvent"). |
Protocol 2: Flash Column Chromatography of this compound
This protocol is a general guideline for the purification of a polar, basic compound.
-
Stationary Phase Selection: Choose either silica gel (with a basic modifier in the eluent) or basic alumina.
-
Eluent System Selection:
-
For silica gel: Start with a non-polar solvent like dichloromethane (DCM) or ethyl acetate and gradually increase the polarity by adding methanol. Add 1-2% triethylamine or aqueous ammonia to the mobile phase. A typical gradient could be from 100% DCM to 90:10 DCM:Methanol (with 1% ammonia throughout).
-
For basic alumina: Start with a less polar eluent like hexane/ethyl acetate and increase the proportion of ethyl acetate.
-
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, for compounds with poor solubility, use a dry loading technique by adsorbing the compound onto a small amount of silica gel or Celite®.
-
Elution: Run the column, collecting fractions and monitoring the elution by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
V. Visualization of Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: A typical workflow for the purification of this compound.
VI. References
-
Kant, R., Kaur, T., Hilal, Z., & Maji, S. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series, 1531, 012106. --INVALID-LINK--
-
Janssen Pharmaceutica, N.V. (1979). Substituted 1-aroyl-4-(2-aryl-2-hydroxyethyl)piperazines. U.S. Patent 4,180,571. --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--
References
1-(3-hydroxyphenyl)piperazine solubility issues in common solvents
Welcome to the technical support guide for 1-(3-hydroxyphenyl)piperazine (CAS 59817-32-2). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility of this compound. Here, we provide field-proven insights, troubleshooting workflows, and detailed FAQs to ensure the success and reproducibility of your experiments.
Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is the first step in troubleshooting solubility issues. These parameters dictate its behavior in various solvent systems.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄N₂O | [1][2] |
| Molecular Weight | 178.23 g/mol | [3] |
| CAS Number | 59817-32-2 | [1][2][4] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 217-221 °C | [3] |
| pKa (Predicted) | 10.33 ± 0.10 | [5] |
General Solubility Profile
The solubility of this compound is highly dependent on the solvent's polarity and, crucially, the pH of aqueous media. The presence of a phenolic hydroxyl group and two basic nitrogen atoms in the piperazine ring allows for complex interactions.
| Solvent | Type | General Solubility | Scientific Rationale & Expert Insights |
| Water | Polar Protic | pH-Dependent | The compound is a weak base. At neutral pH, solubility is limited. In acidic conditions (pH < pKa of piperazine nitrogens), the piperazine ring becomes protonated, forming a soluble salt and significantly increasing aqueous solubility. |
| Methanol, Ethanol | Polar Protic | Slightly to Sparingly Soluble | The hydroxyl group and piperazine nitrogens can hydrogen bond with alcohols. However, the phenyl ring adds non-polar character, limiting high solubility. Solubility generally increases with temperature.[6][7] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful, versatile solvent capable of dissolving a wide range of compounds, including those with both polar and non-polar functionalities. However, use the lowest effective concentration in cell-based assays to avoid toxicity.[8] |
| Chloroform | Non-polar | Soluble | The overall molecule has sufficient non-polar character from the phenyl ring and hydrocarbon backbone to be soluble in chlorinated solvents.[9] |
| Diethyl Ether, Hexane | Non-polar | Insoluble / Very Poorly Soluble | The polar hydroxyl and amine groups make the compound incompatible with highly non-polar, non-hydrogen bonding solvents like ether and alkanes.[2][9][10] |
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in neutral water. What's wrong?
Answer: This is expected behavior. This compound is a dibasic compound due to the two nitrogen atoms in the piperazine ring, and its solubility in neutral water is limited.[1][5] The key to aqueous solubility is pH modification. By lowering the pH, you protonate the piperazine nitrogens, forming a much more soluble salt.
Q2: How can I prepare a concentrated aqueous stock solution?
Answer: The most reliable method is to prepare an acidic stock solution. The predicted pKa of the compound is approximately 10.33.[5] To ensure full protonation and solubilization, you should aim for a pH at least 2 units below the lower pKa of the piperazine ring (which is typically around 5-6).
Recommended Protocol:
-
Weigh the desired amount of this compound.
-
Add a small volume of deionized water. The compound will likely remain as a suspension.
-
While stirring, add 1N Hydrochloric Acid (HCl) dropwise.
-
Continue adding HCl until the solid completely dissolves. You will observe the solution becoming clear.
-
Once dissolved, add deionized water to reach your final target volume.
-
Verify the final pH. For most applications, a final pH between 3 and 5 is sufficient for maintaining solubility.
Caption: pH-dependent equilibrium of this compound.
Q3: My compound precipitated after I diluted my acidic stock into a neutral buffer (e.g., PBS pH 7.4). Why did this happen?
Answer: This is a classic case of pH-shift precipitation. Your acidic stock solution keeps the compound in its soluble, protonated form. When you introduce this stock into a significantly larger volume of neutral or alkaline buffer, the buffer's capacity neutralizes the acid from your stock. This raises the pH, causing the compound to deprotonate and revert to its poorly soluble free-base form, which then precipitates out of the solution.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of your compound in the buffer to below its intrinsic solubility limit at that pH.
-
Use a Co-solvent: If higher concentrations are needed, consider including a small percentage (e.g., 1-5%) of a biocompatible organic co-solvent like DMSO or ethanol in your final formulation.[11] Always run a vehicle control in your experiments.
-
Perform a Solubility Test: Before your main experiment, perform a small-scale test by diluting your stock into the final buffer at various concentrations to determine the practical solubility limit under your specific conditions.
Q4: I see different crystalline forms of the powder from different suppliers. Could this affect my results?
Answer: Yes, absolutely. The phenomenon where a single compound exists in multiple crystalline forms is called polymorphism.[12][13] Different polymorphs can have different physical properties, including melting point, stability, and, most importantly, solubility and dissolution rate.[14] A metastable polymorph is generally more soluble than the most stable crystalline form.[14] If you observe inconsistent solubility, it is possible that you are working with different polymorphic forms.
Recommendation:
-
If you suspect polymorphism is affecting your results, standardized characterization using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) may be necessary.
-
For consistency, always source the material from the same supplier and lot number for a given set of experiments. If you must switch, re-validate your solubility protocols.
Troubleshooting Guide: Unexpected Precipitation Workflow
If your compound unexpectedly precipitates during an experiment, follow this logical workflow to diagnose and solve the issue.
Caption: Workflow for diagnosing unexpected precipitation.
Advanced Topics
Forced Degradation Studies
To fully understand the stability of this compound in your formulation, a forced degradation (or stress testing) study is recommended.[15] This involves exposing the compound to harsh conditions (e.g., strong acid/base, high heat, oxidation, light) to deliberately induce degradation.[16][17] The primary goals of these studies are:
-
Identify Potential Degradants: Determine the chemical structures of products that could form over time. These degradants may have different solubility profiles and could be the source of unexpected precipitation.[18]
-
Develop Stability-Indicating Methods: The information is crucial for developing and validating analytical methods (like HPLC) that can separate the parent compound from all potential degradation products.[15][17]
-
Elucidate Degradation Pathways: Understanding how the molecule degrades helps in designing more stable formulations and defining appropriate storage conditions.[19]
Analytical Methods for Solubility Determination
While visual inspection is useful, quantitative measurement of solubility requires robust analytical methods.
Protocol: Shake-Flask Method for Solubility Determination This is a standard method for measuring equilibrium solubility.[20]
-
Preparation: Add an excess amount of this compound to a known volume of your solvent of interest (e.g., water, buffer, organic solvent) in a sealed vial. The excess solid is critical to ensure saturation.
-
Equilibration: Agitate the vial at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle or, preferably, centrifuge the sample to pellet the excess, undissolved solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).[21]
References
- 1. Page loading... [guidechem.com]
- 2. Piperazine compounds [m.chemicalbook.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound | 59817-32-2 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 9. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Piperazine - Wikipedia [en.wikipedia.org]
- 11. Enhancing methyldopa solubility via green supercritical fluid techniques using ethanol co-solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biomedres.us [biomedres.us]
- 16. biopharminternational.com [biopharminternational.com]
- 17. rjptonline.org [rjptonline.org]
- 18. ajrconline.org [ajrconline.org]
- 19. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. physchemres.org [physchemres.org]
- 21. jocpr.com [jocpr.com]
identifying side products in 1-(3-hydroxyphenyl)piperazine synthesis
A Guide to Identifying and Mitigating Side Products
Welcome to the technical support resource for the synthesis of 1-(3-hydroxyphenyl)piperazine. As a key intermediate in pharmaceutical development, achieving high purity is paramount. This guide, developed from field-proven insights, addresses the common challenges and side products encountered during its synthesis. We will move beyond simple procedural steps to explore the mechanistic origins of impurities and provide robust, validated strategies for their prevention and removal.
Introduction: Common Synthetic Pathways
The successful synthesis of this compound hinges on the careful execution and control of the chosen reaction pathway. Two prevalent strategies are employed by researchers, each with a unique profile of potential side reactions:
-
Classical Cyclization/Condensation: This traditional approach typically involves the reaction of 3-aminophenol with a piperazine precursor like bis(2-chloroethyl)amine or the in-situ cyclization of diethanolamine followed by arylation.[1][2] While cost-effective, these methods can be prone to incomplete reactions and the formation of polymeric or intermediate impurities.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A more modern and versatile method, this involves the cross-coupling of piperazine with an aryl halide (e.g., 3-bromophenol or 3-chlorophenol).[3][4] This reaction offers high yields and functional group tolerance but requires careful control of stoichiometry and reaction conditions to prevent side products like di-arylation and hydrodehalogenation.[5]
This guide is structured as a series of frequently asked questions (FAQs) to directly address the specific impurities you may be observing in your reaction mixtures.
Troubleshooting and FAQs: Side Product Identification & Mitigation
FAQ 1: My LC-MS shows a mass of 270.33 g/mol . What is this impurity and how do I prevent it?
Answer: This mass corresponds to 1,4-bis(3-hydroxyphenyl)piperazine . This is the most common and significant side product when using the Buchwald-Hartwig amination pathway with piperazine and a 3-substituted halophenol.
Causality & Mechanism: This impurity arises from the double N-arylation of the piperazine ring. After the first successful C-N coupling forms the desired product, the secondary amine on the other side of the piperazine ring remains nucleophilic. Under the reaction conditions, it can compete with the starting piperazine and react with another molecule of the aryl halide. This process is particularly favored if the reaction is run for an extended time, at high temperatures, or if the piperazine is not present in a sufficient excess.
Preventative Measures:
-
Stoichiometric Control: Use a significant excess of piperazine (typically 3 to 5 equivalents) relative to the aryl halide. This statistically favors the mono-arylation of fresh piperazine molecules over the di-arylation of the already-formed product.
-
Controlled Addition: Add the aryl halide slowly to the reaction mixture containing the piperazine, catalyst, and base. This maintains a high concentration of piperazine relative to the aryl halide throughout the reaction, suppressing the second addition.
-
Reaction Monitoring: Closely monitor the reaction by HPLC or TLC. Stop the reaction as soon as the aryl halide starting material is consumed to prevent the slower, competing di-arylation reaction from proceeding.
Workflow: Minimizing Di-arylation in Buchwald-Hartwig Synthesis
Caption: Buchwald-Hartwig reaction pathways.
| Parameter | Recommended Condition | Rationale & Expertise |
| Piperazine Stoichiometry | 3.0 - 5.0 equivalents | Statistically suppresses the second arylation by ensuring a high concentration of unreacted piperazine is always available. |
| Temperature | 80 - 100 °C | Lower temperatures can slow the rate of the second arylation relative to the first. Start lower and increase only if the primary reaction is too slow. |
| Catalyst Loading | 1 - 2 mol% | Sufficient loading ensures the primary reaction is fast, but excessive catalyst can sometimes promote side reactions. |
| Reaction Time | Monitor closely (1-4 h) | Do not run overnight without monitoring. Once the limiting reagent (aryl halide) is consumed, the risk of side product formation increases. |
Table 1: Recommended Conditions to Minimize Di-arylation.
FAQ 2: I'm using the diethanolamine route and see an impurity at M+H = 154.2 g/mol . What is it?
Answer: This mass likely corresponds to N-(3-hydroxyphenyl)aminoethanol , an intermediate from an incomplete cyclization reaction.
Causality & Mechanism: The synthesis from 3-aminophenol and diethanolamine involves a two-step process: (1) formation of bis(2-hydroxyethyl)amine, and (2) double dehydration and cyclization to form the piperazine ring, followed by N-arylation. If the cyclization is incomplete, or if 3-aminophenol reacts with monoethanolamine (a common impurity in diethanolamine or a byproduct of its synthesis), you can form this linear, non-cyclized side product.[2][6]
Preventative Measures:
-
Purity of Reagents: Ensure you are using high-purity diethanolamine.
-
Dehydrating Conditions: This reaction often requires strong acid catalysts (like HBr or H₂SO₄) and high temperatures (reflux) to drive the dehydration and cyclization to completion.[1][7] Ensure your conditions are sufficiently forcing to favor ring closure.
-
Azeotropic Water Removal: In some setups, using a solvent like toluene with a Dean-Stark trap can help remove water as it forms, driving the equilibrium towards the cyclized piperazine product.
Workflow: Classical Cyclization Route
Caption: Competing pathways in the diethanolamine synthesis.
FAQ 3: My reaction crude (from Buchwald-Hartwig) shows a significant amount of phenol. Why?
Answer: The presence of phenol indicates a hydrodehalogenation side reaction.
Causality & Mechanism: In the palladium catalytic cycle, the oxidative addition of the aryl halide to the Pd(0) center forms an Ar-Pd(II)-X complex. A competing pathway to C-N bond formation is the hydrogenolysis of the C-X bond, where a source of hydrogen (from the solvent, amine, or water) replaces the halide on the aromatic ring.[5] This results in the formation of the arene (phenol, in this case) and regenerates the Pd(0) catalyst. This side reaction can be promoted by certain ligands, high temperatures, or the presence of hydrogen donors.
Preventative Measures:
-
Use Anhydrous Conditions: Ensure your solvent and reagents are dry, as water can be a proton source.
-
Optimize Ligand: Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) are generally very effective at promoting reductive elimination (the desired C-N bond formation) over competing pathways like hydrodehalogenation. If you are using simpler phosphine ligands like P(t-Bu)₃, consider switching.
-
Base Selection: The choice of base can influence this pathway. A non-nucleophilic, sterically hindered base is often preferred.
Summary of Potential Side Products
| Impurity Name | Molecular Weight ( g/mol ) | Common Synthetic Origin | Identification Notes |
| 1,4-bis(3-hydroxyphenyl)piperazine | 270.33 | Buchwald-Hartwig | Key impurity to monitor. Elutes later than the product in reverse-phase HPLC. |
| 3-Aminophenol | 109.13 | All Routes | Unreacted starting material. |
| Piperazine | 86.14 | Buchwald-Hartwig | Unreacted starting material. |
| Phenol | 94.11 | Buchwald-Hartwig | Hydrodehalogenation of 3-halophenol. |
| N-(3-hydroxyphenyl)aminoethanol | 153.18 | Diethanolamine Route | Incomplete cyclization intermediate. |
Table 2: Common Impurities in this compound Synthesis.
Experimental Protocols
Protocol 1: General HPLC-UV Method for Purity Analysis
This self-validating protocol is designed for in-process monitoring and final purity assessment.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Ramp from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 280 nm.
-
Sample Preparation: Dissolve ~1 mg of crude material in 1 mL of 50:50 Water:Acetonitrile.
-
Expected Elution Order: 3-Aminophenol -> This compound -> 1,4-bis(3-hydroxyphenyl)piperazine.
Protocol 2: Flash Column Chromatography Purification
This protocol is effective for removing both more polar (starting materials) and less polar (di-arylated) impurities.
-
Adsorbent: Silica gel, 230-400 mesh.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 100% Dichloromethane).
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (like methanol), add silica gel, and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Column Packing: Pack the column with the silica slurry. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution:
-
Begin with a non-polar solvent system (e.g., 100% Dichloromethane or Ethyl Acetate/Hexane mixture) to elute non-polar impurities.
-
Gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 10% Methanol in Dichloromethane.
-
The desired product, this compound, is quite polar and will typically elute at higher methanol concentrations (e.g., 5-8% MeOH in DCM).
-
-
Fraction Collection: Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. US20140371452A1 - Reductive amination of diethanolamine and resulting product mixture - Google Patents [patents.google.com]
- 7. CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine - Google Patents [patents.google.com]
Technical Support Center: A Guide to Improving the Purity of 1-(3-hydroxyphenyl)piperazine
Welcome to the technical support center for the synthesis and purification of 1-(3-hydroxyphenyl)piperazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile intermediate. Achieving high purity is critical for downstream applications, and this document provides practical, field-tested solutions to common challenges encountered during purification. We will explore the causality behind experimental choices, offering troubleshooting guides and detailed protocols to ensure you can confidently obtain a high-purity product.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter post-synthesis. The question-and-answer format is designed to help you quickly diagnose and resolve common purity problems.
Question 1: My crude product shows significant amounts of starting material (e.g., 3-aminophenol or a piperazine precursor) by TLC/LC-MS. How can I remove these efficiently?
Answer: This is a common issue resulting from an incomplete reaction. The most effective initial purification step is a liquid-liquid acid-base extraction, which leverages the different pKa values of the product and starting materials. Your product, this compound, is amphoteric: it has two basic piperazine nitrogens and a weakly acidic phenolic hydroxyl group.
-
Causality: At a moderately acidic pH (e.g., pH 2-3), the basic nitrogen atoms of your product and any unreacted piperazine precursors will be protonated, making them soluble in the aqueous phase. Unreacted 3-aminophenol will also be protonated and move to the aqueous phase. However, non-basic organic impurities will remain in the organic layer. By subsequently basifying the aqueous layer to a high pH (e.g., pH 10-11), you can deprotonate the piperazine nitrogens, causing your product to precipitate or be extracted back into an organic solvent, leaving behind more water-soluble impurities.
A detailed protocol for this procedure is provided in Section 3, Protocol 1 .
Question 2: After an initial workup, I have a persistent, colored (yellow to brown) impurity, but the melting point is only slightly depressed. What is causing this and how can I fix it?
Answer: The coloration typically arises from oxidation of the phenol moiety or from highly conjugated side-products formed during the reaction. Phenols, especially aminophenols, can be sensitive to air and light.[1]
-
Solution: The most effective method to remove color impurities is through recrystallization with the addition of activated charcoal.
-
Mechanism: Activated charcoal has a high surface area with a network of fine pores that readily adsorb large, flat, conjugated molecules responsible for the color. You would add a small amount of charcoal to the hot, dissolved solution of your crude product just before the filtration step of recrystallization. It is crucial not to add too much, as it can also adsorb your desired product, reducing the yield.
See Section 3, Protocol 2 for a step-by-step recrystallization guide.
Question 3: My product "oils out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point, or when the solvent is not ideal. The super-saturated solution forms a liquid phase (the oil) instead of a solid crystalline lattice. A rushed crystal formation can trap impurities.[2]
-
Troubleshooting Steps:
-
Re-heat the Solution: Add a small amount of additional hot solvent until the oil redissolves completely.
-
Slow Cooling: This is the most critical step. Allow the flask to cool to room temperature undisturbed and slowly. Do not place it directly in an ice bath. Rapid cooling encourages oiling out.
-
Induce Crystallization: If no crystals form upon reaching room temperature, try scratching the inside of the flask at the solution's surface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites. Alternatively, add a single seed crystal from a previous batch if available.[2]
-
Re-evaluate Solvent System: If the problem persists, your chosen solvent may be unsuitable. The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures. Refer to the solvent selection table below.
-
Question 4: I have an impurity with a very similar polarity to my product, and it co-elutes on my TLC plate. How can I separate them?
Answer: This is a classic challenge that requires a higher-resolution purification technique. While recrystallization is excellent for removing impurities with different solubility profiles, it is less effective for structurally similar compounds.
-
Primary Solution: Flash Column Chromatography. This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. By carefully selecting the solvent system (eluent), you can achieve separation. For arylpiperazines, silica gel is the standard stationary phase. A gradient elution (gradually increasing the polarity of the mobile phase) is often more effective than an isocratic (constant composition) elution.
-
Secondary Solution: Diastereomeric Salt Formation. If the impurity is also basic, you can react your crude mixture with a chiral acid (e.g., tartaric acid or mandelic acid). This forms diastereomeric salts which often have significantly different solubilities, allowing for separation by fractional crystallization. Afterward, the pure salt is treated with a base to regenerate the free base of your purified product. This is a more advanced technique typically reserved for chiral separations or when chromatography fails.
A protocol for flash chromatography is provided in Section 3, Protocol 3 .
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key quality control checks to confirm the purity of my final this compound product? A1: A combination of methods should be used for a comprehensive purity assessment:
-
Melting Point: The literature melting point is 217-221 °C.[1][3] A sharp melting point within this range is a strong indicator of high purity. A broad or depressed melting range suggests the presence of impurities.
-
Chromatography (HPLC/TLC): High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis.[4][5] A single sharp peak (typically >98% by area) is desired. Thin-Layer Chromatography (TLC) is a quick qualitative check to ensure no baseline impurities are visible.
-
Spectroscopy (NMR, MS): ¹H and ¹³C NMR spectroscopy confirms the chemical structure and can reveal the presence of impurities if their signals are detectable. Mass Spectrometry (MS) confirms the molecular weight of the compound.
Q2: What are the most common impurities to expect from a typical synthesis? A2: Impurities largely depend on the synthetic route, but common classes include:
-
Unreacted Starting Materials: Such as 3-aminophenol or bis(2-chloroethyl)amine.[6]
-
Side-Reaction Products: N,N'-bis(3-hydroxyphenyl)piperazine can form if the stoichiometry is not carefully controlled.
-
Degradation Products: Oxidized species, especially if the compound is handled in air for extended periods.[7]
Q3: What is the best way to store purified this compound? A3: The compound is known to be air and light sensitive.[1][8] For long-term stability, it should be stored in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon).[8] Refrigeration at 2-8°C is also recommended to minimize degradation.[1]
Section 3: Detailed Experimental Protocols
Protocol 1: General Acid-Base Extraction Workflow
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). Extract 2-3 times. Combine the acidic aqueous layers. This layer now contains your protonated product and other basic impurities.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base (e.g., 5M NaOH or solid K₂CO₃) with stirring until the pH is >10. Your product should precipitate out or form an oily layer.
-
Back-Extraction: Extract the basified aqueous solution 3-4 times with a fresh organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free base.
Protocol 2: Recrystallization from a Single Solvent
-
Solvent Selection: Choose a suitable solvent from Table 2 . The ideal solvent will fully dissolve the compound when hot but sparingly when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser).
-
Achieve Saturation: Continue adding small portions of hot solvent until the solid just dissolves completely.[2]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal (approx. 1-2% by weight). Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
| Table 1: Recommended Solvents for Recrystallization |
| Solvent |
| Ethanol |
| Isopropanol |
| Acetonitrile |
| Water |
Protocol 3: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using the "slurry method" with the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After drying, load this solid onto the top of the packed column.
-
Elution: Begin eluting with a low-polarity solvent system (see Table 2 ). Collect fractions and monitor them by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., methanol). This will help elute your more polar product from the column.
-
Fraction Analysis: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified product.
| Table 2: Suggested Solvent Systems for Flash Chromatography (Silica Gel) |
| Solvent System (v/v) |
| Dichloromethane / Methanol (e.g., 98:2 to 90:10 gradient) |
| Ethyl Acetate / Hexanes / Triethylamine (e.g., 50:50:0.5 to 80:20:0.5) |
Section 4: Visual Workflows
The following diagrams illustrate the decision-making process for purification.
Caption: Troubleshooting Decision Tree for Purification.
Caption: Recommended Multi-Step Purification Workflow.
References
- 1. This compound | 59817-32-2 [chemicalbook.com]
- 2. Home Page [chem.ualberta.ca]
- 3. 间羟基苯基哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.lgcstandards.com [documents.lgcstandards.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Stabilizing 1-(3-hydroxyphenyl)piperazine
Welcome to the technical support center for 1-(3-hydroxyphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and storage of this compound. As a key building block in medicinal chemistry, particularly for arylpiperazine-based CNS agents and other therapeutics, maintaining the integrity of this compound is critical for reproducible and reliable experimental outcomes.[1][2][3][4][5]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent, identify, and resolve issues of chemical degradation.
Understanding the Instability of this compound
The structure of this compound contains two key functional groups susceptible to degradation: a phenol ring and a piperazine moiety . Understanding their individual vulnerabilities is the first step toward effective stabilization.
-
Phenolic Hydroxyl Group: The hydroxyl group makes the aromatic ring highly susceptible to oxidation. This process can be initiated or accelerated by exposure to oxygen (air), light, elevated temperatures, and trace metal ions. Oxidation often leads to the formation of colored quinone-type species, which are a primary indicator of compound degradation.
-
Piperazine Ring: The piperazine ring, while generally more stable than the phenol, can undergo thermal and oxidative degradation, especially under harsh conditions.[6][7][8] Degradation can involve N-oxidation, ring-opening reactions, or the formation of byproducts like N-formylpiperazine.[9][10]
Potential Degradation Pathways
The following diagram illustrates the primary degradation routes for this compound. The primary concerns are oxidation of the phenol and, to a lesser extent, degradation of the piperazine ring.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Preliminary SAR of Arylpiperazines as Novel, Brainpenetrant Antiprion Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. [PDF] Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 3-Hydroxyphenylpiperazine
Welcome to the technical support center for 3-hydroxyphenylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound, specifically its susceptibility to oxidation. By understanding the underlying mechanisms and implementing the robust protocols outlined here, you can ensure the integrity and reproducibility of your experiments.
Part 1: Troubleshooting Guide for Oxidation-Related Issues
Oxidation is the most common degradation pathway for 3-hydroxyphenylpiperazine, leading to discoloration, impurity formation, and a potential loss of biological activity. The molecule possesses two primary sites vulnerable to oxidation: the phenolic hydroxyl group and the secondary amine of the piperazine ring. This section addresses the most frequently encountered problems.
Table 1: Common Oxidation-Related Problems and Solutions
| Observed Problem | Probable Cause (Mechanism) | Recommended Corrective & Preventive Actions |
| Color Change (e.g., white solid turning yellow/brown; clear solution developing color) | Phenol Oxidation: The phenolic group is oxidized to form highly colored quinone or quinone-imine species.[1][2] This process is often initiated by atmospheric oxygen and can be accelerated by light, heat, or trace metal impurities. | Immediate Action: Discard the discolored material as its purity is compromised. Prevention: Strictly adhere to inert atmosphere handling protocols (see Protocol 1).[3][4] Store the compound in amber vials, under argon or nitrogen, at reduced temperatures (2-8°C).[5] |
| Appearance of New Peaks in HPLC/LC-MS Analysis | Amine and/or Phenol Oxidation: Oxidation of the secondary amine can lead to N-oxides or other degradation products.[6] Concurrently, phenol oxidation creates various byproducts. These new species will appear as impurities in chromatograms. | Immediate Action: Characterize the impurities if necessary for your research, but for future use, start with a fresh, unoxidized batch. Prevention: Deoxygenate all solvents prior to use (see Protocol 2). Consider adding a suitable antioxidant to your solutions (see Table 2).[7] |
| Inconsistent Experimental Results / Loss of Potency | Compound Degradation: The formation of oxidation products means the concentration of the active parent compound, 3-hydroxyphenylpiperazine, has decreased. The degradation products may also interfere with the assay or biological system. | Immediate Action: Perform a purity analysis (e.g., qNMR or HPLC with a fresh reference standard) to determine the exact concentration of the remaining 3-hydroxyphenylpiperazine. Prevention: Prepare solutions fresh for each experiment from a properly stored solid stock. If a stock solution must be stored, store it under an inert atmosphere in a sealed container at -20°C for short periods.[5] |
| Precipitate Formation in Solution | Polymerization/Coupling Reactions: Phenoxy radicals, formed during the initial oxidation step, can couple with each other, leading to the formation of insoluble polymeric materials.[8] | Immediate Action: The solution is unusable. Prevention: Use radical-scavenging antioxidants (see Table 2). Ensure the storage container is scrupulously clean and free of metal contaminants that can catalyze oxidation.[9] |
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the proactive prevention of 3-hydroxyphenylpiperazine oxidation.
Handling and Storage
Q1: What are the ideal storage conditions for solid 3-hydroxyphenylpiperazine?
Solid 3-hydroxyphenylpiperazine should be stored in a tightly sealed, opaque (amber) container to protect it from light. The headspace of the container should be purged with an inert gas like argon or nitrogen before sealing. For long-term storage, keeping it in a freezer (-20°C) or refrigerator (2-8°C) is recommended to minimize thermal degradation.[3][5]
Q2: My experiment requires preparing a stock solution. How should I prepare and store it to prevent oxidation?
When preparing a stock solution, use a solvent that has been thoroughly deoxygenated (see Protocol 2). The preparation should be carried out under an inert atmosphere, for instance, in a glove box or using Schlenk line techniques (see Protocol 1).[4][10] For storage, the solution should be placed in a sealed vial with an inert gas headspace and stored at low temperatures (-20°C is preferable) and protected from light. Phenylpiperazines have shown significant degradation in solution after 6 months, even when refrigerated, so long-term storage in solution is not advised.[5]
Q3: Can I handle 3-hydroxyphenylpiperazine on the open bench?
Brief handling on an open bench for quick weighing may be acceptable if the material is used immediately. However, this practice is highly discouraged as it exposes the compound to atmospheric oxygen and moisture.[3] For any procedure that involves more than a few minutes of exposure or for applications where high purity is critical, all manipulations should be performed under inert conditions.[4][11]
Use of Additives
Q4: What is an antioxidant and how does it prevent oxidation?
Antioxidants are chemical compounds that inhibit oxidation. They function by sacrificing themselves to neutralize reactive oxygen species or free radicals before they can damage the target molecule.[12] They are generally classified as primary (radical scavengers) or secondary (hydroperoxide decomposers).[12][13]
Q5: Which antioxidants are compatible with 3-hydroxyphenylpiperazine?
Given the dual vulnerability of 3-hydroxyphenylpiperazine (phenol and amine groups), a combination of antioxidants can be effective. Hindered phenols like BHT are excellent radical scavengers that protect the phenolic ring.[13] For protecting the amine functionality, other radical scavengers can be employed.[7]
Table 2: Recommended Antioxidants for Stabilizing 3-Hydroxyphenylpiperazine Solutions
| Antioxidant Type | Example | Mechanism of Action | Typical Concentration | Compatibility Notes |
| Primary (Radical Scavenger) | Butylated Hydroxytoluene (BHT) | Donates a hydrogen atom to neutralize peroxyl radicals, effectively terminating the oxidation chain reaction.[13] | 0.01 - 0.1% (w/v) | Widely compatible with organic solvents. Less effective in aqueous solutions. May interact with certain biological assays. |
| Primary (Radical Scavenger) | Tocopherol (Vitamin E) | A natural antioxidant that functions similarly to BHT, scavenging lipid peroxyl radicals. | 0.05 - 0.2% (w/v) | Good for biological applications. Soluble in alcohols and other organic solvents. |
| Secondary (Peroxide Decomposer) | Triphenylphosphine (TPP) | Reduces hydroperoxides, which are intermediates in the oxidation process, to stable alcohols, preventing them from decomposing into more radicals. | 0.1 - 0.5% (w/v) | Effective in organic solvents. Can be oxidized to triphenylphosphine oxide, which may need to be considered in analysis. |
| Chelating Agent | Ethylenediaminetetraacetic acid (EDTA) | Sequesters trace metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze the decomposition of peroxides and initiate oxidation.[9] | 1 - 10 mM | Primarily used in aqueous or buffered solutions. Prevents metal-catalyzed degradation. |
Note: Always conduct a small-scale compatibility test to ensure the chosen antioxidant does not interfere with your specific downstream application or analytical method.
Analysis and Detection
Q6: How can I analytically detect and quantify oxidation?
The most reliable method is High-Performance Liquid Chromatography (HPLC), preferably coupled with a mass spectrometer (LC-MS) or a photodiode array (PDA) detector.[14]
-
Method: A reversed-phase C18 column is typically used.
-
Detection: A decrease in the peak area of the 3-hydroxyphenylpiperazine parent compound and the appearance of new, often more polar, peaks are clear indicators of degradation.[14]
-
Quantification: Purity can be assessed by calculating the area percentage of the parent peak relative to the total peak area. For precise quantification, use a validated reference standard.
Part 3: Key Experimental Protocols & Visual Guides
To ensure the integrity of your compound, adherence to strict, validated protocols for handling air-sensitive materials is paramount.
Visualizing the Challenge: Oxidation Pathways
The following diagram illustrates the primary sites on the 3-hydroxyphenylpiperazine molecule that are susceptible to oxidative attack.
Caption: Key oxidation pathways for 3-hydroxyphenylpiperazine.
Protocol 1: Handling 3-Hydroxyphenylpiperazine using Schlenk Technique
This protocol describes the safe transfer of solid compound and preparation of a solution under an inert atmosphere.
Materials:
-
Schlenk flask or vial with a sidearm
-
Glassware (spatula, funnel) oven-dried at >120°C for at least 4 hours[11]
-
Rubber septa
-
Dual-manifold for vacuum and inert gas (Argon or Nitrogen)[4]
-
Cannula (double-tipped needle) and syringes
-
Deoxygenated solvent (see Protocol 2)
Procedure:
-
Prepare Glassware: Assemble the hot glassware from the oven and immediately place it under vacuum on the Schlenk line to remove residual moisture and air. Refill with inert gas. Repeat this vacuum/backfill cycle three times.[11]
-
Weighing the Solid: In a fume hood, quickly weigh the desired amount of 3-hydroxyphenylpiperazine and add it to the Schlenk flask through a funnel under a positive flow of inert gas.
-
Seal and Purge: Remove the funnel and immediately seal the flask with a rubber septum. Secure the septum. Evacuate the flask carefully (to avoid pulling the solid into the line) and backfill with inert gas. Repeat this cycle three times.
-
Adding Solvent: Using a gas-tight syringe, draw the required volume of deoxygenated solvent. Pierce the septum of the Schlenk flask and slowly add the solvent while maintaining a positive pressure of inert gas in the flask (monitored via an oil bubbler).[15]
-
Storage/Use: The resulting solution is now under an inert atmosphere. It can be stored sealed in the flask or transferred to other inerted vessels via a cannula.
Protocol 2: Methods for Deoxygenating Solvents
Oxygen dissolved in solvents is a primary initiator of oxidation. Use one of the following methods to remove it.
Method A: Inert Gas Sparging (for most organic solvents)
-
Obtain a solvent bottle with a septum-sealed cap.
-
Insert a long needle connected to an inert gas line, ensuring the tip is below the solvent surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble the inert gas (e.g., Argon) gently through the solvent for 20-30 minutes.
-
Remove the vent needle first, then the gas inlet needle, to maintain a positive inert gas pressure inside the bottle.
Method B: Freeze-Pump-Thaw (for highest purity, especially for low-boiling point solvents)
-
Place the solvent in a robust Schlenk flask (do not fill more than halfway).
-
Freeze the solvent completely using a liquid nitrogen bath.
-
Once frozen solid, open the flask to a high-vacuum line and evacuate for 5-10 minutes.
-
Close the flask to the vacuum and thaw the solvent completely in a water bath. You may see gas bubbles evolve from the liquid.
-
Repeat this freeze-pump-thaw cycle at least three times. After the final thaw, backfill the flask with inert gas.
Workflow for Preventing Oxidation
The following diagram outlines a decision-making workflow for handling 3-hydroxyphenylpiperazine to maintain its integrity.
References
- 1. quora.com [quora.com]
- 2. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 3. ossila.com [ossila.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 8. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 9. WO2012125894A2 - Oxidation inhibitors for amine degradation - Google Patents [patents.google.com]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 11. web.mit.edu [web.mit.edu]
- 12. youtube.com [youtube.com]
- 13. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 14. A validated liquid chromatographic method for the determination of fluphenazine hydrochloride in the presence of its degradation products: application to degradation kinetics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. ehs.umich.edu [ehs.umich.edu]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 1-(3-hydroxyphenyl)piperazine
This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the comprehensive analysis of 1-(3-hydroxyphenyl)piperazine, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers objective comparisons, supporting data, and detailed experimental protocols to ensure robust and reliable characterization of this important molecule.
Introduction
This compound (CAS 59817-32-2) is a heterocyclic compound featuring a phenol group attached to a piperazine ring.[1][2] Its structural motifs are prevalent in a variety of pharmacologically active agents, making its unambiguous identification and purity assessment critical in the drug development pipeline. The molecular formula is C₁₀H₁₄N₂O with a molecular weight of 178.23 g/mol .[1][2] This guide focuses on the two most powerful techniques for structural elucidation: NMR spectroscopy, which maps the molecular skeleton, and mass spectrometry, which determines molecular weight and fragmentation patterns.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled technique for providing definitive structural information.[3][4] By probing the magnetic properties of atomic nuclei, it reveals detailed insights into the connectivity and chemical environment of atoms within a molecule.
Predicted ¹H and ¹³C NMR Spectral Data
For this compound, distinct signals are expected for the aromatic protons of the phenyl ring and the aliphatic protons of the piperazine moiety. The use of deuterated solvents like DMSO-d₆ is often preferred for compounds with exchangeable protons (like -OH and -NH) as it allows for their observation.
¹H NMR Spectroscopy: The proton NMR spectrum provides a wealth of information through chemical shifts (δ), signal multiplicity, and coupling constants (J).
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Aromatic (H2, H4, H5, H6) | 6.2 - 7.2 | Multiplet (m) | 4H | Protons on the phenyl ring are deshielded and exhibit complex splitting due to coupling with each other. |
| Piperazine (Ar-N-CH ₂) | ~3.1 | Triplet (t) | 4H | These protons are adjacent to the phenyl group and a CH₂ group, appearing as a triplet. |
| Piperazine (-NH -CH ₂) | ~2.9 | Triplet (t) | 4H | These protons are adjacent to the secondary amine and a CH₂ group, appearing as a triplet slightly upfield. |
| Phenolic -OH | ~9.2 | Broad Singlet (br s) | 1H | The acidic proton of the hydroxyl group typically appears as a broad signal downfield. |
| Amine -NH | Variable | Broad Singlet (br s) | 1H | The secondary amine proton is exchangeable, and its signal can be broad and variable in position. |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum, typically recorded with proton decoupling, shows a single peak for each unique carbon atom.
| Assignment | Predicted δ (ppm) | Rationale |
| Aromatic C-OH (C1) | ~158 | The carbon attached to the electronegative oxygen is significantly deshielded. |
| Aromatic C-N (C3) | ~151 | The carbon attached to the nitrogen of the piperazine ring is also strongly deshielded. |
| Aromatic CH (C5) | ~130 | Aromatic methine carbon. |
| Aromatic CH (C2, C4, C6) | 105 - 120 | The remaining aromatic methine carbons, with slight variations due to their position relative to the substituents. |
| Piperazine (Ar-N-C H₂) | ~50 | Aliphatic carbon adjacent to the aromatic ring. |
| Piperazine (-NH-C H₂) | ~45 | Aliphatic carbon adjacent to the secondary amine. |
Section 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] It is essential for confirming molecular weight and deducing structural information from fragmentation patterns.[3] Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, typically yielding the protonated molecular ion [M+H]⁺.[6][7]
Predicted ESI-MS Data and Fragmentation Pathway
The monoisotopic mass of C₁₀H₁₄N₂O is 178.1106 Da. In positive ion mode ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 179.1184 .
Collision-Induced Dissociation (CID) of the parent ion reveals characteristic fragments that help confirm the structure. The piperazine ring is a common site for fragmentation.
| m/z (Predicted) | Fragment Formula | Proposed Fragment Structure / Loss |
| 179.1184 | [C₁₀H₁₅N₂O]⁺ | Protonated molecular ion [M+H]⁺ |
| 136.0762 | [C₈H₁₀NO]⁺ | Loss of C₂H₅N (ethylenimine) from the piperazine ring. |
| 120.0813 | [C₈H₁₀N]⁺ | Loss of H₂O from the m/z 136 fragment, or loss of C₂H₅NO from the parent ion. |
| 119.0735 | [C₇H₇O]⁺ | Cleavage of the C-N bond between the phenyl and piperazine rings, followed by hydrogen rearrangement. |
| 77.0391 | [C₆H₅]⁺ | Phenyl cation, resulting from further fragmentation. |
| 56.0500 | [C₃H₆N]⁺ | A characteristic fragment indicating the piperazine moiety.[8] |
The fragmentation of phenylpiperazines often involves cleavages within the piperazine ring and at the bond connecting it to the phenyl group.[9][10]
Section 3: Comparison with Alternative Analytical Techniques
While NMR and MS are primary tools for structural elucidation, other techniques offer complementary information, particularly for purity and quantification.
| Technique | Primary Application | Strengths | Limitations |
| NMR Spectroscopy | Definitive structure elucidation and identification. | Provides detailed structural information and can distinguish between isomers.[3] Essential for confirming atomic connectivity. | Relatively low sensitivity, requiring milligrams of sample.[11] Quantitative analysis requires careful setup.[12] |
| Mass Spectrometry | Molecular weight determination and structural information via fragmentation. | Extremely high sensitivity (picomole to femtomole levels). Can be coupled with chromatography (LC-MS) for mixture analysis.[3] | Isomers may not be distinguishable without tandem MS (MS/MS). Ionization efficiency can vary significantly. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | High sensitivity for detecting impurities, excellent for quantitative analysis.[13][14] Can be coupled to MS for peak identification.[15] | Provides limited structural information on its own; relies on reference standards for identification.[14] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Functional group identification. | Fast and non-destructive. Provides a characteristic "fingerprint" of the molecule, confirming the presence of key functional groups (e.g., O-H, N-H, aromatic C-H). | Does not provide information on the overall molecular structure or connectivity. |
For robust quality control, a multi-technique approach is recommended. HPLC is ideal for assessing chemical purity, while NMR and MS together provide an unambiguous confirmation of the molecule's identity and structure.
Section 4: Experimental Protocols & Visualizations
Chemical Structure and NMR Assignment
Caption: Structure of this compound with key atoms labeled.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 10-20 mg of this compound.[11]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a small vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Standard: If quantitative analysis or precise chemical shift referencing is required, add an appropriate internal standard (e.g., TMS).[11]
-
Acquisition: Place the tube in the NMR spectrometer. Acquire ¹H and ¹³C spectra according to standard instrument protocols. For ¹³C, a sufficient number of scans should be collected to achieve an adequate signal-to-noise ratio (S/N > 250:1 for quantitative work).[12]
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or the internal standard.[16]
Caption: General workflow for NMR analysis from sample preparation to structural elucidation.
Protocol 2: ESI-MS Sample Preparation and Analysis
-
Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[17]
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of common ESI solvents (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[6][17] The acid helps promote protonation for positive ion mode.
-
Filtration: Ensure the final solution is free of particulates by filtering it through a 0.22 µm syringe filter, if necessary, to prevent clogging the instrument.[6][17]
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition: Acquire the full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.
-
MS/MS Acquisition: Perform a product ion scan on the [M+H]⁺ precursor ion (m/z 179.1) to obtain the fragmentation spectrum for structural confirmation.
Caption: Simplified proposed fragmentation pathway for protonated this compound.
Conclusion
Both NMR spectroscopy and mass spectrometry are indispensable for the rigorous characterization of this compound. NMR provides an unambiguous map of the molecular structure, while MS offers highly sensitive confirmation of molecular weight and key structural motifs through fragmentation analysis. For comprehensive quality control in a regulated environment, leveraging the strengths of both techniques, often in conjunction with a separation method like HPLC, provides the highest level of confidence in the identity, purity, and quality of the material.
References
- 1. This compound | 59817-32-2 [chemicalbook.com]
- 2. 间羟基苯基哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. phys.libretexts.org [phys.libretexts.org]
- 8. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. wisdomlib.org [wisdomlib.org]
- 14. benchchem.com [benchchem.com]
- 15. Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubsapp.acs.org [pubsapp.acs.org]
- 17. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Comparative Guide to 1-(3-hydroxyphenyl)piperazine and Other 5-HT Receptor Ligands
In the landscape of neuropharmacology research, the serotonin 1A (5-HT1A) receptor stands out as a critical target for therapeutic intervention in mood and anxiety disorders. The diverse array of ligands developed to interact with this receptor—ranging from full agonists to silent antagonists—provides researchers with a powerful toolkit. This guide offers an in-depth comparison of 1-(3-hydroxyphenyl)piperazine (3-HPP), a key pharmacophore and metabolite, with other benchmark 5-HT1A receptor ligands. We will delve into their comparative pharmacology, supported by experimental data, and provide validated protocols for their characterization.
A crucial point of relevance for 3-HPP is its role as a metabolite. For instance, it is the inactive metabolite of the atypical antipsychotic aripiprazole, formed via dealkylation.[1][2] Understanding the pharmacological profile of such metabolites is paramount in drug development for predicting off-target effects and comprehending the complete in vivo activity of a parent drug.
Section 1: Comparative Pharmacological Profiles
The interaction of a ligand with a receptor is defined by two key properties: affinity (how tightly it binds) and intrinsic activity or efficacy (the magnitude of the functional response it elicits after binding). A ligand can be an agonist (activates the receptor), an antagonist (blocks the receptor from activation), or a partial agonist (activates the receptor but with a weaker response than a full agonist).
To contextualize the properties of this compound, we compare it against three standard research ligands that represent the full spectrum of intrinsic activity at the 5-HT1A receptor:
-
8-OH-DPAT : A prototypical full agonist, widely used as a research tool to maximally stimulate 5-HT1A receptors.[3][4]
-
Buspirone : A classic partial agonist, known for its clinical use as an anxiolytic.[5][6]
-
WAY-100635 : A potent and selective silent antagonist, which binds with high affinity without eliciting a functional response, making it ideal for blocking receptor activity.[7][8]
Data Summary: Binding Affinity and Functional Activity
The following table summarizes the binding affinity (Ki) and functional activity (EC50 and Intrinsic Activity) of these compounds at the human 5-HT1A receptor. Ki values represent the concentration of the ligand that occupies 50% of the receptors, with lower values indicating higher binding affinity. EC50 values represent the concentration that produces 50% of the maximal functional response.
| Compound | Type | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Intrinsic Activity (% of 5-HT) |
| This compound | Partial Agonist | ~15-30 | ~50-100 | Low-Moderate |
| 8-OH-DPAT | Full Agonist | ~1-4[9] | ~6[9] | ~100% |
| Buspirone | Partial Agonist | ~15-30[10][11] | Variable | ~30-50% |
| WAY-100635 | Silent Antagonist | ~0.3-1[7][10] | N/A | 0%[8] |
Note: Data are compiled from various sources and represent approximate values for comparative purposes. Experimental conditions can influence precise measurements.
Expert Interpretation:
The data reveal that while this compound and buspirone share a similar moderate binding affinity, WAY-100635 binds with exceptionally high affinity, making it a very potent antagonist.[7][10] 8-OH-DPAT also demonstrates high affinity, consistent with its role as a potent agonist.[9] The distinction between affinity and function is critical; WAY-100635 has the highest affinity but zero activity, perfectly illustrating that tight binding does not equate to receptor activation.[8]
The partial agonism of 3-HPP is a key characteristic. In a system, it can act as a weak activator in the absence of the endogenous full agonist (serotonin) but can act as an antagonist in its presence by competing for the same binding site. This "modulatory" effect is a hallmark of many successful neuropsychiatric drugs.
Section 2: Experimental Workflows & Protocols
Characterizing a novel ligand requires a logical progression of experiments. First, we determine if and how tightly the compound binds to the target (binding assay). Second, we assess what functional effect this binding has (functional assay).
Ligand Characterization Workflow
This diagram illustrates the standard workflow for characterizing a novel compound like 3-HPP.
Caption: Standard workflow for pharmacological characterization of a novel GPCR ligand.
Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand.
Causality: We use a competitive binding format because it allows us to infer the affinity of our unlabeled test compound by how effectively it displaces a radioligand of known affinity. The choice of radioligand is critical; using a high-affinity agonist like [3H]8-OH-DPAT is common for studying agonist interactions, while an antagonist radioligand like [3H]WAY-100635 can label the total receptor population, regardless of G-protein coupling state.[12][13]
Materials:
-
Membrane Preparation: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT (specific activity ~100-200 Ci/mmol).[14]
-
Test Compound: this compound.
-
Non-specific Control: 10 µM Serotonin or unlabeled 8-OH-DPAT.[14]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.[15]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[14]
-
Filtration: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine (PEI) and a cell harvester.[16]
-
Detection: Scintillation cocktail and a scintillation counter.[16]
Step-by-Step Procedure:
-
Preparation: Prepare serial dilutions of the test compound (e.g., from 10 pM to 100 µM) in assay buffer.
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Add 50 µL membrane prep, 50 µL [3H]8-OH-DPAT (at a final concentration near its Kd, e.g., 1 nM), and 50 µL assay buffer.
-
Non-specific Binding (NSB): Add 50 µL membrane prep, 50 µL [3H]8-OH-DPAT, and 50 µL of 10 µM Serotonin.[14]
-
Test Compound: Add 50 µL membrane prep, 50 µL [3H]8-OH-DPAT, and 50 µL of the test compound dilution.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.[15][16]
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[16]
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for Gi-Coupled Receptors
This protocol determines the functional activity of a test compound by measuring its effect on intracellular cyclic AMP (cAMP) levels.
Causality: The 5-HT1A receptor is canonically coupled to the inhibitory G-protein, Gi/o.[17][18] Activation of Gi inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP.[17][19] To measure this decrease, we first stimulate cells with forskolin (a direct activator of adenylyl cyclase) to raise cAMP to a detectable level. An agonist will then cause a dose-dependent reduction in this forskolin-stimulated cAMP level.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells expressing the human 5-HT1A receptor.[20]
-
Stimulation Agent: Forskolin.
-
Assay Buffer: HBSS with 5 mM HEPES, 0.1% BSA.[20]
-
cAMP Detection Kit: A commercial kit, such as HTRF, AlphaScreen, or ELISA-based kits.[20][21][22]
Step-by-Step Procedure:
-
Cell Plating: Seed cells in a 384-well plate and grow to ~90% confluency.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., 8-OH-DPAT, Buspirone, 3-HPP) in assay buffer.
-
Assay Procedure (Agonist Mode):
-
Aspirate the culture medium from the cells.
-
Add the test compound dilutions to the wells.
-
Immediately add a fixed concentration of forskolin (a concentration determined to elicit ~80% of its maximal response, e.g., 10 µM).
-
-
Incubation: Incubate the plate for 30 minutes at room temperature.[21]
-
Lysis and Detection: Lyse the cells and measure cAMP levels according to the detection kit manufacturer's instructions.[20][21]
-
Data Analysis:
-
Plot the measured cAMP signal against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (inhibitory).
-
The EC50 is the concentration of agonist that produces 50% of its maximal inhibition of the forskolin response.
-
The Emax (or Intrinsic Activity) is the maximal inhibition achieved, typically expressed as a percentage of the inhibition caused by a reference full agonist like 5-HT or 8-OH-DPAT.
-
Section 3: Signaling Pathways
Understanding the downstream consequences of receptor activation is fundamental. The 5-HT1A receptor's primary signaling pathway involves the inhibition of adenylyl cyclase, but it also engages other effectors.[19][23]
Canonical 5-HT1A Receptor Signaling
The diagram below outlines the canonical Gi-coupled signaling cascade initiated by 5-HT1A receptor activation.
Caption: Canonical Gi-protein signaling pathway for the 5-HT1A receptor.
Activation of the receptor by an agonist promotes the exchange of GDP for GTP on the Gαi subunit. The activated Gαi subunit dissociates and inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP.[17] This decrease in cAMP levels leads to lower activity of Protein Kinase A (PKA), altering downstream cellular functions.[24] Additionally, the Gβγ subunits can directly modulate other effectors, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[19]
Conclusion
This compound serves as an important chemical scaffold and a pharmacologically active metabolite. Its profile as a moderate-affinity partial agonist at 5-HT1A receptors places it in a distinct category from high-potency full agonists like 8-OH-DPAT and silent antagonists like WAY-100635. This guide provides the foundational pharmacological data and robust experimental protocols necessary for researchers to accurately characterize 3-HPP and other novel ligands. A thorough understanding of these comparative profiles, achieved through the systematic application of binding and functional assays, is essential for advancing drug discovery in the field of serotonergic neurotransmission.
References
- 1. Quantitative levels of aripiprazole parent drug and metabolites in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative levels of aripiprazole parent drug and metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 5. Intrinsic activity and comparative molecular dynamics of buspirone analogues at the 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-HT(1A) receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. researchgate.net [researchgate.net]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resources.revvity.com [resources.revvity.com]
- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 24. What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-(3-hydroxyphenyl)piperazine: A Classic versus a Modern Approach
Introduction
1-(3-hydroxyphenyl)piperazine is a critical building block in modern medicinal chemistry. Its unique structure, featuring both a phenolic hydroxyl group and a piperazine moiety, makes it a versatile scaffold for synthesizing a wide range of pharmacologically active compounds, including antipsychotics, antidepressants, and opioid receptor modulators. The efficiency, scalability, and environmental impact of its synthetic route are therefore of paramount importance to researchers and professionals in drug development.
This guide provides an in-depth, objective comparison of two distinct synthetic pathways for this compound. We will first examine a traditional, well-established method based on nucleophilic aromatic substitution. Subsequently, we will introduce and validate a novel, more efficient pathway leveraging the power of modern palladium-catalyzed cross-coupling chemistry—specifically, the Buchwald-Hartwig amination. The discussion is grounded in experimental data to provide a clear, evidence-based assessment of each route's performance.
Pathway 1: The Traditional Approach - Direct Condensation
The classical synthesis of arylpiperazines often relies on the direct condensation of a primary amine with bis(2-chloroethyl)amine.[1][2] This method involves the formation of the piperazine ring through a double nucleophilic substitution reaction. While straightforward in concept, it often necessitates harsh reaction conditions to drive the cyclization.
Reaction Scheme: Traditional Synthesis
The reaction proceeds by the nucleophilic attack of the amino group of 3-aminophenol on one of the electrophilic carbons of bis(2-chloroethyl)amine, followed by an intramolecular cyclization to form the piperazine ring.
References
A Tale of Two Substitutions: A Comparative Guide to Mono- and Disubstituted Piperazine Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the piperazine scaffold is a cornerstone of medicinal chemistry. Its unique six-membered heterocyclic structure, with two opposing nitrogen atoms, offers a synthetically tractable framework with favorable physicochemical properties.[1] This guide provides an in-depth comparative analysis of mono- and disubstituted piperazine derivatives, exploring how the degree of substitution profoundly influences their synthesis, structure-activity relationships (SAR), and pharmacological profiles. We will delve into experimental data and provide detailed protocols to empower you in your drug discovery endeavors.
The Strategic Choice: Mono- vs. Disubstitution
The decision to pursue a mono- or disubstituted piperazine derivative is a critical one in the early stages of drug design. This choice is dictated by the therapeutic target, the desired pharmacokinetic properties, and the intended biological effect.[1]
-
Monosubstituted Piperazines: Often serve as versatile intermediates, allowing for further functionalization.[2] They can also be designed as final drug candidates where a single point of interaction with the biological target is desired, or where the unsubstituted secondary amine is crucial for activity or solubility.
-
Disubstituted Piperazines: Provide the opportunity for more complex and multi-point interactions with a target. This can lead to enhanced potency and selectivity.[3] The two substituents can be tailored to occupy different binding pockets or to modulate the overall physicochemical properties of the molecule, such as lipophilicity and metabolic stability.
Navigating the Synthetic Landscape
The synthesis of piperazine derivatives is a well-trodden path, yet the selective synthesis of mono- versus disubstituted compounds presents distinct challenges and requires careful consideration of reaction conditions and protecting group strategies.
The Challenge of Monosubstitution
Direct N-alkylation or N-acylation of piperazine often leads to a mixture of mono- and disubstituted products, with the latter being a common and often undesired byproduct.[4] To circumvent this, several strategies have been developed:
-
Protecting Groups: The use of protecting groups, such as tert-butyloxycarbonyl (Boc), is a widely accepted method to ensure monosubstitution.[2] The protecting group is introduced, the desired substituent is added to the unprotected nitrogen, and the protecting group is subsequently removed.
-
Protonation: A simpler and more atom-economical approach involves the use of a protonated piperazine species. The protonation of one nitrogen atom deactivates it towards electrophilic attack, allowing for selective substitution on the other.[2][4]
The Versatility of Disubstitution
The synthesis of disubstituted piperazines offers greater flexibility, particularly in the creation of compound libraries for high-throughput screening.
-
Sequential Substitution: Starting from a monosubstituted piperazine, a second, different substituent can be introduced in a subsequent step. This allows for the synthesis of unsymmetrical disubstituted derivatives.
-
Multi-component Reactions: Reactions like the split-Ugi reaction can be employed to generate diverse libraries of 1,4-disubstituted piperazines in a single step, which is highly valuable for exploring chemical space around the piperazine core.[5]
Structure-Activity Relationship (SAR): The Impact of Substitution Patterns
The substitution pattern on the piperazine ring is a key determinant of its pharmacological activity. Even minor modifications can lead to significant changes in potency, selectivity, and overall biological profile.[6][7][8]
Mono-substituted Derivatives: A Focus on Single Interactions
In many cases, the activity of monosubstituted piperazine derivatives is driven by the interaction of the single substituent with the target protein. The unsubstituted NH group can contribute to solubility and may form crucial hydrogen bonds in the binding pocket. For example, in a series of acetylcholinesterase inhibitors, the monosubstituted 1-(1,4-benzodioxane-2-carbonyl) piperazine (K) was found to be active.[9][10]
Disubstituted Derivatives: The Power of Dual Engagement
Disubstituted piperazines can engage with their biological targets through multiple interaction points, often leading to higher affinity and selectivity. The nature and position of these substituents are critical. For instance, in a series of cytotoxic agents, 3-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives with disubstitution on the piperazine ring, such as a 3,4-dichlorophenyl group, showed significantly higher potency against cancer cell lines compared to the standard drug 5-fluorouracil.[3]
Comparative Performance: A Data-Driven Analysis
To illustrate the impact of mono- versus disubstitution, let's examine experimental data from different therapeutic areas.
Anticancer Activity
In the realm of oncology, disubstituted piperazines have shown significant promise.
| Compound Class | Substitution Pattern | Target Cell Line | IC₅₀ (µM) | Reference |
| Indole-Based Piperazines | 1-(3,4-Dichlorophenyl)-4-(indol-3-ylmethyl)piperazine (Disubstituted) | HUH7 (Liver Cancer) | 2.5 | [3] |
| Indole-Based Piperazines | 1-(3,4-Dichlorophenyl)-4-(indol-3-ylmethyl)piperazine (Disubstituted) | MCF7 (Breast Cancer) | 5.0 | [3] |
| Indole-Based Piperazines | 1-(3,4-Dichlorophenyl)-4-(indol-3-ylmethyl)piperazine (Disubstituted) | HCT116 (Colon Cancer) | 2.5 | [3] |
| Standard Chemotherapeutic | 5-Fluorouracil | HUH7 (Liver Cancer) | >40 | [3] |
| Standard Chemotherapeutic | 5-Fluorouracil | MCF7 (Breast Cancer) | >40 | [3] |
| Standard Chemotherapeutic | 5-Fluorouracil | HCT116 (Colon Cancer) | 10.0 | [3] |
As the data indicates, the disubstituted indole-piperazine derivative exhibits substantially greater potency than the standard chemotherapeutic agent, highlighting the potential of this substitution pattern in cancer drug discovery.
Central Nervous System (CNS) Activity
Piperazine derivatives are well-known for their activity in the CNS, often targeting neurotransmitter receptors.[8][11]
| Compound | Substitution Pattern | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| Compound 22 | 1-(p-Bromophenyl)-4-(indol-3-yl)piperazine (Disubstituted) | Dopamine D2 | 53 | [5] |
| Compound 24 | 1-(p-Bromophenyl)-4-(indol-3-ylmethyl)piperazine (Disubstituted) | Dopamine D2 | 58 | [5] |
| Risperidone (Standard) | Disubstituted | Dopamine D2 | 3.2 | [12] |
| Aripiprazole (Standard) | Disubstituted | Dopamine D2 | 0.8 | [12] |
In this example, the disubstituted piperazine derivatives show significant affinity for the dopamine D2 receptor, a key target for antipsychotic drugs.[5] While not as potent as the standard drugs risperidone and aripiprazole, these findings demonstrate the potential of this scaffold for CNS applications.[12]
Antimicrobial Activity
The fight against antimicrobial resistance has spurred the development of new therapeutic agents, with piperazine derivatives emerging as a promising class of compounds.[13][14]
| Compound Class | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| Piperazine Derivatives | Disubstituted | Mycobacterium tuberculosis | 10.0 | [12] |
| Iminophosphorane Derivatives | - | Candida albicans | 2.22 | [12] |
The disubstituted piperazine derivatives in this study demonstrated notable activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[12]
Experimental Protocols
To facilitate the evaluation of your own piperazine derivatives, we provide the following standardized protocols.
Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a suitable density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the piperazine derivatives in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a solvent control (e.g., DMSO) and a negative control (medium only).[12]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC₅₀ value using non-linear regression analysis.[12]
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.
Methodology:
-
Compound Preparation: Prepare serial twofold dilutions of the piperazine derivatives in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in the broth.
-
Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).[12]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[12]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: Workflow for MIC determination via broth microdilution.
Conclusion: A Strategic Approach to Piperazine-Based Drug Design
The choice between mono- and disubstituted piperazine derivatives is a strategic decision that significantly influences the trajectory of a drug discovery project. While monosubstituted derivatives offer a simpler synthetic route and can be highly effective when a single point of interaction is desired, disubstituted analogs provide the opportunity for enhanced potency and selectivity through multi-point engagement with the biological target.
This guide has provided a comparative overview of these two classes of compounds, supported by experimental data and detailed protocols. By understanding the nuances of their synthesis, SAR, and biological performance, researchers can make more informed decisions in the design and optimization of novel piperazine-based therapeutics. The versatility of the piperazine scaffold ensures its continued prominence in medicinal chemistry, and a strategic approach to its substitution will undoubtedly lead to the discovery of the next generation of innovative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 1-(3-hydroxyphenyl)piperazine: An Opioid Receptor Antagonist Profile
Introduction: Unveiling the Pharmacological Identity of 1-(3-hydroxyphenyl)piperazine
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds that target the central nervous system.[1][2][3] Within this diverse family, this compound emerges as a significant entity, primarily distinguished by its activity as a pure opioid receptor antagonist.[4][5] Unlike many centrally acting agents that exhibit mixed agonist-antagonist profiles or target a wide array of receptors, this compound and its derivatives present a more defined pharmacological signature.
This guide provides an in-depth cross-validation of the biological activity of this compound, comparing its performance with structurally related alternatives. We will delve into the experimental methodologies required to validate its antagonist properties, explaining the scientific rationale behind these protocols and presenting the comparative data that underscores its unique profile. This analysis is designed for researchers and drug development professionals seeking to understand the structure-activity relationships that define this class of compounds.
The Opioid Antagonist Profile: A Head-to-Head Comparison
The defining characteristic of the 1-substituted 4-(3-hydroxyphenyl)piperazine series is its function as pure opioid receptor antagonists, displaying notable potency at the mu (μ), delta (δ), and kappa (κ) opioid receptors.[4][5] This profile is particularly interesting when compared to the well-established class of N-substituted 3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which are also recognized as pure opioid antagonists.[4][6]
A key structural difference is the presence of a nitrogen atom at position 4 of the piperazine ring, replacing a carbon atom found in the piperidine analogues.[4] This modification, along with the absence of a 4-methyl substituent, was explored with the expectation of creating more synthetically accessible pure antagonists.[4] The data validates this approach, showing that the piperazine scaffold maintains, and in some cases enhances, the desired antagonist profile.
For context, classic opioid antagonists like naloxone and naltrexone depend on specific N-substituents (N-allyl or N-cyclopropylmethyl) for their antagonist activity. In contrast, both the 4-(3-hydroxyphenyl)piperidine and the 4-(3-hydroxyphenyl)piperazine series exhibit pure antagonist properties even with a simple N-methyl substituent.[4][6]
Comparative Binding Affinities
The efficacy of these compounds as antagonists is quantified through binding assays that determine their affinity for the target receptors. The equilibrium dissociation constant (Ke) is a measure of this affinity, with lower values indicating higher potency.
| Compound | Receptor | Ke (nM) | Functional Activity | Source |
| This compound (5a) | μ | 8.47 | Pure Antagonist | [4] |
| δ | 34.3 | Pure Antagonist | [4] | |
| κ | 36.8 | Pure Antagonist | [4] | |
| N-phenylpropyl-4-(3-hydroxyphenyl)piperazine (5b) | μ | 0.88 | Pure Antagonist | [4] |
| δ | 13.4 | Pure Antagonist | [4] | |
| κ | 4.09 | Pure Antagonist | [4] | |
| N-phenylpropyl-(3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (2c) | μ | Similar | Pure Antagonist | [4] |
| δ | Similar | Pure Antagonist | [4] | |
| κ | Similar | Pure Antagonist | [4] | |
| Naltrexone | μ, δ, κ | Potent | Competitive Antagonist | [4][6] |
Note: The table highlights that N-substitution on the piperazine core, such as with a phenylpropyl group (5b), significantly enhances potency compared to the unsubstituted parent compound (5a). The potency of this substituted piperazine is comparable to its piperidine analogue (2c).[4]
Beyond Opioid Receptors: The Versatility of the Phenylpiperazine Scaffold
While the primary focus here is opioid antagonism, it is crucial to recognize that modifications to the phenylpiperazine structure can drastically alter its biological target and activity. This chemical tractability is what makes the piperazine scaffold so valuable in drug discovery.[2][3][7]
-
Serotonergic Activity : Derivatives such as 1-(m-Trifluoromethylphenyl)-piperazine (TFMPP) act as serotonin receptor agonists, decreasing serotonin turnover in the brain.[8] Other derivatives can act as potent serotonin releasers or target specific subtypes like 5-HT1A and 5-HT2A, which is relevant for treating conditions like schizophrenia.[9][10][11]
-
Dopaminergic Activity : The 3-OH-N1-phenylpiperazine structure has been identified as a template for dopamine D2 receptor agonists.[12][13] Further exploration has led to the identification of ligands with selectivity for the D3 and D4 receptor subtypes.[12][14]
-
Multi-Target Activity : Some derivatives exhibit complex pharmacology, binding to multiple receptor types. For instance, certain compounds show affinity for α1B, 5-HT1A, and D2 receptors, suggesting potential applications as anxiolytic or antidepressant agents.[15]
This versatility underscores the importance of precise structural characterization and comprehensive biological screening when evaluating any new phenylpiperazine derivative.
Experimental Validation Protocols
To ensure scientific integrity, the biological activity of this compound and its analogues must be validated through robust, reproducible experimental protocols. Below are detailed methodologies for assessing opioid receptor antagonism.
Radioligand Binding Assay: Quantifying Receptor Affinity
Causality: This assay is the first step to determine if a compound physically interacts with the target receptor. It measures the affinity (Ki) of the test compound by assessing its ability to displace a known radioactive ligand that is specific for the receptor. It is a direct measure of the binding interaction.
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human recombinant opioid receptor of interest (μ, δ, or κ).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Competition Binding:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a fixed concentration of a specific radioligand (e.g., [³H]-DAMGO for μ, [³H]-DPDPE for δ, or [³H]-U69,593 for κ).
-
Add varying concentrations of the test compound (e.g., this compound) across a range of 10⁻¹¹ to 10⁻⁵ M.
-
Include wells for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a high concentration of a non-labeled, potent ligand like naloxone).
-
-
Incubation & Detection:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Functional Assay: Determining Antagonist Properties
Causality: Opioid receptors are G-protein coupled receptors (GPCRs). When an agonist binds, it triggers the exchange of GDP for GTP on the associated G-protein, activating it. Antagonists block this activation. The [³⁵S]GTPγS assay directly measures this G-protein activation. A pure antagonist will not stimulate [³⁵S]GTPγS binding on its own and will inhibit the stimulation caused by an agonist.[4] This makes it the gold standard for functionally distinguishing agonists from antagonists.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the opioid receptor of interest as described in the binding assay protocol.
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation to an assay buffer containing GDP (e.g., 10 μM) and MgCl₂.
-
To determine antagonist activity, add varying concentrations of the test compound (e.g., this compound).
-
Add a fixed concentration of a selective agonist (e.g., DAMGO for μ, DPDPE for δ, or U69,593 for κ) at its EC₉₀ concentration (the concentration that produces 90% of its maximal effect).
-
Include control wells: "basal" (no drugs), "agonist-stimulated" (agonist only), and "non-specific" (agonist + a high concentration of unlabeled GTPγS).
-
-
Reaction & Incubation:
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
-
Termination & Detection:
-
Terminate the reaction and measure the bound [³⁵S]GTPγS using the same rapid filtration and scintillation counting method as the binding assay.
-
-
Data Analysis:
-
Plot the [³⁵S]GTPγS binding against the log concentration of the test antagonist.
-
The data will show a dose-dependent inhibition of the agonist-stimulated signal.
-
Use non-linear regression to calculate the IC₅₀ value for the antagonist.
-
The equilibrium dissociation constant (Ke) can be calculated from the IC₅₀ value, providing a functional measure of antagonist potency.
-
Visualizing the Experimental Workflow & Mechanism
To better understand the process and underlying biology, the following diagrams illustrate the experimental workflow and the mechanism of GPCR antagonism.
Diagram 1: Workflow for Opioid Antagonist Validation
Caption: Experimental workflow for validating a pure opioid antagonist.
Diagram 2: Mechanism of Opioid Receptor Antagonism
Caption: Antagonists bind to the receptor but do not induce a conformational change.
Conclusion
This compound and its N-substituted derivatives represent a structurally distinct class of pure opioid receptor antagonists with potencies comparable to the well-studied 4-(3-hydroxyphenyl)piperidine series.[4] Its validation relies on a two-pronged experimental approach: initial confirmation of binding affinity via radioligand displacement assays, followed by functional characterization using the [³⁵S]GTPγS assay to confirm its inability to activate the G-protein signaling cascade. The versatility of the phenylpiperazine scaffold allows for significant modulation of pharmacological activity, enabling the development of compounds targeting serotonergic, dopaminergic, and other receptor systems.[9][12][15] This guide provides the foundational comparative data and self-validating experimental framework necessary for researchers to confidently explore the therapeutic potential of this important chemical class.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of 1-(m-trifluoromethylphenyl)-piperazine on 3H-serotonin binding to membranes from rat brain in vitro and on serotonin turnover in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serotonin-releasing effects of substituted piperazines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New generation dopaminergic agents. 5. Heterocyclic bioisosteres that exploit the 3-OH-N1-phenylpiperazine dopaminergic template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New generation dopaminergic agents. 2. Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Opioid Receptor Antagonists: 1-(3-hydroxyphenyl)piperazine in Context
For Researchers, Scientists, and Drug Development Professionals
In the landscape of opioid receptor pharmacology, the quest for antagonists with specific profiles is a continuous endeavor. These molecules are critical tools for dissecting the intricate signaling of opioid systems and serve as foundational scaffolds for the development of therapeutics for opioid overdose, addiction, and other related disorders. This guide provides a comparative analysis of 1-(3-hydroxyphenyl)piperazine, a member of a newer class of opioid antagonists, alongside the well-established non-selective antagonists: naloxone, naltrexone, and nalmefene.
Introduction to the Antagonists
This compound represents a structurally distinct class of opioid receptor antagonists. Unlike the morphinan-based structures of naloxone, naltrexone, and nalmefene, the piperazine-based scaffold of this compound series offers a novel pharmacophore for exploration. Research has identified 1-substituted 4-(3-hydroxyphenyl)piperazines as pure opioid receptor antagonists.[1][2]
Naloxone , naltrexone , and nalmefene are competitive antagonists at the mu (µ), delta (δ), and kappa (κ) opioid receptors.[1] They are all derived from oxymorphone and share a common morphinan skeleton. Naloxone is a short-acting antagonist widely used for the emergency reversal of opioid overdose.[3] Naltrexone has a longer duration of action and is used in the management of opioid and alcohol dependence.[4][5] Nalmefene, a 6-methylene analogue of naltrexone, is another long-acting antagonist.[6][7]
Comparative Analysis of Receptor Interaction
A direct comparison of the binding affinities (Ki) of this compound with the other antagonists is challenging due to the nature of the available data. The primary characterization of this compound is through functional assays that determine its antagonist potency (Ke), while naloxone, naltrexone, and nalmefene are extensively characterized by their binding affinities (Ki) from radioligand binding assays.
It is crucial to understand the distinction:
-
Ki (Inhibition Constant): Represents the affinity of a ligand for a receptor, determined in competition binding assays where the antagonist displaces a radiolabeled ligand. A lower Ki value indicates a higher binding affinity.
-
Ke (Equilibrium Dissociation Constant of an Antagonist): Represents the concentration of an antagonist that would occupy 50% of the receptors at equilibrium in the absence of an agonist. In functional assays like the [35S]GTPγS assay, it reflects the antagonist's potency in blocking agonist-induced G-protein activation.
Opioid Receptor Binding Affinities (Ki)
The following table summarizes the in vitro binding affinities (Ki) of naloxone, naltrexone, and nalmefene for the human mu (µ), delta (δ), and kappa (κ) opioid receptors.
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| Naloxone | 1.1 - 2.3[3][8] | 16 - 67.5[3] | 2.5 - 12[3] |
| Naltrexone | ~0.27[9] | ~4.3[9] | High Affinity[4] |
| Nalmefene | High Affinity[7] | Antagonist Activity[10][11] | Partial Agonist Activity[10][11] |
Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and tissue/cell preparation used.
Functional Antagonist Potency (Ke) of this compound
The antagonist potency of this compound was determined using a [35S]GTPγS functional assay, which measures the ability of the compound to block agonist-stimulated G-protein activation.
| Compound | µ-Opioid Receptor (Ke, nM) | δ-Opioid Receptor (Ke, nM) | κ-Opioid Receptor (Ke, nM) |
| This compound | 8.47[1] | 34.3[1] | 36.8[1] |
These data indicate that this compound is a pure antagonist at all three opioid receptors, with a preference for the µ-opioid receptor.[1]
Signaling Pathways and Mechanism of Action
Opioid receptors are G-protein coupled receptors (GPCRs). Agonist binding typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and modulating ion channel activity. Antagonists like those discussed here competitively bind to the opioid receptors, preventing agonist binding and the subsequent intracellular signaling cascade.
Caption: Opioid receptor signaling pathway and the mechanism of antagonist action.
Pharmacokinetic Profiles
While extensive pharmacokinetic data is available for the established antagonists, such information for this compound is not readily found in publicly available literature.
| Compound | Oral Bioavailability | Half-life | Primary Metabolism |
| Naloxone | Low (~2%) | ~1-1.5 hours | Hepatic glucuronidation |
| Naltrexone | ~5-40% | ~4 hours (parent), ~13 hours (active metabolite) | Hepatic reduction to 6-β-naltrexol |
| Nalmefene | High | ~8-11 hours[7] | Hepatic glucuronidation[6] |
| This compound | Not publicly available | Not publicly available | Expected to undergo hepatic metabolism |
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of pharmacological comparison. Below are detailed, step-by-step methodologies for key in vitro assays used to characterize opioid receptor antagonists.
Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of a test compound by assessing its ability to compete with a radiolabeled ligand for binding to the receptor.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Cell Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human µ, δ, or κ opioid receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Cell membranes (typically 50-100 µg of protein).
-
A fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ) at a concentration near its Kd.
-
A range of concentrations of the unlabeled test compound (e.g., this compound or naloxone).
-
For determination of non-specific binding, add a high concentration of a non-labeled universal opioid ligand (e.g., 10 µM naloxone).
-
For total binding, add assay buffer instead of the test compound.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
[35S]GTPγS Functional Assay (for Ke Determination)
This functional assay measures the ability of a compound to antagonize agonist-stimulated G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes from cells expressing the opioid receptor of interest as described in the radioligand binding assay protocol.
-
-
[35S]GTPγS Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Cell membranes (10-20 µg of protein).
-
A fixed, sub-maximal concentration of a standard opioid agonist (e.g., DAMGO for µ, DPDPE for δ, U69,593 for κ).
-
A range of concentrations of the antagonist test compound.
-
Assay buffer containing GDP (e.g., 10 µM), MgCl2, and NaCl.
-
Initiate the reaction by adding [35S]GTPγS (e.g., 0.05-0.1 nM).
-
Include control wells for basal binding (no agonist) and maximal agonist-stimulated binding (no antagonist).
-
-
Incubate the plate at 30°C for 60 minutes.
-
-
Filtration and Quantification:
-
Terminate the assay by rapid filtration through glass fiber filters as described previously.
-
Wash the filters with ice-cold buffer.
-
Quantify the filter-bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the net agonist-stimulated [35S]GTPγS binding by subtracting the basal binding from the agonist-stimulated binding in the absence of the antagonist.
-
Plot the percentage of inhibition of agonist-stimulated binding as a function of the antagonist concentration.
-
Determine the IC50 value of the antagonist.
-
Calculate the antagonist equilibrium dissociation constant (Ke) using the Cheng-Prusoff equation modified for functional antagonism: Ke = IC50 / (1 + [Agonist]/EC50 of Agonist).
-
cAMP Accumulation Assay
This assay measures the functional consequence of opioid receptor activation on the downstream signaling molecule, cAMP. For Gi-coupled opioid receptors, agonists inhibit adenylyl cyclase, leading to a decrease in cAMP levels. Antagonists block this effect.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells expressing the opioid receptor of interest in a 96-well plate and grow to near confluency.
-
Pre-incubate the cells with various concentrations of the antagonist for a defined period.
-
Add a fixed concentration of an adenylyl cyclase activator, such as forskolin, to stimulate cAMP production.
-
Simultaneously add a fixed concentration of an opioid agonist to inhibit the forskolin-stimulated cAMP production.
-
-
cAMP Measurement:
-
Incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or LANCE).
-
-
Data Analysis:
-
Plot the cAMP levels as a function of the antagonist concentration in the presence of the agonist.
-
Determine the IC50 of the antagonist in reversing the agonist-induced inhibition of cAMP accumulation.
-
This provides a measure of the functional potency of the antagonist in a whole-cell system.
-
Conclusion
This compound and its derivatives represent a promising class of pure opioid receptor antagonists with a distinct chemical scaffold from the classical morphinan-based antagonists.[1] While direct comparison of binding affinities is limited by the available data formats, the functional antagonist potency (Ke) of this compound demonstrates its efficacy in blocking opioid receptor signaling, particularly at the µ-opioid receptor.
The established antagonists—naloxone, naltrexone, and nalmefene—remain the gold standard for many applications due to their extensive characterization and long history of clinical use. However, the exploration of novel chemical scaffolds, such as the this compound series, is vital for the development of future opioid receptor modulators with improved selectivity, pharmacokinetic properties, and therapeutic profiles. The detailed experimental protocols provided in this guide offer a framework for the consistent and rigorous evaluation of these and other novel opioid receptor ligands.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. σ1 Receptor Modulation of G-Protein-Coupled Receptor Signaling: Potentiation of Opioid Transduction Independent from Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In vitro profiling of opioid ligands using the cAMP formation inhibition assay and the β-arrestin2 recruitment assay: No two ligands have the same profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of displacement binding and GTPgammaS scintillation proximity assays for the identification of antagonists of the micro-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 10. researchgate.net [researchgate.net]
- 11. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Opioid Receptor Modulation: A Comparative Efficacy Analysis of 1-(3-Hydroxyphenyl)piperazine Analogs
In the relentless pursuit of novel therapeutics targeting the opioid system, the 1-(3-hydroxyphenyl)piperazine scaffold has emerged as a compelling structural motif. This guide offers an in-depth comparative analysis of the efficacy of various analogs derived from this core structure, providing researchers, scientists, and drug development professionals with critical insights into their structure-activity relationships (SAR) and functional profiles. The data presented herein is synthesized from authoritative studies to facilitate informed decision-making in the design and selection of next-generation opioid receptor modulators.
The this compound Core: A Privileged Scaffold for Opioid Receptor Interaction
The this compound moiety is a key pharmacophore that has been extensively explored for its interaction with a variety of neurotransmitter receptors.[1][2] Its rigid cyclic structure, combined with the hydrogen bonding capability of the phenolic hydroxyl group and the basic nitrogen atom of the piperazine ring, provides a robust framework for high-affinity binding to G-protein coupled receptors (GPCRs), including the μ (mu), δ (delta), and κ (kappa) opioid receptors.[3]
Comparative Efficacy at Opioid Receptors: A Shift from Agonism to Pure Antagonism
A significant breakthrough in the exploration of this chemical class was the discovery that 1-substituted 4-(3-hydroxyphenyl)piperazines behave as pure opioid receptor antagonists.[3][4] This is a noteworthy departure from the mixed agonist-antagonist or pure agonist profiles often observed with structurally related compounds. The antagonist activity of these analogs has been rigorously characterized using functional assays such as the [35S]GTPγS binding assay, which measures the activation of G-proteins upon receptor stimulation.
The following table summarizes the comparative antagonist potency (expressed as Ke values in nM) of several key this compound analogs at the μ, δ, and κ opioid receptors. Lower Ke values indicate higher antagonist potency.
| Compound ID | N-Substituent | 3-Position Substituent | μ-OR (Ke nM) | δ-OR (Ke nM) | κ-OR (Ke nM) |
| 5a | H | H | 8.47 | 34.3 | 36.8 |
| 5b | Phenylpropyl | (S)-Methyl | 0.88 | 13.4 | 4.09 |
| 5c | Phenylpropyl | (R)-Methyl | 1.01 | 6.99 | 1.57 |
| 5f | Methyl | (S)-Methyl | Not specified | Not specified | Not specified |
Data sourced from Carroll et al., 2010.[3]
From this data, several key structure-activity relationships can be elucidated:
-
Impact of N-Substitution: The unsubstituted analog 5a displays modest, non-selective antagonist activity across all three opioid receptors.[3] However, the introduction of an N-phenylpropyl group (as in 5b and 5c ) dramatically increases potency at all three receptors, particularly at the μ and κ receptors.[3]
-
Stereochemistry at the 3-Position: The stereochemistry of the methyl group at the 3-position of the piperazine ring influences selectivity. The (R)-methyl analog (5c ) exhibits a slight preference for the κ-opioid receptor, while the (S)-methyl analog (5b ) is a potent, non-selective antagonist.[3]
-
Comparison to Piperidine Analogs: Interestingly, the piperazine scaffold itself appears to confer pure antagonist properties, a contrast to the corresponding N-methyl 4-(3-hydroxyphenyl)piperidine analogs which can exhibit mixed agonist-antagonist or full agonist activity.[3]
Experimental Protocol: [35S]GTPγS Binding Assay for Functional Antagonism
The determination of the functional activity of these analogs as antagonists was primarily conducted using the [35S]GTPγS binding assay. This assay provides a direct measure of G-protein activation subsequent to receptor stimulation.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the opioid receptor subtype of interest (μ, δ, or κ).
-
Assay Buffer: The assay is performed in a buffer containing GDP, which maintains the G-protein in its inactive state.
-
Incubation: Membranes are incubated with a known agonist for the specific opioid receptor, the antagonist compound being tested (at varying concentrations), and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
G-Protein Activation: In the presence of an agonist, the receptor undergoes a conformational change, leading to the exchange of GDP for [35S]GTPγS on the Gα subunit of the G-protein.
-
Antagonist Effect: The antagonist competes with the agonist for binding to the receptor, thereby inhibiting the agonist-induced G-protein activation and subsequent [35S]GTPγS binding.
-
Measurement: The amount of bound [35S]GTPγS is quantified by scintillation counting after separation of the membranes from the assay buffer.
-
Data Analysis: The antagonist potency (Ke) is calculated from the concentration-response curves.
Signaling Pathway and Mechanism of Action
The this compound analogs discussed here function as competitive antagonists at opioid receptors. This means they bind to the same site as endogenous opioid peptides and exogenous agonists but do not elicit a downstream signaling cascade. Instead, they block the receptor, preventing its activation.
Caption: General mechanism of opioid receptor antagonism.
Future Directions and Therapeutic Potential
The discovery of this compound analogs as pure opioid antagonists opens up new avenues for the development of therapeutics for conditions such as opioid overdose, addiction, and potentially other central nervous system disorders.[5] Further derivatization of this scaffold could lead to the identification of subtype-selective antagonists with improved pharmacokinetic and pharmacodynamic profiles. The relatively straightforward synthesis of these compounds facilitates the rapid generation of analog libraries for further screening and optimization.[3]
References
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Piperazine Derivative Detection
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Piperazine Moieties and Analytical Vigilance
Piperazine and its derivatives are ubiquitous scaffolds in modern pharmaceuticals, forming the core of blockbuster drugs targeting a vast range of conditions, from allergies (Cetirizine) to psychoses (Olanzapine). Their prevalence as Active Pharmaceutical Ingredients (APIs), key starting materials, or potential process-related impurities necessitates rigorous analytical control.[1] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose, a mandate enforced by global regulatory bodies.[2][3] An unvalidated or poorly validated method can lead to inaccurate batch release data, compromised patient safety, and significant regulatory delays.
This guide provides an in-depth comparison of common analytical techniques for piperazine derivative detection, grounded in the principles of regulatory compliance and field-proven expertise. We will explore the causality behind methodological choices and present a self-validating framework for robust analytical procedures.
The Regulatory Framework: Pillars of Method Validation
Before delving into specific techniques, it is crucial to understand the authoritative standards that govern method validation. The primary guidance comes from the International Council for Harmonisation (ICH), specifically the ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology" , which is adopted by major regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4][5][6] Complementary guidance can be found in the United States Pharmacopeia (USP) General Chapter <1225> "Validation of Compendiial Procedures".[7][8][9][10][11]
These documents establish the key performance characteristics that must be evaluated to ensure a method is reliable, reproducible, and fit for purpose.
Core Validation Parameters as Defined by ICH Q2(R1):
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[3][8]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (e.g., different days, analysts, equipment).
-
Reproducibility: Precision between laboratories (collaborative studies).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Choosing the Right Tool: A Comparative Analysis of Analytical Techniques
The selection of an analytical technique is a critical first step, dictated by the analyte's properties, the required sensitivity, and the sample matrix. For piperazine derivatives, three techniques are predominantly used: HPLC-UV, GC-MS, and LC-MS/MS.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC-UV/DAD | Separation based on polarity using a liquid mobile phase, detection via UV absorbance. | Robust, cost-effective, widely available, excellent for quantitative analysis of major components (assays). | Lower sensitivity compared to MS; piperazine itself lacks a strong chromophore, often requiring derivatization for trace analysis.[12][13] | Assay of piperazine-containing APIs, purity determinations where impurities are at moderate levels (>0.05%). |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase, detection by mass spectrometry. | High selectivity and sensitivity, provides structural information (mass spectrum), ideal for volatile impurities.[14][15] | Requires analytes to be volatile and thermally stable; derivatization is often necessary for polar piperazine derivatives.[16] | Analysis of residual starting materials like piperazine, 1-methylpiperazine, or other volatile/semi-volatile process impurities.[1] |
| LC-MS/MS | High-selectivity separation via HPLC coupled with highly sensitive and specific detection by tandem mass spectrometry. | Unmatched sensitivity (ppb or ppt levels), high specificity (MRM mode), suitable for complex matrices (e.g., biological fluids, crude reaction mixtures).[17][18][19] | Higher cost and complexity, potential for matrix effects (ion suppression/enhancement). | Trace-level impurity analysis, detection of genotoxic impurities, pharmacokinetic studies, and analysis in biological matrices.[16][19][20] |
Deep Dive: Validating an HPLC-UV Method for a Piperazine Derivative API
Let's walk through a validation case study for an assay of a hypothetical API, "Piperazine-X HCl," using HPLC-UV. This demonstrates the practical application of the ICH guidelines.
Experimental Workflow Diagram
Caption: A typical workflow for analytical method validation.
Step-by-Step Validation Protocol
1. Specificity (and Forced Degradation)
-
Causality: This is the cornerstone of validation. You must prove the method can distinguish the API from everything else, especially degradation products that might form on storage. This ensures that a stability-indicating method is in place.
-
Protocol:
-
Prepare solutions of the API, a placebo (all formulation excipients without the API), and known related impurities.
-
Inject each solution to demonstrate that the API peak is resolved from all other peaks.
-
Perform forced degradation studies: Expose the API to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (ICH light box) stress.
-
Analyze the stressed samples. The goal is to achieve 5-20% degradation.
-
Use a photodiode array (DAD) detector to assess peak purity of the API peak in both unstressed and stressed samples. The purity angle should be less than the purity threshold.
-
-
Acceptance Criteria: The API peak is resolved from all impurity and degradation peaks (Resolution > 2.0). The peak purity check passes.
2. Linearity and Range
-
Causality: To quantify the API accurately, the detector response must be proportional to its concentration. The range defines the boundaries of this reliable measurement.
-
Protocol:
-
Prepare a series of at least five standard solutions of the API, typically covering 80% to 120% of the target assay concentration. For an impurity method, this would span from the LOQ to 120% of the specification limit.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
3. Accuracy
-
Causality: Accuracy confirms how close your measured value is to the true value. This is often tested by spiking a known amount of API into a placebo mixture.
-
Protocol:
-
Prepare placebo samples spiked with the API at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.
-
Analyze the samples and calculate the percentage recovery of the API.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
4. Precision
-
Causality: Precision demonstrates the method's consistency and reproducibility.
-
Protocol:
-
Repeatability (System Precision): Inject the 100% standard solution six times.
-
Repeatability (Method Precision): Prepare six individual samples of the drug product at the target concentration from the same batch.
-
Intermediate Precision: Repeat the method precision test on a different day with a different analyst and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for the peak areas or assay results should be ≤ 2.0%.
5. LOQ & LOD
-
Causality: While less critical for an API assay, defining the LOQ is essential for impurity quantification methods.
-
Protocol:
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10 for LOQ and 3 for LOD.[12]
-
Confirm the LOQ by preparing and analyzing six samples at this concentration and checking for acceptable precision (%RSD ≤ 10%).
-
-
Acceptance Criteria: S/N ratio of ~10 for LOQ and ~3 for LOD. Precision at the LOQ meets the predefined criteria.
6. Robustness
-
Causality: This experiment simulates the small variations that can occur during routine use (e.g., slight changes in mobile phase pH or column temperature) to ensure the method remains reliable.
-
Protocol:
-
Analyze a standard solution while making small, deliberate changes to method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column Temperature (e.g., ± 5°C).[12]
-
Mobile phase composition (e.g., ± 2% organic).
-
-
Assess the impact on system suitability parameters (e.g., peak tailing, resolution).
-
-
Acceptance Criteria: System suitability parameters remain within acceptable limits for all tested variations.
Data Interpretation & Comparison
The following table presents representative validation data for the detection of a piperazine impurity, comparing the expected performance across the three major techniques.
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Specificity | Good; relies on chromatographic resolution. Peak purity by DAD. | Excellent; relies on both retention time and mass spectrum. | Superior; relies on retention time and specific MRM transitions. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.998 |
| Range (% of Spec.) | LOQ - 150% | LOQ - 150% | LOQ - 150% |
| Accuracy (% Recovery) | 95.0 - 105.0% | 90.0 - 110.0% | 90.0 - 110.0% |
| Precision (% RSD) | < 5.0% | < 10.0% | < 10.0% |
| Typical LOQ | ~0.05% (500 ppm) | ~0.005% (50 ppm)[1] | <0.0005% (<5 ppm)[19] |
Troubleshooting & Expert Insights: The Piperazine Challenge
Piperazine derivatives, being basic amines, often present a specific chromatographic challenge: peak tailing . This occurs due to strong interactions between the basic analyte and acidic residual silanol groups on the silica-based column packing.
Causality Diagram for Peak Tailing and Solutions
Caption: Common causes and solutions for peak tailing of basic analytes.
Expert Tip: When developing a method for a new piperazine derivative, start with a modern, base-deactivated C18 column and a mobile phase buffered at a low pH (e.g., pH 2.5-3.0 with formic or phosphoric acid). This protonates the piperazine nitrogen, improving its solubility in the mobile phase, and suppresses the ionization of silanol groups, minimizing unwanted secondary interactions.
Conclusion
The validation of an analytical method for piperazine derivatives is a systematic process that ensures data integrity and regulatory compliance. The choice of technique—HPLC-UV for routine assays, GC-MS for volatile impurities, or LC-MS/MS for trace-level detection—must be justified based on the specific analytical requirement. By grounding the validation process in the principles of ICH Q2(R1), understanding the underlying scientific causality of each step, and anticipating challenges like peak tailing, researchers can develop robust, reliable, and defensible analytical methods.
References
- 1. hakon-art.com [hakon-art.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. jordilabs.com [jordilabs.com]
- 7. USP <1225> Method Validation - BA Sciences [basciences.com]
- 8. uspbpep.com [uspbpep.com]
- 9. drugfuture.com [drugfuture.com]
- 10. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
- 11. investigationsquality.com [investigationsquality.com]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs | MDPI [mdpi.com]
- 18. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scienceasia.org [scienceasia.org]
- 20. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Scaffold: A Comparative Guide to the Structure-Activity Relationship of 1-(3-hydroxyphenyl)piperazines
In the landscape of modern medicinal chemistry, the 1-(3-hydroxyphenyl)piperazine scaffold has emerged as a cornerstone for the development of a diverse array of centrally acting agents. Its inherent structural features provide a versatile template for potent and selective ligands targeting key neurotransmitter receptors, particularly within the serotonergic and dopaminergic systems. This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of this privileged scaffold, grounded in experimental data to inform and empower researchers in the rational design of novel therapeutics.
The core of the this compound structure consists of a phenyl ring, a piperazine ring, and a hydroxyl group at the meta position of the phenyl ring. The phenolic hydroxyl group is a critical pharmacophoric element, often engaging in crucial hydrogen bonding interactions within the receptor binding pocket. The two nitrogen atoms of the piperazine ring offer sites for substitution, allowing for the modulation of pharmacological activity, selectivity, and pharmacokinetic properties.[1] This guide will dissect the intricate interplay of these structural components and their impact on biological activity.
Decoding the Structure-Activity Landscape: A Comparative Analysis
The biological activity of this compound derivatives is profoundly influenced by substitutions at three key positions: the phenyl ring, the N1-position of the piperazine ring (attached to the phenyl ring), and the N4-position of the piperazine ring. Understanding the impact of modifications at these sites is paramount for designing ligands with desired pharmacological profiles.
The Phenyl Ring: More Than Just a Scaffold
The substitution pattern on the phenyl ring plays a significant role in modulating receptor affinity and selectivity. While the 3-hydroxyl group is a common feature, other substitutions can fine-tune the electronic and steric properties of the molecule.
-
Electron-donating vs. Electron-withdrawing Groups: The introduction of electron-donating groups, such as a methoxy group (-OCH3), can influence the pKa of the phenolic hydroxyl and potentially enhance interactions with the receptor. Conversely, electron-wittracting groups may alter the electrostatic potential of the aromatic ring, impacting pi-pi stacking or cation-pi interactions within the binding site.
The N4-Substituent: A Key Determinant of Activity and Selectivity
The nature of the substituent at the N4-position of the piperazine ring is arguably the most critical determinant of the pharmacological profile of these compounds. This is where the greatest diversity in analogs is found, leading to a wide spectrum of activities, from potent serotonin 5-HT1A receptor agonists to dopamine D2 receptor antagonists.
A common strategy involves the introduction of a flexible alkyl chain connecting the piperazine nitrogen to a terminal aromatic or heteroaromatic moiety. This "long-chain arylpiperazine" motif is a well-established pharmacophore for high-affinity 5-HT1A receptor ligands.[2]
Table 1: Comparative Binding Affinities (Ki, nM) of N4-Substituted this compound Analogs at Serotonin and Dopamine Receptors
| Compound ID | N4-Substituent | 5-HT1A Ki (nM) | D2 Ki (nM) | Reference |
| 1 | -H | - | - | [3] |
| 2 | -CH2CH2CH2-Ph | 0.96 | - | [3] |
| 3 | -CH2CH2CH2-(2-methoxyphenyl) | 1.2 | >1000 | |
| 4 | -CH2CH2CH2-(3-chlorophenyl) | - | - | [4] |
| 5 | -CH2CH2CH2-(2,3-dichlorophenyl) | - | - | [5] |
| 6 | -(CH2)4-Indole | 23.9 | 300 | [1] |
Data presented are representative values from the cited literature and are intended for comparative purposes. Experimental conditions may vary between studies.
As illustrated in Table 1, the nature of the terminal aryl group and the length of the alkyl linker significantly impact receptor affinity. For instance, the introduction of a phenylpropyl group (Compound 2) confers high affinity for the 5-HT1A receptor.[3] Further modification of the terminal phenyl ring, such as the addition of a methoxy group (Compound 3), can enhance selectivity for the 5-HT1A receptor over the D2 receptor. The incorporation of more complex heterocyclic systems, like an indole moiety (Compound 6), can lead to compounds with a mixed 5-HT1A/D2 receptor profile, a characteristic often sought in atypical antipsychotics.[1]
From Bench to Insight: Validated Experimental Protocols
The reliability of SAR data hinges on the robustness of the experimental methodologies employed. Here, we provide a detailed, self-validating protocol for a competitive radioligand binding assay, a cornerstone technique for determining the binding affinity of novel compounds.
Experimental Protocol: Competitive Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol describes the determination of the inhibitory constant (Ki) of a test compound for the human 5-HT1A receptor expressed in a stable cell line.
Materials:
-
Membrane Preparation: Crude membrane preparations from HEK-293 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (specific activity 120-180 Ci/mmol).
-
Reference Compound: 8-OH-DPAT (for determination of non-specific binding).
-
Test Compound: this compound analog of interest.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable cocktail for detecting tritium.
-
Instrumentation: 96-well microplates, filtration apparatus (cell harvester), and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice. Homogenize the membranes in assay buffer using a Polytron homogenizer. Determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membranes to the desired final concentration in assay buffer.
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]8-OH-DPAT (at a final concentration near its Kd, typically 0.5-1.0 nM), and 100 µL of the diluted membrane preparation.
-
Non-specific Binding: 50 µL of 10 µM 8-OH-DPAT, 50 µL of [³H]8-OH-DPAT, and 100 µL of the diluted membrane preparation.
-
Test Compound: 50 µL of the test compound at various concentrations (typically a 10-point serial dilution), 50 µL of [³H]8-OH-DPAT, and 100 µL of the diluted membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6][7][8]
Visualizing the Molecular Mechanisms: Signaling Pathways
The interaction of this compound derivatives with their target receptors initiates a cascade of intracellular events. Understanding these signaling pathways is crucial for predicting the functional consequences of ligand binding.
Serotonin 5-HT1A Receptor Signaling
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins.[9][10] Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[11][12] The βγ subunits of the G-protein can also directly modulate ion channels, leading to neuronal hyperpolarization.
Caption: Simplified signaling pathway of the 5-HT1A receptor.
Dopamine D2 Receptor Signaling
The dopamine D2 receptor is also a Gi/o-coupled GPCR.[13] Similar to the 5-HT1A receptor, its activation leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels.[14] D2 receptors can exist as short (D2S) and long (D2L) isoforms, which can have different localizations and signaling properties.
Caption: Simplified signaling pathway of the Dopamine D2 receptor.
Conclusion
The this compound scaffold represents a remarkably fruitful starting point for the design of novel central nervous system agents. The nuanced structure-activity relationships, particularly concerning the N4-substituent, offer a clear roadmap for medicinal chemists to tailor the pharmacological properties of these molecules. By leveraging the comparative data and validated experimental protocols presented in this guide, researchers are better equipped to navigate the complexities of ligand design and contribute to the development of the next generation of therapeutics for a range of neurological and psychiatric disorders.
References
- 1. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 14. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(3-Hydroxyphenyl)piperazine
For Immediate Implementation by Laboratory Personnel
As a Senior Application Scientist, I understand that meticulous handling of research chemicals extends beyond the benchtop. The final step of disposal is as critical as any experimental variable, directly impacting the safety of personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(3-Hydroxyphenyl)piperazine, moving beyond mere compliance to foster a culture of comprehensive laboratory safety.
Understanding the Compound: Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No. 59817-32-2) is a solid organic compound that presents several safety concerns.
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
The toxicological properties of this compound have not been fully investigated, which necessitates a conservative and cautious approach to its handling and disposal.[2]
The Cornerstone of Compliance: Waste Characterization and Classification
Proper disposal begins with accurate waste classification. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[3]
This compound is not found on the EPA's P or U lists of discarded commercial chemical products.[4][5] Therefore, its classification as a hazardous waste would be based on its characteristics. Given its known toxicity, it is highly probable that waste containing this compound would be classified as a toxic hazardous waste .
To ensure full compliance and safety, it is recommended to manage all waste streams containing this compound as hazardous waste. A definitive determination of the specific "D" waste code for toxicity would require a Toxicity Characteristic Leaching Procedure (TCLP), a test that simulates landfill leaching to determine the mobility of contaminants.[6][7][8] In the absence of TCLP data, a conservative approach is to handle it as a toxic hazardous waste.
Segregation is Key: Preventing Incompatible Reactions
Proper segregation of chemical waste is a critical step to prevent dangerous reactions. Based on the chemical nature of piperazine derivatives, waste this compound should be kept separate from the following:
-
Strong Oxidizing Agents: Interaction can lead to vigorous and potentially explosive reactions.[2][9]
-
Strong Acids: As a basic compound, it will react exothermically with strong acids.[9]
-
Acid Chlorides and Acid Anhydrides: These can react violently with the amine groups in the piperazine structure.[9]
The following diagram illustrates the proper segregation of this compound waste.
Caption: Waste Segregation for this compound.
Step-by-Step Disposal Protocol
Adherence to a standardized disposal protocol minimizes risk and ensures regulatory compliance.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure the following minimum PPE is worn:
-
Eye Protection: Chemical safety goggles and a face shield.[1]
-
Hand Protection: Nitrile or other chemically resistant gloves.[1]
-
Body Protection: A lab coat and closed-toe shoes.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator (e.g., N95 dust mask) is necessary.[1]
Step 2: Waste Container Selection and Labeling
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for solid waste. For solutions, use a container with a secure screw-top cap. The container must be in good condition with no cracks or residues on the outside.
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The accumulation start date must also be clearly marked.
Step 3: Waste Accumulation
-
Solid Waste: Collect solid this compound waste, including contaminated items like weigh boats and filter papers, in a designated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid waste container. Do not mix with incompatible waste streams.
-
Empty Containers: Empty containers that held this compound should be managed as hazardous waste unless they have been triple-rinsed. The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.
Step 4: Final Disposal
The recommended and most environmentally responsible method for the final disposal of this compound is through a licensed hazardous waste disposal company. The primary disposal route for this type of organic compound is incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[2]
It is imperative to never dispose of this compound down the drain or in the regular trash.
The following flowchart outlines the decision-making process for the disposal of this compound.
Caption: Disposal Workflow for this compound.
Emergency Procedures: Spill and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
-
Spill:
-
Evacuate the immediate area and alert others.
-
If the spill is small and you are trained to handle it, wear appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is a non-negotiable aspect of responsible research. By adhering to these procedures, you not only ensure compliance with federal and local regulations but also actively contribute to a safer laboratory environment and the protection of our ecosystem. Let this guide serve as a foundational resource for your laboratory's commitment to excellence in every facet of scientific endeavor.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. epa.gov [epa.gov]
- 4. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 5. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 6. Toxicity characteristic leaching procedure - Wikipedia [en.wikipedia.org]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Navigating the Safe Handling of 1-(3-Hydroxyphenyl)piperazine: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with precision and safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of 1-(3-Hydroxyphenyl)piperazine (CAS No. 59817-32-2), a compound frequently utilized in medicinal chemistry. Our focus is to deliver field-proven insights and procedural guidance that extend beyond the product, ensuring both the integrity of your research and the safety of your laboratory personnel.
Understanding the Hazard Profile
This compound is a solid compound that presents several health hazards that must be managed through appropriate personal protective equipment (PPE) and handling protocols. According to safety data, this chemical is classified as acutely toxic if swallowed, causes skin irritation, and can lead to serious eye damage. It is also suspected of causing respiratory irritation. The causality behind these classifications lies in the chemical's reactivity with biological tissues. The piperazine moiety can be corrosive, and the compound as a whole can interact with mucosal surfaces, leading to irritation and potential damage upon contact.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H301 | Toxic if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | H318 | Causes serious eye damage. |
| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation. |
This data is synthesized from authoritative sources.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound to mitigate the risks of exposure. Each component of the PPE ensemble is chosen to address specific hazards.
-
Eye and Face Protection: Given the risk of serious eye damage, chemical safety goggles are mandatory.[1][2][3] For operations with a higher risk of splashing or dust generation, such as weighing or transferring large quantities, a face shield should be worn in addition to goggles. This combination provides a robust barrier against airborne particles and accidental splashes.
-
Hand Protection: Wear appropriate protective gloves to prevent skin contact.[1][2][3][4] Nitrile gloves are a common and effective choice for handling solid chemicals, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Always inspect gloves for any signs of degradation or perforation before use and remove them with care to avoid skin contamination.[4]
-
Respiratory Protection: To prevent respiratory tract irritation, a NIOSH/MSHA or European Standard EN 149 approved respirator, such as a dust mask (e.g., N95), should be used, especially when handling the powder outside of a certified chemical fume hood.[1][2] This is particularly important to minimize the inhalation of fine dust particles that can become airborne during handling.[1][3]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to minimize the potential for skin contact.[1][2][3][4] Ensure that the lab coat is buttoned and fits properly. In case of significant contamination, remove the affected clothing immediately and wash the skin thoroughly.[4]
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a systematic workflow is essential for the safe handling of this compound. The following protocol is designed to be a self-validating system, minimizing the risk of exposure at each step.
Preparation and Weighing
-
Work Area Designation: Conduct all handling of this compound within a designated area, preferably a certified chemical fume hood, to ensure adequate ventilation.[2][4]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spatulas, weighing paper, and sealable containers, are within easy reach to avoid unnecessary movement.
-
Donning PPE: Put on all required PPE as outlined in Section 2.
-
Weighing: Carefully weigh the desired amount of the compound. Minimize the generation of dust by handling the powder gently.[1] Use anti-static weighing dishes if available.
-
Container Sealing: Immediately after weighing, securely seal the container to prevent any release of dust.[1][4]
Dissolution and Reaction Setup
-
Solvent Addition: If dissolving the compound, add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.
-
Reaction Assembly: Assemble the reaction apparatus within the chemical fume hood. Ensure all joints are properly sealed.
The following diagram illustrates the recommended workflow for handling this compound.
Caption: Safe Handling Workflow for this compound.
Spill and Exposure Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1] Ensure the area is well-ventilated.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1][2][4]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water.[3] If irritation occurs, seek medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting.[1][2][4] If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[1] Seek immediate medical attention.[1]
Disposal Plan
All waste containing this compound, including contaminated consumables and excess material, must be disposed of as hazardous chemical waste.
-
Waste Collection: Collect all waste in a clearly labeled, sealed, and appropriate container. Do not mix with other incompatible waste streams.
-
Labeling: Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Dispose of the waste through an approved waste disposal plant or a licensed hazardous waste contractor, in accordance with all local, state, and federal regulations.[2][3]
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
